Calcium lactate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-hydroxypropanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAVASCOAJMZHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961650 | |
| Record name | Calcium 2-hydroxypropanoate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69843-88-5, 41372-22-9 | |
| Record name | Calcium lactate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069843885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium 2-hydroxypropanoate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LACTATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679364496I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Crystalline Architecture of Calcium Lactate Monohydrate: A Technical Guide
For Immediate Release
A comprehensive analysis of the crystal structure of calcium L-lactate monohydrate provides critical insights for researchers, scientists, and professionals in drug development. This technical guide synthesizes crystallographic data and experimental protocols to offer a detailed understanding of this important pharmaceutical and food ingredient.
Core Crystallographic Data
The crystal structure of calcium L-lactate monohydrate (CLM) has been determined through advanced X-ray diffraction techniques. The key quantitative data, essential for characterization and computational modeling, are summarized below. This data is foundational for understanding the compound's stability, solubility, and bioavailability.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 17.653(4) |
| b (Å) | 6.556(1) |
| c (Å) | 8.825(2) |
| α (°) | 90 |
| β (°) | 100.81(2) |
| γ (°) | 90 |
| Unit Cell Volume (ų) | 1004.3(4) |
| Z (Formula Units/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.565 |
Experimental Protocol: Structure Determination
The determination of the crystal structure of calcium L-lactate monohydrate was achieved through powder X-ray diffraction (PXRD), a powerful non-destructive technique. The following outlines the key experimental steps employed.
Sample Preparation and Data Collection
A high-quality diffractogram of calcium L-lactate monohydrate was obtained from a sample of calcium L-lactate pentahydrate heated in a sealed environment. The experiment was conducted at a controlled temperature of 99.5 °C. Synchrotron variable-temperature powder X-ray diffraction (VT-PXRD) data were collected to monitor the phase transitions and isolate the monohydrate form.
Structure Solution and Refinement
The crystal structure was solved ab initio from the high-resolution powder diffraction data. The monoclinic P2₁ space group was identified, and the asymmetric unit was found to contain two calcium lactate (B86563) moieties and two water molecules. The final structural model was refined using the Rietveld method to achieve a good fit between the observed and calculated diffraction patterns.
Visualizing the Experimental Workflow
To elucidate the process of obtaining and analyzing the crystal structure, the following workflow diagram is provided.
Logical Relationship of Crystallographic Data
The relationship between the fundamental crystallographic parameters is crucial for a complete understanding of the crystal lattice. The following diagram illustrates this interconnectedness.
This in-depth guide provides the foundational knowledge for further research and development involving this compound. The precise structural information is invaluable for applications ranging from formulation science to quality control.
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Lactate Monohydrate
Introduction
Calcium lactate (B86563), a calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and beverage industries.[1][2][3] It serves as a common calcium supplement for treating deficiencies, a food additive for stabilizing and thickening, and a flavor enhancer.[1][2][3] Available in various hydration states such as anhydrous, monohydrate, trihydrate, and pentahydrate, the specific form influences its physical and chemical properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of calcium lactate monohydrate (C₆H₁₂CaO₇), offering detailed experimental protocols for researchers, scientists, and professionals in drug development.[4]
Synthesis of this compound
The primary method for synthesizing calcium lactate is through the neutralization reaction of lactic acid with a calcium source, most commonly calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).[1][5][6] This process is favored for its simplicity and the high purity of the resulting product.[7]
Chemical Reactions:
The synthesis can be represented by the following chemical equations:
-
Using Calcium Carbonate: 2CH₃CH(OH)COOH + CaCO₃ → Ca(CH₃CH(OH)COO)₂ + H₂O + CO₂
-
Using Calcium Hydroxide: 2CH₃CH(OH)COOH + Ca(OH)₂ → Ca(CH₃CH(OH)COO)₂ + 2H₂O[7]
Experimental Protocol: Laboratory Scale Synthesis
This protocol details a one-step synthesis method using lactic acid and calcium carbonate.[7]
Materials:
-
Lactic Acid (C₃H₆O₃)
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
-
Ethanol (B145695) (Medicinal Grade)
Procedure:
-
Reactant Preparation: A specific molar concentration of lactic acid is dissolved in deionized water.[7]
-
Reaction: The solution is maintained at a temperature of 28-32°C.[1][7] Calcium carbonate is then gradually added to the lactic acid solution.[1] The reaction is typically allowed to proceed for 10-15 minutes with stirring until the reaction is complete.[7]
-
Crystallization: Following the reaction, medicinal alcohol is introduced to the solution to facilitate the crystallization of calcium lactate.[1] The mixture is then allowed to stand for 5-7 hours at a temperature of 10-20°C.[1]
-
Separation and Purification: The resulting solid product is separated from the liquid via filtration.[1]
-
Washing and Drying: The collected crystals are washed with ethanol and subsequently dried to obtain a uniform, white granular solid.[1][7] This process can yield calcium lactate with a purity of up to 99.9%.[7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂CaO₇[4] |
| Molecular Weight | 236.23 g/mol [4] |
| Appearance | White to cream-colored crystalline or granular powder[2][8] |
| Solubility in Water | 9 g in 100 mL at 25°C (for trihydrate and pentahydrate forms)[2] |
| pH of Solution (1 in 20) | 6.0 - 8.0[8] |
Characterization of this compound
A suite of analytical techniques is employed to confirm the identity, purity, structure, and morphology of the synthesized this compound.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is utilized to identify the functional groups present in the molecule, thereby confirming its chemical structure. The infrared spectrum of calcium lactate exhibits characteristic absorption bands corresponding to its various bonds.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the dried this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic peaks.
Interpretation of Key FTIR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3200-3550 | -OH (Hydroxyl group from water and lactate) | Symmetric Stretching |
| ~1500-1750 | COO⁻ (Carboxylate group) | Asymmetric Stretching |
| ~1300-1400 | C-H | Bending |
The broad peak between 3200-3550 cm⁻¹ is indicative of the hydroxyl groups, while the strong absorption around 1500-1750 cm⁻¹ confirms the presence of the carboxylate anion.[10][11]
Powder X-ray Diffraction (PXRD)
PXRD is a critical technique for identifying the crystalline structure and phase purity of the synthesized compound. The diffraction pattern is a unique fingerprint for a specific crystalline solid. For calcium lactate, PXRD can differentiate between its various hydrated forms and even its enantiomeric variants (L-lactate vs. DL-lactate).[12]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A thin layer of the finely ground this compound powder is mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Analysis: The experimental diffraction pattern is compared with reference patterns from a database, such as the International Centre for Diffraction Data (ICDD), to confirm the crystalline phase.[13][14]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.[15] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The mass loss (TGA) and heat flow (DSC) are recorded simultaneously.[16]
-
Analysis: The resulting curves are analyzed to determine the temperatures of dehydration, decomposition, and phase transitions.
Thermal Decomposition Stages
The thermal decomposition of calcium lactate pentahydrate, a common form, typically occurs in three main stages.[17]
| Temperature Range (°C) | Process | Mass Loss Event |
| 35 - 135 | Dehydration | Loss of water molecules |
| 200 - 400 | Decomposition | Elimination of lactate group |
| 600 - 800 | Decarbonization | Formation of calcium oxide |
The initial weight loss corresponds to the removal of water of hydration.[5] Subsequent weight losses at higher temperatures correspond to the decomposition of the lactate anion, ultimately yielding calcium oxide as the final residue.[15]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology, particle size, and shape of the synthesized calcium lactate crystals. The morphology can be influenced by the synthesis conditions, such as the concentration of lactic acid used.[18]
Experimental Protocol: SEM Analysis
-
Sample Preparation: A small amount of the calcium lactate powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: The prepared sample is placed in the SEM chamber. An electron beam is scanned across the sample surface, and the emitted secondary electrons are detected to form an image.
-
Analysis: The resulting micrographs are examined to determine the crystal habit (e.g., rods, sheets, agglomerates) and size distribution.[18][19] The morphology of calcium lactate can appear as irregularly agglomerated hexagonal rods or thin, overlapping sheets depending on the synthesis conditions.[18]
Purity Assessment by Complexometric Titration
The purity of the synthesized calcium lactate can be quantitatively determined by complexometric titration, which measures the calcium content.
Experimental Protocol: Calcium Content Determination
-
Sample Preparation: An accurately weighed amount of the dried calcium lactate is dissolved in deionized water, acidified with dilute hydrochloric acid.[8]
-
Titration: A buffer solution (e.g., sodium hydroxide) is added to raise the pH, along with an indicator such as hydroxy naphthol blue.[8][20] The solution is then titrated with a standardized solution of ethylenediaminetetraacetate (B1237979) (EDTA) until a color change at the endpoint is observed (e.g., to a clear blue).[8]
-
Calculation: The purity of calcium lactate is calculated based on the volume of EDTA solution used and its concentration. Each milliliter of 0.05 M EDTA is equivalent to 10.91 mg of anhydrous calcium lactate (C₆H₁₀CaO₆).[8] A purity of 98.64% w/w has been reported using this method.[3]
Visualizations
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// Edges raw_materials -> reactant_prep; reactant_prep -> reaction; reaction -> crystallization; crystallization -> separation; separation -> purification; purification -> drying; drying -> final_product; } caption="Synthesis Workflow for this compound."
// Central Node product [label="Synthesized\nthis compound", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];
// Characterization Techniques ftir [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pxrd [label="Powder X-ray Diffraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal [label="Thermal Analysis\n(TGA/DSC)", fillcolor="#FBBC05", fontcolor="#202124"]; sem [label="Scanning Electron\nMicroscopy (SEM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; titration [label="Complexometric Titration", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Determined Properties structure [label="Chemical Structure\n(Functional Groups)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; crystallinity [label="Crystalline Phase\n& Structure", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; stability [label="Thermal Stability\n& Decomposition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; morphology [label="Surface Morphology\n& Particle Size", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; purity [label="Purity & Calcium\nContent", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges product -> ftir [label="Analyzes"]; product -> pxrd [label="Analyzes"]; product -> thermal [label="Analyzes"]; product -> sem [label="Analyzes"]; product -> titration [label="Analyzes"];
ftir -> structure [label="Determines", style=dashed]; pxrd -> crystallinity [label="Determines", style=dashed]; thermal -> stability [label="Determines", style=dashed]; sem -> morphology [label="Determines", style=dashed]; titration -> purity [label="Determines", style=dashed]; } caption="Logical Flow of Characterization Techniques."
References
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- 2. Calcium lactate | 814-80-2 [chemicalbook.com]
- 3. wjpsronline.com [wjpsronline.com]
- 4. This compound | C6H12CaO7 | CID 5282393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium lactate - Wikipedia [en.wikipedia.org]
- 6. ulrichgmbh.de [ulrichgmbh.de]
- 7. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ebatco.com [ebatco.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. drugfuture.com [drugfuture.com]
Physicochemical Properties of Calcium Lactate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) (Ca(C₃H₅O₃)₂), a calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and beverage industries.[1][2] It serves as a common calcium supplement in pharmaceutical formulations due to its high bioavailability and solubility.[3] This technical guide provides an in-depth overview of the core physicochemical properties of calcium lactate monohydrate, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white or almost white, crystalline or granular powder.[1][4][5] It is slightly efflorescent, meaning it can lose its water of hydration when exposed to a dry atmosphere.[1][6]
| Property | Value | References |
| Chemical Formula | C₆H₁₀CaO₆·H₂O | [4][7][8] |
| Molecular Weight | 236.23 g/mol | [7][8] |
| Appearance | White or almost white, crystalline or granular powder | [1][4][5] |
| Taste | Mild taste | [9] |
Solubility
Calcium lactate is known for its relatively high solubility in water compared to other calcium salts, which is a key factor in its bioavailability.[6][9] It is freely soluble in boiling water and very slightly soluble in ethanol.[1][4][5]
| Solvent | Temperature | Solubility | References |
| Water | 20 °C | 3.4 g/100 g | [1][2] |
| Water | 25 °C | 9 g/100 mL (for trihydrate and pentahydrate) | [1][2] |
| Boiling Water | - | Freely soluble | [1][4][5] |
| Ethanol (96%) | - | Very slightly soluble | [1][4][5] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[10]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing the solvent (e.g., distilled water).
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[10]
-
Concentration Analysis: Determine the concentration of calcium lactate in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11][12]
Melting Point and Thermal Decomposition
The melting point of hydrated salts is often associated with the loss of water of hydration. For calcium lactate, various forms exist with different hydration states, including a monohydrate, trihydrate, and pentahydrate.[1][13] The pentahydrate form loses water and becomes anhydrous at 120 °C.[5][6] The anhydrous form has a melting point of approximately 240 °C.[6][14]
Thermal decomposition studies using Thermogravimetric-Differential Thermal Analysis (TG-DTA) show a significant weight loss between 200-400 °C, corresponding to the melting and decomposition of calcium lactate.[14] A further decomposition step occurs at 600-800 °C, attributed to the decarbonation of calcium oxide.[14]
| Form | Melting Point (°C) | Notes | References |
| Pentahydrate | 120 | Dehydration to anhydrous form | [5][6] |
| Anhydrous | 240 | - | [6][14] |
Experimental Protocol: Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid.[15][16][17][18]
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.[15][18] Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[15][16]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[15][16]
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[15][17]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.[17][18]
References
- 1. Calcium lactate | 814-80-2 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. filinchuk.com [filinchuk.com]
- 4. Calcium Lactate Monohydrat - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 5. Calcium Lactate EP BP USP IP Reagent Manufacturers, SDS MSDS [mubychem.com]
- 6. Calcium lactate - Wikipedia [en.wikipedia.org]
- 7. This compound | C6H12CaO7 | CID 5282393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Calcium Lactate Calcium lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | General:814-80-2/L:28305-25-1 [musashino.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. westlab.com [westlab.com]
An In-depth Technical Guide to the Thermal Decomposition Behavior of Calcium Lactate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of calcium lactate (B86563) monohydrate (Ca(C₃H₅O₃)₂·H₂O). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the decomposition process.
Introduction to Calcium Lactate Monohydrate
Calcium lactate is a calcium salt of lactic acid that is widely utilized in the pharmaceutical, food, and beverage industries. It serves as a calcium supplement, a firming agent, and a flavor enhancer. In pharmaceutical formulations, understanding the thermal stability and decomposition behavior of its hydrated forms, such as the monohydrate, is critical for determining appropriate processing temperatures, storage conditions, and ensuring the stability of the final product. The thermal decomposition of this compound is a multi-stage process involving dehydration and subsequent degradation of the anhydrous salt.
Thermal Decomposition Behavior
The thermal decomposition of this compound proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process generally involves:
-
Dehydration: The initial stage involves the loss of the water molecule of hydration to form anhydrous calcium lactate.
-
Decomposition of Anhydrous Calcium Lactate: The anhydrous salt then decomposes into calcium carbonate. This is a complex stage that may involve the formation of various intermediate gaseous products.
-
Decomposition of Calcium Carbonate: The final stage is the decomposition of calcium carbonate into calcium oxide, with the release of carbon dioxide.
Evolved gas analysis, often coupled with TGA (TGA-MS or TGA-FTIR), has identified water and carbon dioxide as the primary gaseous products during the thermal degradation of calcium lactate hydrates.
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from the thermal analysis of calcium lactate. It is important to note that much of the detailed published research focuses on the pentahydrate form. Data for the monohydrate is less prevalent and can vary based on experimental conditions such as heating rate and atmospheric environment. The data presented here is a synthesis of available information.
Table 1: Thermogravimetric Analysis (TGA) Data for Calcium Lactate Decomposition
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Products | Solid Residue |
| Dehydration | ~100 - 200 | 7.69% | Varies with study | H₂O | Anhydrous Calcium Lactate |
| Anhydrous Decomposition | ~200 - 500 | ~43.5% (to CaCO₃) | Varies with study | CO, CO₂, other organics | Calcium Carbonate (CaCO₃) |
| Carbonate Decomposition | ~600 - 850 | ~18.8% (from CaCO₃) | Varies with study | CO₂ | Calcium Oxide (CaO) |
Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Observed values can differ due to experimental conditions.
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |
| Dehydration | ~120 - 150 | Endothermic | Loss of water of hydration |
| Decomposition | ~300 - 500 | Exothermic/Endothermic | Decomposition of anhydrous lactate |
| Decomposition | >700 | Endothermic | Decomposition of calcium carbonate |
Note: The nature of the enthalpy change during the decomposition of the anhydrous form can be complex due to overlapping endothermic and exothermic processes.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following protocols are generalized for the analysis of a hydrated organic salt like this compound.
4.1 Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 1-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative decomposition.
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage mass loss for each stage.
4.2 Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed to prevent the loss of volatiles during the initial stages of heating.
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, often matching the TGA experiment (e.g., 10 °C/min), is used.
-
Temperature Program: The sample is heated over a temperature range that encompasses the thermal events of interest.
-
Atmosphere: An inert purge gas, such as nitrogen, is used at a constant flow rate.
-
-
Data Analysis: The heat flow to or from the sample relative to a reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify the peak temperatures of endothermic and exothermic events and to calculate the enthalpy changes associated with these transitions.
4.3 Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a specific temperature corresponding to a decomposition stage observed in the TGA to analyze the evolved gases at that particular step.
-
GC Separation: The evolved volatile products are separated on a capillary column.
-
MS Detection: The separated components are identified by their mass spectra.
-
-
Data Analysis: The identities of the gaseous products evolved at different temperatures are determined, providing insight into the decomposition mechanism.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of this compound and a typical experimental workflow for its analysis.
An In-depth Technical Guide to the Solubility of Calcium Lactate Monohydrate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium lactate (B86563) monohydrate in a range of common solvents. The information presented herein is intended to support research, development, and formulation activities where calcium lactate is a key component. This document details quantitative solubility data, experimental protocols for solubility determination, and the influence of various factors on the solubility profile of this widely used calcium salt.
Introduction
Calcium lactate (C₆H₁₀CaO₆), a salt of lactic acid, is a common source of calcium in pharmaceutical formulations, food products, and nutraceuticals. Its bioavailability and generally good solubility in aqueous systems make it a preferred choice for calcium supplementation. The monohydrate form (C₆H₁₀CaO₆·H₂O) is a common commercially available variant. A thorough understanding of its solubility in different solvents is critical for predicting its behavior in various formulation matrices, ensuring optimal delivery and stability.
This guide summarizes the available quantitative data on the solubility of calcium lactate monohydrate and related hydrates in water, ethanol (B145695), methanol (B129727), acetone, and glycerol (B35011). It also provides detailed experimental methodologies for researchers to conduct their own solubility assessments.
Factors Influencing Solubility
The solubility of calcium lactate is not a static property but is influenced by several factors:
-
Temperature: The solubility of calcium lactate in water is endothermic, meaning it increases with rising temperature.[1][2]
-
pH: The pH of the solution plays a crucial role. At acidic pH values (≤5), the solubility of calcium lactate is high (greater than 90%). However, as the pH increases towards neutral and alkaline conditions, the solubility can significantly decrease.[3] A decrease in pH through the addition of lactic acid can paradoxically lead to a decrease in solubility due to the common ion effect.[1]
-
Solvent Composition: The presence of organic solvents, such as ethanol and acetone, in aqueous solutions significantly reduces the solubility of calcium lactate.[4]
-
Isomeric Form: Lactic acid exists as two stereoisomers, L-lactate and D-lactate. The L(+) form of calcium lactate is more soluble than the racemic DL(±) form.[2][5]
-
Presence of Other Ions: The presence of other salts can influence solubility. For instance, the addition of sodium chloride (NaCl) has been reported to have no significant effect on the solubility of calcium lactate.[1] However, the presence of D-gluconate ions has been shown to increase the solubility of calcium L-lactate.[6]
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound and other forms of calcium lactate in various solvents.
Table 1: Solubility of Calcium Lactate in Water at Various Temperatures
| Form of Calcium Lactate | Temperature (°C) | Solubility ( g/100 g of solution) | Solubility ( g/100 mL of water) |
| Anhydrous | 0 | ~2 | - |
| Anhydrous | 20 | - | 3.4[7] |
| L-lactate, anhydrous | 10 | - | 4.8[5] |
| L-lactate, anhydrous | 20 | - | 5.8[5] |
| L-lactate, anhydrous | 25 | - | 6.7[5] |
| L-lactate, anhydrous | 30 | - | 8.5[5] |
| Anhydrous | 60 | ~50 | - |
| L(+) Calcium Lactate | 80 | 45.88 | - |
| DL(±) Calcium Lactate | 80 | 36.48 | - |
| Trihydrate/Pentahydrate | 25 | - | 9[7] |
| Pentahydrate | 25 | - | 7.9[5] |
Table 2: Solubility of Calcium L-Lactate Pentahydrate in Ethanol-Water Mixtures at 25°C (298.15 K)
| Mole Fraction of Ethanol | Solubility (Mole Fraction) |
| 0.0000 | 0.0049 |
| 0.0588 | 0.0021 |
| 0.1269 | 0.0008 |
| 0.2083 | 0.0003 |
| 0.3103 | 0.0001 |
| 0.4454 | 0.0000 |
| 0.6366 | 0.0000 |
| 1.0000 | 0.0000 |
Data adapted from a study on the solubility of calcium-L-lactate pentahydrate in binary solvent mixtures.[4]
Table 3: Solubility of Calcium L-Lactate Pentahydrate in Acetone-Water Mixtures at 25°C (298.15 K)
| Mole Fraction of Acetone | Solubility (Mole Fraction) |
| 0.0000 | 0.0049 |
| 0.0337 | 0.0026 |
| 0.0732 | 0.0013 |
| 0.1205 | 0.0006 |
| 0.1793 | 0.0002 |
| 0.2557 | 0.0001 |
| 0.3601 | 0.0000 |
| 1.0000 | 0.0000 |
Data adapted from a study on the solubility of calcium-L-lactate pentahydrate in binary solvent mixtures.[4]
Qualitative Solubility in Other Solvents:
-
Glycerol: While quantitative solubility data is limited, a calcium lactate-glycerol adduct can be formed by reacting calcium lactate with anhydrous glycerol, suggesting a high degree of interaction and solubility.[8]
-
Ethanol (96%): Calcium lactate is characterized as "very slightly soluble" to "practically insoluble" in ethanol.[9][10]
-
Propylene (B89431) Glycol: Information on the solubility of calcium lactate in propylene glycol is not widely available in the reviewed literature. One study mentions the production of propylene glycol from crude calcium lactate, but does not detail the solubility of the salt in the final product.[11]
Experimental Protocols
Accurate determination of solubility is crucial for many applications. The following sections detail the methodologies for key experiments.
Equilibrium Solubility Determination
This method determines the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, methanol)
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for undissolved solid to confirm saturation.
-
Once equilibrium is established, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., deionized water) to a concentration within the range of the analytical method.
-
Determine the concentration of calcium in the diluted solution using an appropriate analytical technique, such as complexometric titration with EDTA.
-
Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Complexometric Titration with EDTA for Calcium Concentration
This is a standard method for quantifying the amount of calcium in a solution.
Materials:
-
0.05 M Disodium Ethylenediaminetetraacetate (EDTA) solution (standardized)
-
Diluted hydrochloric acid
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Hydroxy naphthol blue indicator
-
Burette, pipette, and conical flasks
-
Magnetic stirrer
Procedure:
-
Pipette an accurately known volume of the diluted calcium lactate solution into a conical flask.
-
Add approximately 150 mL of deionized water and 2 mL of dilute hydrochloric acid.[9]
-
While stirring, add about 30 mL of the 0.05 M EDTA solution from a burette.
-
Add 15 mL of sodium hydroxide solution and approximately 300 mg of hydroxy naphthol blue indicator.[9]
-
Continue the titration with the EDTA solution until the color changes to a distinct blue endpoint.[9]
-
Record the total volume of EDTA solution used.
-
Perform a blank titration using the same procedure but without the calcium lactate sample.
-
Calculate the concentration of calcium in the sample using the following formula:
Ca²⁺ (mg/L) = [(V_sample - V_blank) × M_EDTA × 40.08 × 1000] / V_sample_aliqout
Where:
-
V_sample = Volume of EDTA used for the sample (L)
-
V_blank = Volume of EDTA used for the blank (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
40.08 = Molar mass of Calcium ( g/mol )
-
V_sample_aliqout = Volume of the sample aliquot taken for titration (L)
-
Diagram 2: Logical Flow of Complexometric Titration
Caption: Logical steps involved in the complexometric titration of calcium.
Conclusion
The solubility of this compound is a multifaceted property that is significantly influenced by the solvent system, temperature, and pH. While highly soluble in water, especially at elevated temperatures, its solubility is markedly reduced in the presence of common organic solvents like ethanol and acetone. The provided quantitative data and detailed experimental protocols offer a valuable resource for scientists and researchers in the pharmaceutical and food industries. A thorough understanding and precise measurement of solubility are paramount for the successful formulation and application of products containing calcium lactate. Further research to quantify the solubility of this compound in pure solvents such as methanol and glycerol would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. kiche.or.kr [kiche.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium lactate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcium lactate | 814-80-2 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. fao.org [fao.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. scribd.com [scribd.com]
Spectroscopic Analysis of Calcium Lactate Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium lactate (B86563) monohydrate, a common pharmaceutical excipient and calcium supplement, requires rigorous characterization to ensure its identity, purity, and solid-state properties. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of calcium lactate monohydrate. Detailed methodologies for Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD) are presented, alongside a summary of key quantitative data. This document serves as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing this compound.
Introduction
Calcium lactate (C₆H₁₀CaO₆) is the calcium salt of lactic acid and is widely used in the pharmaceutical industry as a calcium source in dietary supplements and as a food additive (E327).[1][2] It can exist in various hydrated forms, with the monohydrate and pentahydrate being the most common.[3][4][5][6] The specific hydrate (B1144303) form can significantly impact the material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, accurate and robust analytical methods are crucial for the characterization of this compound in raw materials and finished drug products.
Spectroscopic techniques are indispensable tools for the solid-state characterization of active pharmaceutical ingredients (APIs) and excipients.[7][8] These methods provide detailed information about the molecular structure, crystalline form, and purity of a substance. This guide focuses on the application of four key spectroscopic techniques for the analysis of this compound:
-
Infrared (IR) Spectroscopy: To identify functional groups and confirm the molecular structure.
-
Raman Spectroscopy: To provide complementary vibrational information, particularly for non-polar bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and identify different chemical environments of the nuclei.
-
X-ray Diffraction (XRD): To determine the crystalline structure and differentiate between different polymorphic and hydrated forms.
Spectroscopic Methodologies and Data
This section details the experimental protocols for each spectroscopic technique and presents a summary of the quantitative data for this compound in structured tables.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups.
Attenuated Total Reflectance (ATR) is a widely used sampling technique for the analysis of solid powders in the pharmaceutical industry due to its minimal sample preparation and rapid analysis time.[9][10][11]
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Collection:
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding environment.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder (approximately 5-10 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
-
If necessary, perform baseline correction and other spectral processing using the spectrometer's software.
-
The following table summarizes the characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |
| ~3400 - 3000 | O-H stretching (water of hydration and hydroxyl group) | [4][12] |
| ~2985 | Asymmetric C-H stretching (CH₃) | [12][13] |
| ~2935 | Symmetric C-H stretching (CH₃) | [12] |
| ~1570 - 1550 | Asymmetric COO⁻ stretching (carboxylate) | [12] |
| ~1470 | C-H bending (CH₃) | [13] |
| ~1450 | O-H in-plane bending (hydroxyl group) | [14] |
| ~1370 | Symmetric COO⁻ stretching (carboxylate) | [13] |
| ~1120 | C-O stretching (hydroxyl group) | [12] |
| ~1040 | C-C stretching | [13] |
| ~850 | C-COO stretching | [13] |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. Raman is particularly sensitive to non-polar bonds and provides valuable information about the crystalline lattice and molecular backbone.
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Sample Preparation:
-
Data Acquisition:
-
Focus the laser onto the sample using the integrated microscope.
-
Acquire the Raman spectrum over a typical range of 200-3200 cm⁻¹.
-
The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. Typical parameters might include a laser power of 50-100 mW and an integration time of 10-30 seconds, with multiple accumulations.
-
-
Data Processing:
-
The collected spectrum may require baseline correction to remove fluorescence background.
-
Cosmic ray removal algorithms may also be applied.
-
The following table summarizes the characteristic Raman shifts for this compound.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |
| ~2990 | Asymmetric C-H stretching (CH₃) | [17] |
| ~2940 | Symmetric C-H stretching (CH₃) | [17] |
| ~1460 | C-H bending (CH₃) | [17] |
| ~1410 | Symmetric COO⁻ stretching (carboxylate) | [17] |
| ~1090 | C-O stretching (hydroxyl group) | [17] |
| ~1045 | C-C stretching | [17] |
| ~930 | C-C stretching | [17] |
| ~850 | C-COO stretching | [17] |
| ~540 | O-C-O bending (carboxylate) | [18] |
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of the solid forms of pharmaceuticals. It provides detailed information about the local chemical environment of atomic nuclei, allowing for the differentiation of polymorphs, solvates, and amorphous forms.[7][19]
-
Instrument Setup:
-
Use a high-field solid-state NMR spectrometer.
-
Pack the powdered this compound sample into a zirconia rotor (e.g., 4 mm diameter).
-
-
Data Acquisition:
-
Insert the rotor into the NMR probe and spin it at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.[20]
-
Perform a ¹³C CP/MAS experiment. This technique enhances the ¹³C signal by transferring polarization from the more abundant ¹H nuclei.
-
Key experimental parameters to be optimized include the contact time, recycle delay, and the number of scans. A typical contact time is 1-5 ms, and the recycle delay should be long enough to allow for relaxation of the ¹H nuclei.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is referenced to a standard, such as adamantane (B196018) or glycine.
-
Baseline correction and phasing may be necessary.
-
The following table summarizes the approximate ¹³C chemical shifts for this compound. These values can vary slightly depending on the specific crystalline form and experimental conditions.
| Chemical Shift (ppm) | Carbon Assignment | Reference(s) |
| ~182 - 178 | C=O (carboxylate) | [21][22] |
| ~70 - 65 | C-OH | [21][22] |
| ~25 - 20 | CH₃ | [21][22] |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a primary technique for the characterization of crystalline solids. It provides a unique diffraction pattern based on the arrangement of atoms in the crystal lattice, allowing for the identification of the crystalline form and the detection of polymorphism.[23][24][25]
-
Instrument Setup:
-
Use a powder X-ray diffractometer with a copper (Cu) Kα X-ray source (λ = 1.5406 Å).
-
Calibrate the instrument using a standard reference material (e.g., silicon).
-
-
Sample Preparation:
-
Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder, ensuring a flat and level surface.[26]
-
-
Data Acquisition:
-
Collect the diffraction pattern over a specific 2θ range, typically from 5° to 40°.
-
The scan speed and step size should be chosen to obtain a high-quality pattern. A typical scan rate might be 1-2° per minute.
-
-
Data Analysis:
-
The resulting diffractogram plots the intensity of the diffracted X-rays versus the diffraction angle (2θ).
-
The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the crystalline structure.
-
The following table lists the characteristic 2θ values for this compound.
| 2θ (°) | Relative Intensity | Reference(s) |
| ~9.5 | Strong | [3][6] |
| ~11.2 | Medium | [3][6] |
| ~16.8 | Medium | [3][6] |
| ~18.9 | Strong | [3][6] |
| ~20.5 | Medium | [3][6] |
| ~24.2 | Medium | [3][6] |
| ~28.0 | Medium | [3][6] |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between analytical techniques and material properties.
Conclusion
The spectroscopic analysis of this compound using IR, Raman, ssNMR, and PXRD provides a comprehensive understanding of its chemical structure and solid-state properties. The methodologies and data presented in this guide serve as a foundational resource for the quality control and characterization of this important pharmaceutical material. By employing these techniques, researchers and drug development professionals can ensure the consistency, quality, and performance of products containing this compound.
References
- 1. Calcium lactate - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Task-Specific Ionic Liquids with Lactate Anion Applied to Improve ZnO Dispersibility in the Ethylene-Propylene-Diene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vibrational spectra of lactic acid and lactates | Semantic Scholar [semanticscholar.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Study on the Effects of Calcium Lactate on the Gelling Properties of Large Yellow Croaker (Pseudosciaena crocea) Surimi by Low-Field Nuclear Magnetic Resonance and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. mdpi.com [mdpi.com]
- 25. moodle2.units.it [moodle2.units.it]
- 26. icdd.com [icdd.com]
An In-depth Technical Guide to Calcium Lactate Monohydrate for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of calcium lactate (B86563) monohydrate (C₆H₁₂CaO₇), a chemical compound of significant interest in the pharmaceutical and life sciences sectors. The document details its chemical identity, physicochemical properties, and established roles in drug development, including its use as an excipient and a source of bioavailable calcium. Furthermore, this guide outlines detailed experimental protocols for its synthesis and quality control analysis. It also explores the compound's physiological impact, visualizing its role in modulating intracellular calcium signaling pathways. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data in accessible tables and illustrating complex processes with clear diagrams.
Chemical Identity and Physicochemical Properties
Calcium lactate is the calcium salt of lactic acid, consisting of two lactate anions for each calcium cation (Ca²⁺). It is commercially available in several hydration states, with the monohydrate and pentahydrate being common forms.[1][2][3] The monohydrate is the focus of this guide.
Key Identifiers
A clear identification of calcium lactate monohydrate is crucial for regulatory and research purposes. There are several CAS numbers associated with calcium lactate and its various hydrates.
| Identifier | Value | Reference(s) |
| Molecular Formula | C₆H₁₂CaO₇ | [4] |
| Molecular Weight | 236.23 g/mol | [4] |
| IUPAC Name | calcium;bis(2-hydroxypropanoate);hydrate | [4] |
| CAS Number (Monohydrate) | 41372-22-9 | [5][6] |
| CAS Number (DL-Monohydrate) | 69843-88-5 | [7] |
| CAS Number (Anhydrous) | 814-80-2 | [8] |
| E-Number | E327 | [2] |
Physicochemical Properties
This compound is a white to cream-colored crystalline powder or granule that is nearly odorless.[5][9] Its physicochemical properties, particularly its solubility, are key to its high bioavailability compared to other calcium salts like calcium citrate.[10]
| Property | Value | Reference(s) |
| Appearance | White or almost white, crystalline or granular powder. | [1] |
| Solubility in Water | Soluble in water; freely soluble in boiling water. | [1][5] |
| Solubility in Ethanol (B145695) | Very slightly soluble in ethanol (96%). | [1][5] |
| pH (5% w/v solution) | 6.0 - 8.0 | [5] |
| Melting Point | Decomposes at 240 °C (anhydrous form). | [2][5] |
| Loss on Drying (Monohydrate) | 5.0% - 8.0% (at 125°C). | [5] |
Applications in Pharmaceutical Development
Calcium lactate is recognized by the FDA as a Generally Recognized as Safe (GRAS) substance and is used in various pharmaceutical applications.[8][11]
-
Calcium Supplementation: It is widely used in oral dosage forms to treat and prevent calcium deficiencies, leveraging its good solubility and bioavailability.[][13][14]
-
Tablet Excipient: A spray-dried grade of calcium lactate has demonstrated good compactability, making it suitable as a diluent in direct compression tablet manufacturing.[3][15] The hydration state can affect tablet properties; for instance, dehydration of the pentahydrate form may reduce the crushing strength of tablets.[1][3]
-
Bioavailability Enhancer: It is used in formulations to enhance the bioavailability of active pharmaceutical ingredients.[3][]
-
Controlled-Release Formulations: Calcium lactate serves as a source of calcium ions for the ionic cross-linking of polymers like sodium alginate, used to prepare microspheres for controlled drug delivery.[3][15]
Experimental Protocols
This section provides detailed methodologies for the synthesis and quality control of calcium lactate, reflecting standard laboratory and industrial practices.
Synthesis of Calcium Lactate
The most common method for preparing calcium lactate is through the neutralization of lactic acid with a calcium source.[8]
Objective: To synthesize calcium lactate via the reaction of lactic acid with calcium carbonate.
Materials:
-
Lactic Acid (C₃H₆O₃)
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve lactic acid in deionized water. The concentration can be varied, but concentrations above 2.0 mol% may increase slurry viscosity and hinder mass transfer.[16]
-
Neutralization: Slowly add calcium carbonate powder to the lactic acid solution while stirring continuously. The reaction will produce carbon dioxide gas, causing effervescence. The molar ratio of calcium carbonate to lactic acid should be approximately 1:2 to ensure the reaction goes to completion.[17] Reaction: CaCO₃ + 2 C₃H₆O₃ → C₆H₁₀CaO₆ + H₂O + CO₂
-
Temperature Control: Maintain the reaction temperature at approximately 30-60 °C. One study found the optimal temperature to be around 60 °C for maximum yield.[16][17]
-
Filtration: Once the reaction is complete (i.e., effervescence ceases), filter the hot solution to remove any unreacted calcium carbonate or other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization of calcium lactate. For higher purity, ethanol can be added to the solution to promote recrystallization.[17]
-
Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities. Dry the final product in an oven at an appropriate temperature (e.g., below 120°C to prevent full dehydration) to obtain calcium lactate hydrate.[9][17]
Quality Control Protocols
The following protocols are based on standard pharmacopeial methods for ensuring the purity and quality of calcium lactate.
3.2.1. Assay (Complexometric Titration)
Objective: To determine the percentage purity of calcium lactate (C₆H₁₀CaO₆) on a dried basis.
Principle: The calcium content is determined by direct titration with a standardized solution of edetate disodium (B8443419) (EDTA) at an alkaline pH, using a metal-ion indicator.
Protocol:
-
Sample Preparation: Accurately weigh a portion of the sample equivalent to about 350 mg of anhydrous calcium lactate.
-
Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid.
-
Titration: a. While stirring (e.g., with a magnetic stirrer), add approximately 30 mL of 0.05 M edetate disodium VS from a buret. b. Add 15 mL of 1 N sodium hydroxide (B78521) and about 300 mg of hydroxy naphthol blue indicator. c. Continue the titration with 0.05 M edetate disodium VS until the endpoint is reached, indicated by a color change to blue.
-
Calculation: Perform a blank determination and calculate the percentage of C₆H₁₀CaO₆ in the sample. Each mL of 0.05 M edetate disodium is equivalent to 10.91 mg of C₆H₁₀CaO₆.[18] The acceptance criteria are typically between 98.0% and 101.0% on the dried basis.[19]
3.2.2. Loss on Drying
Objective: To determine the percentage of water content in the sample.
Protocol:
-
Accurately weigh 1-2 g of the sample in a suitable pre-dried weighing dish.
-
Distribute the sample evenly to a depth of not more than 3 mm.
-
Dry the sample in an oven at 120 °C for 4 hours.
-
Cool in a desiccator and reweigh. The percentage loss in weight is calculated.
-
Acceptance Criteria: For this compound, the loss on drying should be between 5.0% and 8.0%.[19]
3.2.3. Analytical Method using Ion Chromatography (IC)
For the determination of lactate in various matrices, a ring-trial validated method (EN 17294) based on ion chromatography coupled to conductivity detection (IC-CD) is recommended for official control.[20]
Protocol Outline:
-
Extraction: A 5 g sample is mixed with 100 mL of water and stirred for 60 minutes or sonicated for 30 minutes.
-
Clarification: The extract is filtered or centrifuged to remove particulate matter.
-
Analysis: The clarified extract is diluted if necessary, filtered through a membrane filter, and injected into the IC system.
-
Quantification: Lactate is quantified using an external calibration curve.[20]
Biological Role and Signaling Pathways
When administered, calcium lactate dissociates into calcium (Ca²⁺) and lactate ions, both of which are physiologically active.[8]
-
Calcium (Ca²⁺): The released Ca²⁺ contributes to the extracellular calcium pool. Calcium is a critical second messenger that regulates a vast number of cellular processes.[21] An influx of extracellular calcium or its release from intracellular stores like the endoplasmic reticulum (ER) can trigger signaling cascades that control everything from muscle contraction and neurotransmitter release to gene transcription.[21][22]
-
Lactate: The lactate anion is not merely a metabolic byproduct but also a signaling molecule. It can be transported into cells via monocarboxylate transporters (MCTs) and can influence neuronal activity and plasticity.[23][24]
A study on colon cancer cells demonstrated that extracellular calcium lactate can increase intracellular Ca²⁺ levels.[23] This influx of calcium activates calpain, a calcium-dependent protease. Activated calpain then cleaves focal adhesion kinase (FAK), a key protein in cell adhesion and migration. The destabilization of FAK ultimately leads to an increase in cancer cell motility.[23]
References
- 1. Calcium lactate | 814-80-2 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Calcium Lactate - CD Formulation [formulationbio.com]
- 4. This compound | C6H12CaO7 | CID 5282393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium Lactate EP BP USP IP Reagent Manufacturers, SDS MSDS [mubychem.com]
- 6. Temporary title [webprod.hc-sc.gc.ca]
- 7. GSRS [precision.fda.gov]
- 8. globalcalcium.com [globalcalcium.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Calcium lactate - Wikipedia [en.wikipedia.org]
- 11. behansar.com [behansar.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. wjpsronline.com [wjpsronline.com]
- 15. lookchem.com [lookchem.com]
- 16. [PDF] A Study on the Synthesis of Calcium Lactate Using Precipitated Calcium Carbonate | Semantic Scholar [semanticscholar.org]
- 17. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]
- 18. fao.org [fao.org]
- 19. drugfuture.com [drugfuture.com]
- 20. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 21. Calcium signaling - Wikipedia [en.wikipedia.org]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrate Forms of Calcium Lactate: Monohydrate and Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary hydrate (B1144303) forms of calcium lactate (B86563): the monohydrate and the pentahydrate. Calcium lactate, a widely used pharmaceutical excipient and calcium supplement, can exist in different hydration states, which significantly influences its physicochemical properties and, consequently, its performance in drug formulations. Understanding the characteristics and interconversion of these hydrates is crucial for ensuring product quality, stability, and bioavailability.
Physicochemical Properties
Calcium lactate monohydrate (C₆H₁₀CaO₆·H₂O) and calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) exhibit distinct physical and chemical properties. A summary of their key quantitative data is presented in the tables below for easy comparison.
Table 1: General and Physical Properties
| Property | This compound | Calcium Lactate Pentahydrate |
| Molecular Formula | C₆H₁₀CaO₆·H₂O | C₆H₁₀CaO₆·5H₂O |
| Molecular Weight | 236.23 g/mol | 308.30 g/mol |
| Appearance | White to cream-colored crystalline powder or granules. | White or almost white, crystalline or granular powder, slightly efflorescent.[1] |
| Density | Data not readily available | 1.494 g/cm³[2] |
| Water Content (theoretical) | 7.62% | 29.20% |
Table 2: Solubility Data
| Solvent | Temperature | This compound | Calcium Lactate Pentahydrate |
| Water | 25 °C | Soluble | 7.9 g/100 mL[2] |
| Boiling Water | - | Freely soluble | Freely soluble |
| Ethanol | - | Practically insoluble | Practically insoluble[1] |
Table 3: Thermal Properties
| Property | This compound | Calcium Lactate Pentahydrate |
| Melting Point | Decomposes upon heating | Becomes anhydrous at 120 °C[2] |
| Dehydration Temperature | Onset of dehydration is typically observed at a lower temperature than the pentahydrate. | Loses water in a dry atmosphere between 35 and 135 °C.[2] |
Crystallization and Interconversion
The formation of either the monohydrate or the pentahydrate of calcium lactate is dependent on the crystallization conditions, primarily temperature and the presence of other solutes.
-
Calcium Lactate Pentahydrate is the most common and stable form under ambient conditions.[3] It can be crystallized from aqueous solutions at room temperature.[4] The optimal conditions for the crystallization of L-calcium lactate pentahydrate without additives include a crystallization temperature of 39°C, a stirring rate of 220 r/min, the addition of seed crystals (2.5‰ of the solution mass), and a cooling rate of 10°C/h.[4]
-
This compound can be formed under specific conditions, such as through a variable temperature powder X-ray diffraction (VT-PXRD) experiment performed in a sealed capillary.[5]
The interconversion between these hydrate forms is influenced by temperature and relative humidity. The pentahydrate can lose its water of crystallization to form the anhydrous form, which can then rehydrate.[2]
Diagram 1: Relationship between Calcium Lactate Hydrate Forms.
Experimental Protocols for Characterization
Accurate characterization of the hydrate form of calcium lactate is essential for quality control and formulation development. The following are detailed methodologies for key analytical techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying the crystalline form of a substance. The monohydrate and pentahydrate forms of calcium lactate have distinct diffraction patterns.
Methodology:
-
Sample Preparation: Gently grind the calcium lactate sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystals.
-
Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface level with the holder's top.
-
Instrument Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns for this compound and pentahydrate. The presence of characteristic peaks at specific 2θ angles confirms the identity of the hydrate form. It is important to note that different enantiomeric forms of calcium lactate pentahydrate (L- and DL-) also exhibit distinct PXRD patterns.[6]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration processes of the hydrates.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the calcium lactate sample into an aluminum or ceramic TGA/DSC pan.
-
Instrument Parameters (Typical):
-
Heating Rate: 10 °C/minute
-
Temperature Range: 25 °C to 300 °C (or higher to observe decomposition)
-
Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/minute
-
-
Data Analysis:
-
TGA: Observe the mass loss corresponding to the loss of water molecules. For the pentahydrate, a mass loss of approximately 29.2% is expected upon complete dehydration. The monohydrate will show a smaller mass loss.
-
DSC: Identify endothermic peaks corresponding to the dehydration events. The temperature and enthalpy of these transitions are characteristic of each hydrate. For calcium lactate pentahydrate, an endothermic peak corresponding to the transition to the anhydrous form is typically observed.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and the presence of water in the crystal structure.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1-2 mg of the calcium lactate sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.
-
O-H Stretching: A broad band in the region of 3000-3600 cm⁻¹ indicates the presence of water of hydration. The shape and position of this band can differ between the monohydrate and pentahydrate.
-
Carbonyl (C=O) Stretching: A strong absorption band is typically observed around 1500-1750 cm⁻¹.[8]
-
C-H Bending: Bands in the 1300-1400 cm⁻¹ region are characteristic of C-H bending vibrations.[8]
-
Diagram 2: Experimental Workflow for Hydrate Identification.
Implications for Drug Development
The choice of hydrate form for calcium lactate in a pharmaceutical formulation is critical for several reasons:
-
Stability: The pentahydrate is generally more stable under ambient conditions. However, changes in temperature and humidity during manufacturing and storage can lead to dehydration or hydration, potentially affecting the physical properties of the drug product.[2]
-
Processability: The flowability, compressibility, and other bulk properties of the powder can differ between the hydrate forms, impacting manufacturing processes such as tableting and encapsulation.
-
Dissolution and Bioavailability: Although both forms are soluble in water, differences in their crystal structure and surface properties could lead to variations in dissolution rates, which may affect the bioavailability of the calcium.
Conclusion
A thorough understanding and control of the hydrate form of calcium lactate are paramount in the development of robust and reliable pharmaceutical products. The monohydrate and pentahydrate forms exhibit distinct physicochemical properties that can be effectively characterized using a combination of analytical techniques, including PXRD, thermal analysis, and FTIR spectroscopy. By implementing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can ensure the consistent quality and performance of their formulations containing calcium lactate.
References
- 1. fao.org [fao.org]
- 2. Calcium lactate - Wikipedia [en.wikipedia.org]
- 3. filinchuk.com [filinchuk.com]
- 4. Page loading... [guidechem.com]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Chirality of Calcium Lactate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium lactate (B86563), a widely utilized excipient and calcium supplement, exists in three distinct forms based on the chirality of the lactate ion: L-calcium lactate, D-calcium lactate, and DL-calcium lactate (a racemic mixture). While often considered interchangeable, the stereochemistry of the lactate enantiomer has significant implications for the physicochemical properties, biological activity, and ultimately, the research applications of calcium lactate. This technical guide provides a comprehensive overview of the chirality of calcium lactate, offering a comparative analysis of the different forms, detailed experimental considerations, and an exploration of their divergent roles in cellular signaling and drug development.
Introduction to the Chirality of Lactate
Lactic acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: L-(+)-lactate and D-(-)-lactate. In vertebrates, including humans, L-lactate is the predominant enantiomer produced and metabolized by the enzyme L-lactate dehydrogenase (L-LDH). D-lactate, on the other hand, is primarily a product of microbial metabolism and is metabolized in humans to a much lesser extent by the enzyme D-α-hydroxy acid dehydrogenase. This fundamental biological distinction forms the basis for the differing physiological and pharmacological profiles of their respective calcium salts.
Physicochemical Properties of Calcium Lactate Enantiomers
The chirality of the lactate ion directly influences the physicochemical properties of calcium lactate, which in turn affect its behavior in formulations and biological systems.
Solubility
The solubility of calcium lactate is a critical parameter in drug formulation and bioavailability. The L-enantiomer is significantly more soluble in water than the racemic (DL) form. The lower solubility of DL-calcium lactate is attributed to the formation of a more stable crystal lattice in the racemic mixture.
Table 1: Comparative Solubility of Calcium Lactate Forms in Water
| Form of Calcium Lactate | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| L-Calcium Lactate | 10 | 4.8 | |
| L-Calcium Lactate | 20 | 5.8 | |
| L-Calcium Lactate | 25 | 6.7 - 9.7 | |
| L-Calcium Lactate | 30 | 8.5 | |
| DL-Calcium Lactate | 25 | Less soluble than L-form | |
| DL-Calcium Lactate | 80 | 36.48 ( g/100g solution) | |
| L-Calcium Lactate | 80 | 45.88 ( g/100g solution) |
Bioavailability
While solubility differs, studies in rats have shown that the bioavailability of calcium from L-calcium lactate and DL-calcium lactate is not significantly different. However, the faster dissolution of the L-form could potentially lead to a more rapid increase in serum calcium levels.
Stability and Hygroscopicity
Calcium lactate exists in various hydrated forms, with the pentahydrate being the most common. The pentahydrate of L-calcium lactate is known to lose water in a dry atmosphere at temperatures between 35 and 135 °C. Information on the comparative stability and hygroscopicity of the D- and DL-forms is limited, but it is a critical consideration for the storage and handling of these materials in a pharmaceutical setting.
Biological and Research Implications
The distinct biological roles of L- and D-lactate translate to different implications when using their calcium salts in research.
L-Lactate as a Signaling Molecule
L-lactate is now recognized as a crucial signaling molecule, or "lactormone," that modulates a variety of cellular processes. It exerts its effects through receptor-mediated and receptor-independent pathways.
-
HCAR1/GPR81 Receptor Activation: L-lactate is the endogenous ligand for the G-protein coupled receptor HCAR1 (also known as GPR81). Activation of HCAR1 by L-lactate leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects such as the inhibition of lipolysis in adipocytes. Studies have shown that L-lactate has a significantly higher potency for HCAR1 activation compared to D-lactate.
-
Neuromodulation: In the brain, L-lactate can modulate neuronal activity. It can act as an energy substrate for neurons and also influence neuronal excitability through HCAR1 activation, leading to a decrease in spontaneous calcium spiking.
The Role of D-Lactate
D-lactate is generally considered a marker of bacterial overgrowth and can be neurotoxic at high concentrations, leading to D-lactic acidosis. Therefore, the use of D-calcium lactate in research requires careful consideration of its potential toxic effects. However, some studies suggest that D-lactate may also have immunomodulatory and neuroprotective functions at lower, physiological concentrations.
The Interplay of Calcium and Lactate Signaling
When using calcium lactate, it is crucial to consider the simultaneous delivery of both calcium and lactate ions, which can trigger their respective and potentially interacting signaling pathways. For instance, an influx of calcium can activate a multitude of calcium-dependent enzymes and signaling cascades, which may intersect with lactate-mediated signaling.
Experimental Protocols and Considerations
Preparation of Calcium Lactate Solutions for In Vitro Studies
Objective: To prepare sterile solutions of L-, D-, and DL-calcium lactate for use in cell culture experiments.
Materials:
-
L-calcium lactate pentahydrate
-
D-calcium lactate
-
DL-calcium lactate
-
Cell culture grade water (e.g., WFI or equivalent)
-
0.22 µm sterile filter
-
Sterile containers
Protocol:
-
Calculate the required mass of calcium lactate based on the desired final concentration, accounting for the water of hydration if using a hydrated form.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the calcium lactate powder in cell culture grade water at room temperature. Gentle warming may be used to aid the dissolution of less soluble forms, but avoid excessive heat.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Store the sterile solution at 4°C. For long-term storage, aliquots can be frozen at -20°C.
Note: Due to the lower solubility of DL-calcium lactate, it may require more time and agitation to dissolve completely.
In Vivo Administration
For in vivo studies in animal models, calcium lactate can be administered orally via gavage or in drinking water. It is important to consider the differing solubilities of the enantiomeric forms when preparing solutions for administration to ensure accurate dosing. The potential for D-lactic acidosis should be monitored in studies involving high doses of D- or DL-calcium lactate.
Visualizing Signaling Pathways and Workflows
Signaling Pathway of L-Lactate via HCAR1 Receptor
Caption: L-Lactate signaling through the HCAR1 receptor.
Experimental Workflow for Comparing the Effects of Calcium Lactate Enantiomers on Cell Viability
The Dual-Pronged Mechanism of Calcium Lactate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium lactate (B86563), a salt formed from the combination of calcium and lactic acid, serves as a readily bioavailable source of two critical biological molecules: calcium and lactate. While traditionally recognized for its role in calcium supplementation, emerging research highlights the multifaceted signaling capabilities of the lactate anion. This technical guide provides an in-depth exploration of the mechanism of action of calcium lactate, delineating the distinct yet synergistic roles of its constituent ions in cellular and physiological processes. This document summarizes key quantitative data, provides detailed experimental methodologies for studying its effects, and presents visual representations of the core signaling pathways involved.
Introduction
Calcium lactate is a chemical compound with the formula Ca(C₃H₅O₃)₂. It is widely utilized in the food and pharmaceutical industries as a calcium supplement and food additive. Upon ingestion, calcium lactate dissociates into calcium cations (Ca²⁺) and lactate anions (C₃H₅O₃⁻), both of which are readily absorbed and participate in a wide array of biological functions. The primary mechanism of action of calcium lactate is therefore twofold: the delivery of elemental calcium for its essential physiological roles and the provision of lactate, which acts as both an energy substrate and a signaling molecule.
Pharmacokinetics and Bioavailability
The efficacy of calcium lactate as a delivery vehicle for calcium is largely dependent on its solubility and subsequent absorption.
Dissociation and Absorption
In the aqueous environment of the gastrointestinal tract, calcium lactate dissociates to release calcium and lactate ions.[1] The absorption of calcium ions occurs primarily in the small intestine through both a saturable, active transport mechanism regulated by vitamin D and a non-saturable, passive diffusion process.[1] The lactate anion is also readily absorbed and enters systemic circulation.
Quantitative Data on Solubility and Bioavailability
The solubility and bioavailability of calcium lactate are key parameters in its selection as a calcium salt for supplementation.
| Parameter | Calcium Lactate | Calcium Carbonate | Calcium Citrate | Reference |
| Elemental Calcium (%) | 13% | 40% | 21% | [2] |
| Solubility in Water (g/L at 25°C) | 79 | Low | 0.85 | [3] |
| Relative Bioavailability | Higher than carbonate | Lower than lactate and citrate | Higher than carbonate | [4][5] |
Molecular Mechanisms of Action
The biological effects of calcium lactate are a composite of the individual actions of calcium and lactate ions.
The Role of the Calcium Ion (Ca²⁺)
Calcium is an essential mineral that plays a pivotal role in numerous physiological processes, including:
-
Bone Mineralization: Calcium is a primary component of hydroxyapatite, the mineral matrix of bones and teeth, providing structural integrity.[6]
-
Signal Transduction: As a ubiquitous second messenger, intracellular calcium is involved in a multitude of signaling pathways that regulate processes such as muscle contraction, nerve impulse transmission, and hormone secretion.[3]
-
Enzyme Cofactor: Many enzymes require calcium for their activity.
One of the key signaling pathways initiated by an influx of intracellular calcium is the Calmodulin-dependent protein kinase (CaMK) pathway.
Figure 1: Calcium Signaling Pathway via Calmodulin and CaMKII.
The Role of the Lactate Ion (C₃H₅O₃⁻)
Historically viewed as a metabolic byproduct, lactate is now recognized as a dynamic signaling molecule, or "lactormone," with diverse biological functions.
-
Energy Substrate: Lactate can be taken up by various tissues and converted to pyruvate, which then enters the citric acid cycle to produce ATP.
-
Signaling Molecule: Lactate can act as a ligand for G protein-coupled receptors, most notably GPR81 (also known as HCA1), to modulate cellular activity. This is particularly relevant in immune cells, where lactate can influence inflammation.
The signaling cascade initiated by lactate binding to GPR81 is a key mechanism of its action.
Figure 2: Lactate Signaling through the GPR81 Receptor.
Key Experimental Protocols
The following sections detail methodologies for investigating the biological effects of calcium lactate.
In Vitro Assessment of Lactate's Effect on Macrophage Polarization
This protocol outlines a method to study how lactate influences the inflammatory response of macrophages.
Objective: To determine the effect of lactate on the polarization of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Sodium L-lactate
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Macrophage Stimulation: Stimulate the cells with 100 ng/mL LPS for 6 hours to induce a pro-inflammatory (M1) phenotype.
-
Lactate Treatment: After LPS stimulation, wash the cells with PBS and replace the medium with fresh DMEM containing 0 mM (control), 10 mM, or 20 mM sodium L-lactate. Incubate for 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Lyse the cells for RNA extraction.
-
-
Cytokine Analysis (ELISA): Measure the concentrations of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to analyze the relative expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Il10). Normalize the data to a housekeeping gene (e.g., Actb).
-
Figure 3: Experimental Workflow for In Vitro Macrophage Study.
Clinical Trial Protocol for Assessing Calcium Bioavailability
This protocol describes a randomized, double-blind, crossover study to compare the bioavailability of calcium from calcium lactate with other calcium supplements.
Objective: To evaluate the relative bioavailability of calcium from calcium lactate compared to calcium carbonate and a placebo in healthy postmenopausal women.
Study Design: A randomized, double-blind, three-period, crossover study with a 7-day washout period between each treatment phase.
Participants: Healthy, non-smoking postmenopausal women, aged 50-70, with normal calcium and vitamin D levels.
Interventions:
-
Treatment A: Calcium lactate (500 mg elemental calcium)
-
Treatment B: Calcium carbonate (500 mg elemental calcium)
-
Treatment C: Placebo
Procedure:
-
Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria.
-
Standardized Diet: Participants will follow a standardized low-calcium diet for 48 hours prior to each study visit.
-
Study Visit:
-
Participants arrive at the clinical research unit after an overnight fast.
-
A baseline blood sample is collected.
-
Participants consume a standardized breakfast with one of the three study interventions.
-
Blood samples are collected at 0, 1, 2, 4, 6, and 8 hours post-ingestion.
-
Urine is collected for 24 hours post-ingestion.
-
-
Washout Period: A 7-day washout period is implemented between each treatment arm.
-
Crossover: Participants will receive each of the three interventions in a randomized order.
-
Biochemical Analysis:
-
Serum samples will be analyzed for total and ionized calcium concentrations.
-
24-hour urine samples will be analyzed for total calcium excretion.
-
-
Bone Mineral Density (BMD) Assessment: BMD will be measured at the lumbar spine and hip using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.
Figure 4: Clinical Trial Workflow for Calcium Bioavailability Study.
Applications in Drug Development and Research
Understanding the dual mechanism of action of calcium lactate opens avenues for its application in various research and therapeutic areas:
-
Osteoporosis and Bone Health: As a bioavailable source of calcium, it remains a cornerstone for the prevention and treatment of osteoporosis.
-
Immunomodulation: The signaling properties of lactate suggest potential applications in inflammatory conditions, where modulation of macrophage polarization could be beneficial.
-
Metabolic Disorders: The role of lactate in energy metabolism and signaling could be explored in the context of metabolic diseases.
-
Drug Delivery: The physicochemical properties of calcium lactate may be leveraged in the formulation and delivery of other therapeutic agents.
Conclusion
The mechanism of action of calcium lactate is a confluence of the well-established physiological roles of calcium and the emerging understanding of lactate as a key signaling molecule. Its high bioavailability makes it an effective calcium supplement, while the bioactive properties of lactate present exciting opportunities for therapeutic innovation. The experimental frameworks provided in this guide offer a starting point for further investigation into the nuanced biological effects of this versatile compound. A thorough comprehension of its dual-pronged mechanism is essential for researchers and drug development professionals seeking to harness its full potential.
References
- 1. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lactate-driven macrophage polarization in the inflammatory microenvironment alleviates intestinal inflammation [frontiersin.org]
- 4. Cytokine analysis - ELISA / CBA [sanquin.org]
- 5. mdpi.com [mdpi.com]
- 6. clsa-elcv.ca [clsa-elcv.ca]
Methodological & Application
Application Notes and Protocols for Preparing Calcium Lactate Crosslinking Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) is a widely utilized crosslinking agent for various biopolymers, most notably alginate, in the fields of drug delivery, tissue engineering, and food science. The ionic crosslinking of polymers like sodium alginate with divalent cations such as calcium (Ca²⁺) from calcium lactate results in the formation of a stable hydrogel matrix. This "egg-box" model of gelation is crucial for encapsulating cells, drugs, and other therapeutic agents.[1] The selection of calcium lactate as a crosslinking agent is often favored due to its favorable solubility and biocompatibility.[2] This document provides detailed protocols for the preparation of calcium lactate crosslinking solutions and their application in forming alginate hydrogels.
Data Summary: Quantitative Parameters for Calcium Lactate Crosslinking
The following table summarizes key quantitative data from various sources for the preparation and use of calcium-based crosslinking solutions.
| Parameter | Value/Range | Polymer System | Notes | Source(s) |
| Calcium Lactate Concentration | 0.25 tsp in 1 cup water | Sodium Alginate | A common ratio for basic spherification techniques. | [3] |
| 2 wt% | Sodium Alginate | A straightforward weight/volume preparation. | [4] | |
| 5%, 10%, 15% | Bacillus subtilis in concrete | Used for microbial-induced calcite precipitation. | [4] | |
| Calcium Chloride Concentration (for comparison) | 0.5% w/v | Sodium Alginate | Found to be suitable for high cell viability in 3D bioprinting.[5] | [5] |
| 1% (w/v) | Sodium Alginate | Used for basic external gelation of alginate beads.[1] | [1] | |
| 0.05 M, 0.1 M, 0.5 M | Sodium Alginate | Investigated for its effect on drying kinetics of hydrogels.[6] | [6] | |
| 10 mM, 50 mM | Sodium Alginate | Higher concentrations lead to stiffer hydrogels.[7] | [7] | |
| Reaction Time | 3-4 seconds (initial) | Sodium Alginate | For initial capsule formation before curing. | [3] |
| 15 minutes (curing) | Sodium Alginate | To ensure complete crosslinking of alginate spheres. | [3] | |
| 10 min, 20 min, 40 min | Sodium Alginate | Varied to study the impact on hydrogel water content. | [6] | |
| Stirring Speed | ~600 rpm | Sodium Alginate | For dissolving sodium alginate powder. | [3] |
| Temperature | Room Temperature | Sodium Alginate | Most protocols are performed at ambient temperature. | [8] |
| 5°C - 25°C | Lactic Acid & Calcium Carbonate | For crystallization of the final calcium lactate product.[9] | [9] |
Experimental Protocols
Protocol 1: Standard Preparation of a 2% (w/v) Calcium Lactate Crosslinking Solution
This protocol is suitable for general-purpose crosslinking of alginate hydrogels for applications such as cell encapsulation or basic spherification.
Materials:
-
Calcium Lactate Pentahydrate
-
Deionized or Distilled Water
-
Magnetic Stirrer and Stir Bar
-
Weighing Scale
-
Graduated Cylinder or Volumetric Flask
Procedure:
-
Weighing: Accurately weigh 2 grams of calcium lactate pentahydrate.
-
Dissolving: Measure 100 mL of deionized water using a graduated cylinder and transfer it to a beaker containing a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300-400 rpm).
-
Addition of Calcium Lactate: Slowly add the weighed calcium lactate to the vortex of the stirring water. This prevents clumping and ensures even dissolution.[4]
-
Complete Dissolution: Continue stirring until the calcium lactate is fully dissolved. The solution should be clear. This may take several minutes. Gentle heating can be applied to aid dissolution if necessary, but the solution should be cooled to room temperature before use.
-
Storage: The prepared solution can be stored at room temperature for immediate use or refrigerated for longer-term storage.
Protocol 2: Preparation of Calcium Lactate Solution for Alginate Bead Formation
This protocol is adapted for creating spherical hydrogel beads, a common technique in drug delivery and cell immobilization.
Materials:
-
Sodium Alginate
-
Calcium Lactate
-
Deionized Water
-
Beakers
-
Syringe with a needle or a dropping pipette
Procedure:
-
Prepare Sodium Alginate Solution: Prepare a 1-2% (w/v) sodium alginate solution by slowly dissolving the sodium alginate powder in deionized water with constant stirring. It is recommended to let this solution stand for several hours or overnight to eliminate air bubbles.[10]
-
Prepare Calcium Lactate Bath: Prepare a crosslinking bath by dissolving calcium lactate in deionized water to the desired concentration (e.g., 0.25 teaspoon in 1 cup of water or a 1-5% w/v solution).[3] Stir until the calcium lactate is completely dissolved.
-
Extrusion: Draw the sodium alginate solution into a syringe or a dropping pipette.
-
Bead Formation: Slowly extrude the alginate solution dropwise into the calcium lactate bath from a height of about 5-10 cm. Spherical beads will form instantaneously upon contact with the calcium ions.
-
Curing: Allow the beads to remain in the calcium lactate solution for a designated period (e.g., 5-15 minutes) to ensure thorough crosslinking.[3]
-
Washing: Collect the formed beads by decanting the calcium lactate solution and wash them several times with deionized water to remove any unreacted calcium lactate.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Preparing Calcium Lactate Crosslinking Solution and Alginate Hydrogel Formation
Caption: Workflow for alginate hydrogel formation using a calcium lactate crosslinking solution.
Signaling Pathway: Ionic Crosslinking of Alginate with Calcium Ions
Caption: The "egg-box" model of ionic crosslinking between alginate and calcium ions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium alginate and calcium lactate_Chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Crosslinking Strategies for Three-Dimensional Bioprinting of Polymeric Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Cross-Linking Conditions on Drying Kinetics of Alginate Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rheolution.com [rheolution.com]
- 8. scialert.net [scialert.net]
- 9. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]
- 10. edu.rsc.org [edu.rsc.org]
Application Notes and Protocols: Calcium Lactate Monohydrate in 3D Bioprinting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) monohydrate is emerging as a valuable crosslinking agent in 3D bioprinting, particularly for alginate-based bioinks. While calcium chloride is widely used due to its rapid gelation kinetics, calcium lactate monohydrate offers a slower, more controlled crosslinking process. This controlled gelation can be advantageous for achieving higher print fidelity, more uniform scaffold structures, and potentially improved cell viability by reducing the osmotic shock on encapsulated cells. These application notes provide a comprehensive overview of the use of this compound in 3D bioprinting, including its mechanism of action, comparative data, and detailed experimental protocols.
Mechanism of Action: Ionic Crosslinking with Alginate
Alginate, a natural polysaccharide derived from brown algae, is composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) monomers. The gelation of alginate occurs when divalent cations, such as Ca²⁺, interact with the G-blocks of adjacent polymer chains, forming a stable hydrogel network. This process is often described by the "egg-box" model, where the calcium ions sit in the pockets created by the G-block residues, creating strong ionic bonds.
The primary advantage of this compound over calcium chloride lies in its lower solubility and slower dissociation rate. This results in a more gradual release of Ca²⁺ ions, allowing for a more uniform distribution of crosslinks throughout the printed construct. This can lead to hydrogels with improved structural homogeneity and mechanical properties.
Data Presentation: Quantitative Analysis of Alginate Hydrogels
The following tables summarize key quantitative data for alginate hydrogels crosslinked with calcium ions. While much of the literature focuses on calcium chloride, comparative data is presented where available to highlight the potential benefits of using this compound.
Table 1: Mechanical Properties of Alginate Hydrogels
| Alginate Concentration | Crosslinker | Crosslinker Concentration | Compressive Modulus (kPa) | Storage Modulus (G') (kPa) | Reference |
| 2% (w/v) | Calcium Chloride | 100 mM | - | 4.1 ± 0.6 | [1] |
| 3.5% (w/v) | Calcium Chloride | 50 mM (pre-crosslinking) | - | - | [2] |
| 3.5% (w/v) | Calcium Sulfate | 50 mM (pre-crosslinking) | - | 9.9 ± 4.9 | [1] |
| 4% (w/v) | Calcium Chloride | 100 mM | - | Varies with M/G ratio | [3] |
| 1.5% (w/v) | Calcium Carbonate | Various | Increases with Ca²⁺ content | - | [4] |
| 2% (w/v) | Various Cations | 1 M | Cu²⁺ > Sr²⁺ = Ca²⁺ > Zn²⁺ | - | [5] |
Table 2: Cell Viability in 3D Bioprinted Alginate Constructs
| Cell Type | Alginate Concentration | Crosslinker | Post-Printing Viability (%) | Culture Duration | Reference |
| Mesenchymal Stromal Cells | 3.5% (w/v) | Calcium Chloride | Lower than other bioinks | 1 day | [1] |
| Mouse Fibroblasts (L929) | 2%, 5%, 10% (w/v) | Not specified | Robust viability | Not specified | [6] |
| Human Adipose-Derived Stem Cells | 4% and 5% (w/v) | Calcium Chloride | 88 ± 18 | 2 weeks | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Alginate-Based Bioink with this compound
This protocol describes the preparation of a sterile alginate-based bioink for extrusion-based 3D bioprinting, using this compound for a controlled crosslinking process.
Materials:
-
Sodium alginate powder (sterile)
-
This compound (sterile)
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Cell suspension in culture medium (if creating a cell-laden bioink)
-
Sterile syringes and Luer lock connectors
-
Sterile mixing container
Procedure:
-
Alginate Solution Preparation:
-
Under aseptic conditions, dissolve sodium alginate powder in sterile water or PBS to the desired concentration (e.g., 2-5% w/v).
-
Stir the solution gently at room temperature or 37°C until the alginate is completely dissolved. This may take several hours. Avoid vigorous stirring to prevent bubble formation.
-
Allow the solution to stand to remove any air bubbles. Degassing in a vacuum chamber or by centrifugation is recommended.
-
-
Crosslinking Solution Preparation:
-
Prepare a sterile stock solution of this compound in cell culture grade water or PBS. A typical starting concentration is in the range of 50-200 mM. The optimal concentration will depend on the desired gelation time and mechanical properties and should be determined empirically.
-
-
Bioink Formulation (Acellular):
-
Transfer the sterile alginate solution to a printing syringe.
-
-
Bioink Formulation (Cell-Laden):
-
Gently mix the cell suspension with the sterile alginate solution to achieve the desired cell density. Use a wide-bore pipette tip to minimize shear stress on the cells.
-
Load the cell-laden bioink into a printing syringe.
-
Protocol 2: 3D Bioprinting and Crosslinking
This protocol outlines the steps for 3D bioprinting of the prepared alginate bioink and subsequent crosslinking with this compound.
Equipment:
-
Extrusion-based 3D bioprinter
-
Sterile printing nozzle
-
Sterile petri dish or well plate
Procedure:
-
Printer Setup:
-
Load the syringe containing the alginate bioink into the 3D bioprinter.
-
Attach a sterile printing nozzle of the desired diameter.
-
Calibrate the printer according to the manufacturer's instructions.
-
-
Printing:
-
Extrude the bioink onto a sterile surface (e.g., petri dish) according to the pre-designed CAD model. Printing parameters such as extrusion pressure and print speed should be optimized for the specific bioink viscosity.
-
-
Post-Printing Crosslinking:
-
Immediately after printing, immerse the construct in the sterile this compound solution.
-
The crosslinking time will vary depending on the concentration of the calcium lactate solution and the desired mechanical properties of the scaffold. A typical starting point is 10-30 minutes.
-
For thicker constructs, a longer incubation time may be necessary to ensure complete crosslinking.
-
-
Washing and Cell Culture:
-
After crosslinking, gently wash the scaffold with sterile PBS or cell culture medium to remove excess calcium lactate.
-
If the scaffold is cell-laden, add fresh cell culture medium and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Mandatory Visualizations
Signaling Pathways
// Nodes Extracellular_Ca [label="Extracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_type_VGCC [label="L-type Voltage-Gated\nCalcium Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intracellular_Ca [label="Intracellular Ca²⁺ ↑", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Ligand [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled_LRP5_6 [label="Frizzled/LRP5/6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05", fontcolor="#202124"]; TGF_beta_BMP [label="TGF-β/BMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGF_beta_BMP_Receptor [label="TGF-β/BMP Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMADs [label="SMADs", fillcolor="#FBBC05", fontcolor="#202124"]; RUNX2 [label="RUNX2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenic_Genes [label="Osteogenic Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoblast_Differentiation [label="Osteoblast\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Extracellular_Ca -> L_type_VGCC [color="#5F6368"]; L_type_VGCC -> Intracellular_Ca [color="#5F6368"]; Wnt_Ligand -> Frizzled_LRP5_6 [color="#5F6368"]; Frizzled_LRP5_6 -> Beta_Catenin [label="Stabilization", fontsize=8, fontcolor="#202124", color="#5F6368"]; Beta_Catenin -> TCF_LEF [label="Nuclear\nTranslocation", fontsize=8, fontcolor="#202124", color="#5F6368"]; TCF_LEF -> RUNX2 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; TGF_beta_BMP -> TGF_beta_BMP_Receptor [color="#5F6368"]; TGF_beta_BMP_Receptor -> SMADs [label="Phosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; SMADs -> RUNX2 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; Intracellular_Ca -> RUNX2 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; RUNX2 -> Osteogenic_Genes [color="#5F6368"]; Osteogenic_Genes -> Osteoblast_Differentiation [color="#5F6368"]; }
Caption: Calcium-mediated signaling pathways in osteogenesis.// Nodes Extracellular_Ca [label="Extracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanotransduction [label="Mechanotransduction\n(e.g., TRPV4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intracellular_Ca [label="Intracellular Ca²⁺ ↑", fillcolor="#FBBC05", fontcolor="#202124"]; Calmodulin [label="Calmodulin", fillcolor="#FBBC05", fontcolor="#202124"]; Calcineurin [label="Calcineurin", fillcolor="#FBBC05", fontcolor="#202124"]; NFAT [label="NFAT", fillcolor="#FBBC05", fontcolor="#202124"]; SOX9 [label="SOX9", fillcolor="#34A853", fontcolor="#FFFFFF"]; RUNX2 [label="RUNX2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chondrogenic_Genes [label="Chondrogenic Gene\nExpression (e.g., COL2A1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chondrocyte_Differentiation [label="Chondrocyte\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Extracellular_Ca -> Mechanotransduction [color="#5F6368"]; Mechanotransduction -> Intracellular_Ca [color="#5F6368"]; Intracellular_Ca -> Calmodulin [color="#5F6368"]; Calmodulin -> Calcineurin [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; Calcineurin -> NFAT [label="Dephosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; NFAT -> SOX9 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; SOX9 -> Chondrogenic_Genes [color="#5F6368"]; SOX9 -> RUNX2 [label="Inhibition", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#5F6368"]; Chondrogenic_Genes -> Chondrocyte_Differentiation [color="#5F6368"]; }
Caption: Calcium-mediated signaling pathways in chondrogenesis.Experimental Workflow
// Nodes Bioink_Prep [label="Bioink Preparation\n(Alginate + Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Printing [label="3D Bioprinting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinking [label="Crosslinking\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Washing\n(PBS/Media)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Cell Culture\n(37°C, 5% CO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Scaffold Analysis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Mechanical [label="Mechanical Testing", fillcolor="#FFFFFF", fontcolor="#202124"]; Viability [label="Cell Viability Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Differentiation Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Bioink_Prep -> Printing; Printing -> Crosslinking; Crosslinking -> Washing; Washing -> Culture; Culture -> Analysis; Analysis -> Mechanical; Analysis -> Viability; Analysis -> Differentiation; }
Caption: General experimental workflow for 3D bioprinting.References
- 1. Alginate-Based Bioinks for 3D Bioprinting and Fabrication of Anatomically Accurate Bone Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. allevi3d.com [allevi3d.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of cell viability and morphology in 3D bio-printed alginate constructs with tunable stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Storable Cell-Laden Alginate Based Bioinks for 3D Biofabrication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Calcium Lactate Monohydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) monohydrate, the calcium salt of lactic acid, is emerging as a valuable supplement in cell culture media. It serves as a bioavailable source of both calcium ions (Ca²⁺) and lactate, two critical molecules in cellular physiology. Calcium is a ubiquitous second messenger essential for a myriad of cellular processes including proliferation, differentiation, and signal transduction.[1] Lactate, once considered merely a metabolic byproduct, is now recognized as a key energy substrate and signaling molecule that can influence cell fate and function. This document provides detailed application notes and protocols for the use of calcium lactate monohydrate in cell culture to enhance experimental outcomes and support the development of robust bioprocesses.
Mechanism of Action
In aqueous cell culture media, this compound dissociates into calcium ions (Ca²⁺) and lactate ions.[2]
-
Calcium (Ca²⁺): As a critical signaling molecule, intracellular calcium concentration is tightly regulated. Transient increases in cytosolic calcium levels, often triggered by extracellular stimuli, activate a wide range of downstream signaling pathways that control processes such as gene expression, cell cycle progression, and apoptosis.[3][4][5] Calcium also plays a fundamental role in cell adhesion and the maintenance of tissue architecture.[1]
-
Lactate: Lactate can be taken up by cells and converted to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. This is particularly relevant in cells with high metabolic rates or under conditions where glucose metabolism is altered.[6] Furthermore, lactate itself can act as a signaling molecule, influencing cellular processes independently of its role as an energy substrate.
Applications in Cell Culture
The supplementation of cell culture media with this compound has shown benefits in a variety of applications:
-
Cancer Research: In colorectal cancer cell lines such as HCT116 and HT-29, calcium lactate has been shown to increase intracellular calcium levels, leading to the activation of calpain. This calcium-dependent protease can cleave focal adhesion kinase (FAK), a protein involved in cell motility and metastasis, thereby influencing cancer cell behavior.[7][8]
-
Stem Cell Differentiation: Calcium lactate has been utilized in protocols for the differentiation of human induced pluripotent stem cells (iPSCs) into hepatocytes. In a glucose-free, galactose-supplemented medium, the addition of calcium lactate promoted the survival and differentiation of iPSCs.[4]
-
Assisted Reproductive Technologies: In bovine in vitro fertilization (IVF), replacing sodium lactate and calcium chloride with calcium lactate in the fertilization medium has been shown to enhance the rates of fertilization and blastocyst formation.[9][10]
-
Biopharmaceutical Production: While research has focused more broadly on lactate metabolism in Chinese Hamster Ovary (CHO) cells, the use of calcium lactate can be explored as a means to modulate the metabolic state of these production powerhouses, potentially improving cell growth and recombinant protein yields.[2][3]
Data Presentation: Effects of this compound on Various Cell Lines
| Cell Line/Type | Application | Concentration of Calcium Lactate | Observed Effects | Reference(s) |
| HCT116 & HT-29 (Human Colorectal Carcinoma) | Cancer Cell Motility | 2.5 mM | Increased intracellular Ca²⁺, induced FAK cleavage, increased cell motility. | [7][8] |
| Human Induced Pluripotent Stem Cells (iPSCs) | Hepatocyte Differentiation | 1 mM, 3 mM, 10 mM | 1 mM was optimal for promoting survival and differentiation into hepatocytes in a specific medium formulation. Higher concentrations (3 mM and 10 mM) led to precipitation. | [4] |
| Bovine Oocytes | In Vitro Fertilization (IVF) | 4.5 mM | Enhanced fertilization rate and blastocyst formation; reduced reactive oxygen species (ROS) and increased glutathione (B108866) (GSH) levels. | [9][10] |
| Colorectal Cancer (CRC) Cells | Antitumor Effect | 2.5 mM | Long-term exposure decreased the expression of the betaine (B1666868) transporter BGT-1, reducing the clonogenic ability of the cancer cells. | [11] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound (cell culture grade)
-
Nuclease-free water
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (50 mL or 60 mL)
-
Analytical balance and weigh boats
Procedure:
-
Weigh out 2.28 g of this compound (MW: 236.22 g/mol for the monohydrate) to prepare 100 mL of a 100 mM stock solution.
-
Transfer the powder to a 50 mL sterile conical tube.
-
Add approximately 40 mL of nuclease-free water to the tube.
-
Vortex or shake vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required to facilitate dissolution.
-
Once dissolved, bring the final volume to 50 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Label the tube "100 mM this compound Stock Solution" with the date of preparation and your initials.
-
Store the stock solution at 4°C for up to one month. For longer-term storage, aliquot and store at -20°C.
Protocol 2: Supplementation of Cell Culture Medium
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if required
-
Penicillin-Streptomycin solution (or other antibiotics)
-
Sterile 100 mM this compound Stock Solution
-
Sterile serological pipettes and pipette aid
-
Cell culture flasks or plates
-
Target cells
Procedure:
-
In a sterile biological safety cabinet, prepare your complete cell culture medium by adding the required amounts of FBS and antibiotics to the basal medium.
-
To achieve the desired final concentration of calcium lactate, add the appropriate volume of the 100 mM stock solution. For example, to prepare 100 mL of medium with a final concentration of 2.5 mM calcium lactate, add 2.5 mL of the 100 mM stock solution.
-
Mix the supplemented medium thoroughly by gentle swirling.
-
Use the calcium lactate-supplemented medium to culture your cells according to your standard cell culture protocols.
-
Quality Control: After preparing the supplemented medium, it is advisable to check the pH and osmolality to ensure they are within the optimal range for your specific cell line. A slight adjustment to the pH with sterile 1 M HCl or 1 M NaOH may be necessary. Osmolality should be measured and recorded.
Protocol 3: Assessing the Effect of Calcium Lactate on Cell Viability and Proliferation
Materials:
-
Target cells
-
Complete cell culture medium supplemented with a range of calcium lactate concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or a resazurin-based assay)
-
Plate reader
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed your target cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to attach and recover overnight.
-
The next day, carefully remove the existing medium and replace it with the prepared media containing different concentrations of calcium lactate. Include a control group with no added calcium lactate.
-
Culture the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At each time point, perform a cell viability assay according to the manufacturer's protocol and measure the absorbance or fluorescence using a plate reader.
-
In parallel, seed cells in larger culture vessels (e.g., 6-well plates) under the same conditions for cell counting. At each time point, detach the cells, stain with trypan blue, and count the viable cells using a hemocytometer or automated cell counter to determine cell proliferation.
-
Analyze the data to determine the effect of different calcium lactate concentrations on cell viability and proliferation.
Mandatory Visualizations
Signaling Pathway: Calcium Lactate-Induced FAK Cleavage in Colon Cancer Cells
Caption: Calcium lactate uptake increases intracellular calcium, activating calpain, which cleaves FAK and promotes cell motility.
Experimental Workflow: Assessing Calcium Lactate Effects on Cell Proliferation
Caption: Workflow for evaluating the impact of calcium lactate on cell proliferation using a 96-well plate format.
Conclusion
This compound is a versatile and effective supplement for cell culture media, offering a means to modulate fundamental cellular processes through the dual action of calcium and lactate. The provided application notes and protocols offer a starting point for researchers to explore the potential benefits of calcium lactate in their specific cell culture systems. Careful optimization of concentration and consideration of the specific cell type and experimental goals are crucial for successful implementation. As our understanding of the intricate roles of calcium and lactate in cell biology continues to grow, so too will the applications of this compound in advancing research, discovery, and the production of novel biotherapeutics.
References
- 1. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 2. mdpi.com [mdpi.com]
- 3. Lactate calcium salt affects the viability of colorectal cancer cells via betaine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Calcium in Cell Culture [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. nacalai.com [nacalai.com]
- 9. iifiir.org [iifiir.org]
- 10. Lactate is an energy substrate for rodent cortical neurons and enhances their firing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Electroporation Reduces Viability and Proliferation Capacity of Four Uveal Melanoma Cell Lines in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of Calcium Lactate in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bone tissue engineering, the development of scaffolds that not only provide structural support but also actively promote tissue regeneration is a primary objective. An ideal scaffold should be biocompatible, biodegradable, and osteoconductive, mimicking the natural extracellular matrix (ECM) to facilitate cell adhesion, proliferation, and differentiation.[1][2] Calcium lactate (B86563), a salt of lactic acid, has emerged as a promising additive in the fabrication of composite scaffolds. Its inclusion aims to enhance bioactivity by providing a localized source of calcium and lactate ions, both of which play crucial roles in bone metabolism and regeneration.
Calcium ions are known to be critical for bone mineralization and can stimulate osteogenic signaling pathways.[3][4] Lactate, once considered merely a metabolic byproduct, is now recognized as a signaling molecule that can influence processes like angiogenesis and immune modulation, which are vital for effective tissue repair. The degradation of polylactic acid (PLA), a commonly used biodegradable polymer, naturally produces lactic acid, but the direct incorporation of calcium lactate can offer a more immediate and controlled release of these bioactive ions.[5][6]
These application notes provide an overview of the quantitative properties of scaffolds containing calcium-based additives and detailed protocols for their fabrication and evaluation.
Data Presentation: Properties of Scaffolds
The incorporation of calcium salts like calcium lactate into a polymer matrix can significantly alter the scaffold's physicochemical and biological properties. The following tables summarize quantitative data for polymer scaffolds, offering a comparison between control polymer scaffolds and those incorporating a calcium-based component. Direct quantitative comparisons for calcium lactate are limited in the literature; therefore, data from similar calcium-containing composites (e.g., calcium lactate gluconate, calcium phosphate) are used to provide representative values.
Table 1: Mechanical Properties of Tissue Engineering Scaffolds
| Property | Polymer Control (PLLA) | Polymer + Calcium-Based Additive | Target Range (Cancellous Bone) |
|---|---|---|---|
| Tensile Modulus (MPa) | 121.2[2] | ~170.1 (with silicate (B1173343) nanoplatelets)[2] | 100 - 500[7] |
| Compressive Modulus (MPa) | 0.1 - 80 (Varies with porosity)[8] | Can be improved with additives[9] | 100 - 500[7] |
| Tensile Strength (MPa) | ~2.0 - 4.0[10] | ~3.0 - 5.0 (Varies with additives)[11] | 2.0 - 12.0[10] |
| Porosity (%) | ~79 - 90[12] | ~80 - 92[12] | >80 |
Note: Mechanical properties are highly dependent on fabrication methods, polymer molecular weight, and scaffold architecture (e.g., porosity, fiber alignment). The addition of mineral components generally increases the stiffness (modulus) of the scaffold.[9][10]
Table 2: Degradation and Physicochemical Properties
| Property | Polymer Control (PLA/PLLA) | Polymer + Calcium-Based Additive | Key Considerations |
|---|---|---|---|
| Degradation (Mass Loss) | Slow, can exceed 24 months in vivo[6] | Can be accelerated or tuned[6] | The degradation rate should ideally match the rate of new tissue formation.[6] |
| pH Change during Degradation | Local pH decrease due to lactic acid release[5][6] | Can be buffered by calcium salts, reducing inflammation[6] | A near-neutral microenvironment is favorable for cell viability and reduces inflammatory responses.[6] |
| Porosity (%) | Typically 70-90% for electrospinning[12] | 80-92% achievable[12] | High porosity (>80%) and interconnectivity are crucial for nutrient transport and cell infiltration.[1][13] |
| Pore Size (μm) | 5-50 (electrospinning)[14] | Can be tailored by fabrication parameters[14] | 100-500 μm is generally considered optimal for bone tissue engineering.[1] |
Experimental Protocols
Protocol 1: Fabrication of Electrospun PLLA/Calcium Lactate Scaffolds
This protocol describes the fabrication of a composite nanofibrous scaffold using electrospinning, a versatile technique for producing scaffolds that mimic the ECM's architecture.[13]
Materials:
-
Poly(L-lactic acid) (PLLA), medical grade
-
Calcium Lactate pentahydrate
-
Chloroform
-
N,N-Dimethylformamide (DMF)
-
10 mL syringe with an 18-gauge blunt-ended needle
-
Syringe pump
-
High-voltage power supply
-
Grounded collector (e.g., rotating mandrel or flat plate)
Procedure:
-
Polymer Solution Preparation: a. Prepare a 9:1 (v/v) solvent mixture of Chloroform and DMF. b. Dissolve PLLA in the solvent mixture to achieve a final concentration of 10-12% (w/v). Stir overnight at room temperature until fully dissolved. c. In a separate container, dissolve calcium lactate in a minimal amount of DMF. Use sonication if necessary to aid dissolution. d. Add the calcium lactate solution to the PLLA solution to achieve the desired final concentration (e.g., 1-5% w/w relative to PLLA). Stir vigorously for 2-4 hours to ensure a homogenous suspension.
-
Electrospinning Setup: a. Load the polymer/calcium lactate solution into the 10 mL syringe and mount it on the syringe pump. b. Connect the positive lead from the high-voltage power supply to the metal needle. c. Place the grounded collector 15-20 cm from the needle tip.
-
Electrospinning Process: a. Set the syringe pump to a flow rate of 1.0-1.5 mL/h. b. Apply a voltage of 15-20 kV to the needle. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected. c. Collect the nanofibers on the collector for a sufficient duration to obtain a scaffold of the desired thickness (typically 0.5-1.0 mm).
-
Post-Spinning Treatment: a. Carefully remove the scaffold from the collector. b. Place the scaffold in a vacuum oven at 40°C for 48 hours to remove any residual solvents. c. Store the dried scaffold in a desiccator until use.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation on the scaffold.
Materials:
-
Cell-seeded scaffolds in a 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
Phenol (B47542) Red-free cell culture medium
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326): 1 µL concentrated HCl per 1 mL isopropanol)
-
96-well plate for absorbance reading
Procedure:
-
Preparation: a. Culture cells on sterilized scaffold discs for the desired time points (e.g., 1, 3, and 7 days). b. At each time point, gently remove the culture medium from the wells. c. Wash each scaffold twice with 1 mL of sterile PBS to remove any remaining phenol red-containing medium.
-
MTT Incubation: a. Prepare the MTT working solution by diluting the 5 mg/mL stock solution to 0.5-1.0 mg/mL in phenol red-free medium. b. Add 1 mL of the MTT working solution to each well containing a scaffold. Include a "no-cell" scaffold as a negative control. c. Incubate the plate for 2-4 hours at 37°C and 5% CO₂. Protect the plate from light (e.g., with aluminum foil), as the MTT reagent is light-sensitive.
-
Formazan (B1609692) Solubilization: a. Carefully aspirate the MTT solution from each well. Be cautious not to disturb the cells on the scaffold. b. Add 1 mL of the acidified isopropanol solution to each well to dissolve the purple formazan crystals formed by viable cells. c. Place the plate on a rotating shaker at a low speed for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Pipette 100-200 µL of the solubilized formazan solution from each well into a new 96-well plate. b. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. c. Cell viability is directly proportional to the absorbance measured.
Protocol 3: Osteogenic Differentiation Assessment (Alizarin Red S Staining)
Alizarin Red S (ARS) staining is used to detect and quantify calcium deposits, which are a key indicator of extracellular matrix mineralization and late-stage osteogenic differentiation.
Materials:
-
Cell-seeded scaffolds cultured in osteogenic differentiation medium
-
Phosphate-Buffered Saline (PBS)
-
10% Neutral Buffered Formalin (or 4% Paraformaldehyde) for fixation
-
Deionized water (diH₂O)
-
2% Alizarin Red S solution (pH adjusted to 4.1-4.3)
-
10% Acetic Acid or 10% Cetylpyridinium Chloride (for quantification)
Procedure:
-
Sample Preparation and Fixation: a. Culture cells on scaffolds in osteogenic medium for 14-28 days, replacing the medium every 2-3 days. b. At the end of the culture period, aspirate the medium and wash the scaffolds twice with PBS. c. Fix the cells by adding 1 mL of 10% formalin to each well and incubating for 30-60 minutes at room temperature. d. Remove the fixative and wash the scaffolds thoroughly with diH₂O (3-4 times).
-
Staining: a. Add enough 2% ARS solution to completely cover each scaffold (approx. 1 mL for a 24-well plate). b. Incubate for 20-45 minutes at room temperature in the dark. c. Aspirate the ARS solution and wash the scaffolds 4-5 times with diH₂O to remove non-specific binding. Red-orange mineralized nodules should be visible.
-
Qualitative Analysis: a. Visualize and capture images of the stained scaffolds using a bright-field microscope or a high-resolution scanner.
-
Quantitative Analysis (Optional): a. To quantify the mineralization, add 1 mL of 10% acetic acid to each stained scaffold and incubate on a shaker for 30 minutes to destain. b. Transfer the resulting solution to a microcentrifuge tube. Heat at 85°C for 10 minutes, then cool on ice. c. Centrifuge at 12,000 rpm for 15 minutes. d. Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide. e. Transfer 100-200 µL to a 96-well plate and read the absorbance at 405 nm. The amount of bound stain correlates with the level of calcium deposition.
Visualizations
Diagrams of Pathways and Workflows
Caption: Experimental workflow for developing and testing calcium lactate-containing scaffolds.
References
- 1. 3D bioactive composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Calcium Channel Affect Osteogenic Differentiation of Mesenchymal Stem Cells on Strontium-Substituted Calcium Silicate/Poly-ε-Caprolactone Scaffold [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Poly-l-Lactic Acid (PLLA)-Based Biomaterials for Regenerative Medicine: A Review on Processing and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrospun Scaffolds of Polylactic Acid, Collagen, and Amorphous Calcium Phosphate for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to Tune Electrospun Scaffold Porosity for Effective Cell Response in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Lactate Monohydrate as a Calcium Source in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium is an essential nutrient for microbial growth and plays a critical role in various cellular processes, including cell wall synthesis, enzyme activity, and stress response signaling. The choice of calcium source in a fermentation medium can significantly impact microbial physiology, metabolite production, and overall process efficiency. Calcium lactate (B86563) monohydrate, an organic calcium salt, presents several advantages over inorganic sources like calcium chloride or calcium carbonate. Its high solubility and the ability of many microbes to metabolize the lactate component make it a readily bioavailable source of calcium. Furthermore, in lactic acid fermentations, the use of calcium lactate can help mitigate product inhibition.
These application notes provide a comprehensive overview of the use of calcium lactate monohydrate as a calcium source in microbial fermentation. It includes comparative data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows to guide researchers in optimizing their fermentation processes.
Data Presentation: Quantitative Effects of Calcium Sources
The selection of a calcium source can have a marked impact on microbial growth and metabolite production. The following tables summarize quantitative data from studies comparing calcium lactate to other calcium sources.
Table 1: Effect of Calcium Source on Sporosarcina pasteurii Growth and CaCO₃ Precipitation
| Calcium Source | Maximum Cell Density (cells/mL) | Microbial CaCO₃ Precipitation Rate (mol/L/h) |
| Calcium Lactate | ~2.0 x 10⁸ | > 2x that of Calcium Nitrate |
| Calcium Nitrate | ~1.0 x 10⁸ | Baseline |
Table 2: Effect of Calcium Source on Lactic Acid Fermentation by Lactobacillus lactis
| Calcium Source (Neutralizing Agent) | Lactic Acid Production (g/L) | Cell Dry Weight (g/L) |
| Recycled Calcium Carbonate (forms Calcium Lactate in situ) | ~100 | ~3.5 |
| Original Calcium Carbonate (forms Calcium Lactate in situ) | ~75 | ~2.9 |
Table 3: Effect of Calcium Chloride on Ethanol (B145695) Production by Saccharomyces cerevisiae
| Calcium Chloride Concentration (% w/v) | Ethanol Yield Reduction (%) |
| 0.18 | Slight Decrease |
| 0.72 | 14 - 25 |
| 2.16 | ~86 (almost complete inhibition) |
Experimental Protocols
Protocol 1: Lactic Acid Fermentation of Lactobacillus sp. with Calcium Lactate Supplementation
This protocol describes a typical batch fermentation for lactic acid production using a Lactobacillus species, with this compound as the primary calcium source.
1. Media Preparation:
-
Medium Composition (per liter):
-
Glucose: 100 g
-
Yeast Extract: 10 g
-
Peptone: 10 g
-
Sodium Acetate: 5 g
-
Dipotassium Phosphate (K₂HPO₄): 2 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.2 g
-
Manganese Sulfate Monohydrate (MnSO₄·H₂O): 0.05 g
-
This compound: 5 g (or as per experimental design)
-
Distilled Water: to 1 L
-
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Aseptically transfer a single colony of the Lactobacillus strain from an MRS agar (B569324) plate to 10 mL of sterile MRS broth.
-
Incubate at the optimal temperature for the strain (e.g., 37°C) for 18-24 hours without agitation.
-
Use this culture to inoculate the fermentation vessel to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
3. Fermentation:
-
Vessel: 1 L fermenter with working volume of 800 mL.
-
Temperature: Maintain at the optimal temperature for the strain (e.g., 37°C).
-
pH Control: Monitor the pH of the culture. If the pH drops below the desired setpoint (e.g., 5.5), adjust with a sterile solution of 5 M NaOH. In many lactic acid fermentations, calcium carbonate is used as a neutralizing agent, which reacts with the produced lactic acid to form calcium lactate.[1]
-
Agitation: Maintain gentle agitation (e.g., 100-150 rpm) to ensure homogeneity.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) for analysis of cell density and lactic acid concentration.
4. Analytical Methods:
-
Cell Density:
-
Optical Density (OD): Measure the absorbance of the culture broth at 600 nm using a spectrophotometer.[2] Dilute the sample with sterile medium if the OD₆₀₀ exceeds the linear range of the instrument (typically > 0.8).
-
Dry Cell Weight (DCW):
-
Pipette a known volume (e.g., 10 mL) of the culture into a pre-weighed, dry centrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet with distilled water.
-
Repeat the centrifugation and washing step.
-
Dry the pellet in an oven at 80°C until a constant weight is achieved.[3]
-
Calculate the DCW in g/L.
-
-
-
Lactic Acid Concentration:
-
High-Performance Liquid Chromatography (HPLC):
-
Centrifuge the culture sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector at 210 nm.[4][5]
-
The mobile phase is typically an acidic aqueous solution (e.g., 0.01 M phosphoric acid, pH 2.5).[4]
-
-
Protocol 2: Ethanol Fermentation of Saccharomyces cerevisiae with Calcium Lactate Supplementation
This protocol outlines a batch fermentation for ethanol production using Saccharomyces cerevisiae, supplemented with this compound.
1. Media Preparation:
-
Medium Composition (per liter):
-
Glucose: 200 g
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Potassium Phosphate Monobasic (KH₂PO₄): 2 g
-
Ammonium Sulfate ((NH₄)₂SO₄): 5 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 1 g
-
This compound: 1 g (or as per experimental design)
-
Distilled Water: to 1 L
-
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Aseptically transfer a single colony of S. cerevisiae from a YPD agar plate to 50 mL of sterile YPD broth in a 250 mL flask.
-
Incubate at 30°C with agitation (e.g., 200 rpm) for 24 hours.
-
Use this culture to inoculate the fermentation vessel to an initial OD₆₀₀ of 0.2.
3. Fermentation:
-
Vessel: 2 L fermenter with a working volume of 1.5 L.
-
Temperature: Maintain at 30°C.
-
pH: The initial pH should be around 5.0. It will naturally decrease during fermentation. No pH control is typically required for standard ethanol fermentations.
-
Agitation: Maintain agitation at 150-200 rpm.
-
Aeration: Initially, provide gentle aeration (e.g., 0.5 vvm) for the first 4-6 hours to promote cell growth, then switch to anaerobic conditions (no aeration) to favor ethanol production.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 8-12 hours) for analysis of cell density and ethanol concentration.
4. Analytical Methods:
-
Cell Density:
-
Optical Density (OD): Measure the absorbance at 600 nm as described in Protocol 1.
-
Cell Counting: Use a hemocytometer to determine the cell concentration (cells/mL).[6]
-
-
Ethanol Concentration:
-
High-Performance Liquid Chromatography (HPLC):
-
Signaling Pathways and Workflows
Calcium Signaling in Saccharomyces cerevisiae
The addition of extracellular calcium can trigger intracellular signaling cascades that are crucial for stress adaptation and metabolic regulation. A key pathway in yeast is the calcium-calmodulin-calcineurin pathway.
Caption: Calcium-Calmodulin-Calcineurin Signaling Pathway in S. cerevisiae.
General Experimental Workflow for Microbial Fermentation
The following diagram illustrates a typical workflow for conducting a microbial fermentation experiment to evaluate the effect of this compound.
Caption: General Workflow for a Microbial Fermentation Experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking OD600 Assay And Bacterial Culture Growth: 4 Facts and 4 Tips [byonoy.com]
- 3. 2025.igem.wiki [2025.igem.wiki]
- 4. [Determination of lactic acid in fermentation broth of Rhizopus oryzae by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Counting cells using a hemocytometer | Abcam [abcam.com]
- 7. Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. s4science.at [s4science.at]
Application Notes and Protocols for the Use of Calcium Lactate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563), a salt of lactic acid, is a versatile and biocompatible compound with established applications in the pharmaceutical industry. Beyond its common use as a calcium supplement and excipient, calcium lactate is gaining increasing attention as a key component in advanced drug delivery systems. Its favorable properties, including good solubility, bioavailability, and non-toxic nature, make it an excellent candidate for the formulation of controlled-release matrices, particularly hydrogels and direct compression tablets.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of calcium lactate in the development of innovative drug delivery platforms.
Application Notes
Cross-linking Agent for Alginate-Based Hydrogels
Calcium lactate serves as an effective ionic cross-linking agent for anionic polymers like sodium alginate, forming a stable hydrogel matrix. The divalent calcium ions (Ca²⁺) from calcium lactate interact with the guluronic acid blocks of adjacent alginate chains, creating a characteristic "egg-box" structure. This gelation process is gentle and can be performed under mild conditions, making it suitable for encapsulating sensitive therapeutic agents, including proteins, peptides, and small molecule drugs.
Advantages over other calcium salts:
-
Controlled Gelation: Compared to calcium chloride, which can cause rapid and uncontrolled gelation, calcium lactate provides a more gradual and controlled cross-linking process. This allows for the formation of more uniform and mechanically stable hydrogel beads or matrices.
-
Biocompatibility: Calcium lactate is generally considered safe and is well-tolerated, making it a preferred choice for oral and implantable drug delivery systems.[2]
-
Taste Masking: For oral formulations, calcium lactate is more palatable than the bitter-tasting calcium chloride.
Applications:
-
Oral Controlled Release: Encapsulation of drugs within calcium alginate beads prepared with calcium lactate can protect the drug from the harsh acidic environment of the stomach and provide sustained release in the intestine.
-
Bone Tissue Engineering: Calcium lactate-crosslinked scaffolds can be loaded with osteogenic agents to promote bone regeneration. The release of calcium ions from the matrix can also play a role in signaling pathways that stimulate osteoblast differentiation.[4]
Filler-Binder for Direct Compression Tablets
Directly compressible grades of calcium lactate, particularly the pentahydrate form, are valuable excipients in the manufacturing of tablets.[5][6] It offers good compactability and flow properties, contributing to the production of robust tablets with consistent weight and hardness.
Advantages:
-
High Compactability: Calcium lactate pentahydrate exhibits excellent compaction properties, allowing for the formation of hard tablets at low compression forces.[5]
-
Fast Disintegration and Drug Release: Tablets formulated with calcium lactate as a filler-binder often exhibit short disintegration times and rapid drug release, which can be advantageous for immediate-release formulations.[6]
-
Bioavailability Enhancement: As a soluble calcium source, it can potentially enhance the bioavailability of certain drugs.[2]
Applications:
-
Immediate-Release Tablets: Its properties are well-suited for the formulation of tablets that need to disintegrate and release the active pharmaceutical ingredient (API) quickly.[7]
-
Nutraceutical Formulations: It can serve a dual role as a binder and a source of supplemental calcium in nutraceutical tablets.
Nanoparticle-Based Drug Delivery
Calcium lactate can also be utilized in the synthesis of nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and be functionalized to target specific cells or tissues.
Advantages:
-
Biocompatibility and Biodegradability: Calcium lactate-based nanoparticles are expected to have a good safety profile.
-
pH-Responsive Release: The solubility of calcium lactate is pH-dependent, which can be exploited for targeted drug release in specific microenvironments, such as tumors.
Applications:
-
Cancer Therapy: Nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and release their payload in the acidic tumor microenvironment.
-
Gene Delivery: Cationic nanoparticles formulated with calcium lactate could potentially be used to complex with and deliver nucleic acids.
Quantitative Data
Table 1: Physicochemical Properties of Calcium Lactate Powders for Direct Compression
| Property | Calcium Lactate (from Mussel Shells) | Calcium Lactate DC (PURACAL®) | Reference |
| Moisture Content (%) | 8.6 | 18.7 | [8] |
| Hausner Ratio | 1.13 | 1.14 | [3] |
| Carr's Index (%) | 11.93 | 12.28 | [3] |
Table 2: Properties of Immediate-Release Tablets Formulated with Calcium Lactate
| Formulation | Hardness (N) | Friability (%) | Disintegration Time (s) | Reference |
| F1 (Mussel Shell Calcium Lactate) | 75.3 ± 2.5 | 0.25 ± 0.02 | 288 ± 2 | [3] |
| F2 (PURACAL® DC) | 68.9 ± 3.1 | 0.38 ± 0.03 | 418 ± 3 | [3] |
Table 3: Drug Entrapment Efficiency in Alginate Beads
| Cross-linking Agent | Polymer Concentration (w/v) | Drug Concentration (w/v) | Entrapment Efficiency (%) | Reference |
| Calcium Chloride | 2% | 2% | 53 | [9] |
| Calcium Chloride | 2.5% | 2% | 62 | [9] |
| Calcium Chloride | 2.5% | 3% | 42 | [9] |
| Calcium Chloride | 1.25% (with other polymers) | - | 75 ± 5 | [10] |
| Calcium Chloride | - | - | 63.24 - 98.90 | [11] |
| Calcium Chloride | - | - | 49.87 ± 1.8 to 76.65 ± 2.0 | [12] |
Note: Data for calcium lactate as the sole cross-linking agent with specific drug entrapment efficiencies were limited in the searched literature. The provided data for calcium chloride can serve as a baseline for comparison in experimental design.
Table 4: In Vitro Drug Release from Alginate Beads
| Cross-linking Agent | Condition | Time (h) | Cumulative Release (%) | Reference |
| Calcium Chloride (1% w/v) | SGF (pH 1.2) | 2 | 38 | [9] |
| SIF (pH 6.8) | 9 | 89 | [9] | |
| Calcium Chloride (3% w/v) | SGF (pH 1.2) | 2 | 30 | [9] |
| SIF (pH 6.8) | 9 | 82 | [9] |
Note: The rate of drug release is influenced by the concentration of the cross-linking agent. Higher concentrations generally lead to a slower release.
Experimental Protocols
Protocol 1: Preparation of Calcium Alginate Beads for Oral Drug Delivery
Objective: To encapsulate a model drug in calcium alginate beads using calcium lactate as a cross-linking agent for controlled oral delivery.
Materials:
-
Sodium Alginate
-
Calcium Lactate
-
Model Drug (e.g., a fluorescent dye like rhodamine B for visualization, or a relevant API)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Syringe with a 22-gauge needle
-
Beakers
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2% (w/v) sodium alginate solution by slowly adding sodium alginate powder to deionized water while stirring continuously with a magnetic stirrer.
-
Stir the solution for at least 4 hours or until a homogenous, viscous solution is formed, free of any clumps.
-
Dissolve the model drug in the sodium alginate solution at the desired concentration (e.g., 1 mg/mL). Stir until the drug is completely dissolved.
-
-
Preparation of Calcium Lactate Solution:
-
Prepare a 2% (w/v) calcium lactate solution by dissolving calcium lactate in deionized water. Gentle heating may be required to facilitate dissolution.
-
-
Formation of Alginate Beads:
-
Draw the drug-loaded sodium alginate solution into a syringe fitted with a 22-gauge needle.
-
Extrude the alginate solution dropwise from the syringe into the calcium lactate solution from a height of approximately 10 cm.
-
Stir the calcium lactate solution gently during the extrusion process to prevent the beads from agglomerating.
-
Allow the beads to cure in the calcium lactate solution for 30 minutes to ensure complete cross-linking.
-
-
Washing and Drying:
-
Collect the formed beads by filtration or decantation.
-
Wash the beads thoroughly with deionized water to remove any unreacted calcium lactate and surface-adhered drug.
-
Dry the beads at room temperature or in a desiccator until a constant weight is achieved.
-
Characterization:
-
Encapsulation Efficiency and Drug Loading: Determine the amount of encapsulated drug by dissolving a known weight of dried beads in a suitable buffer (e.g., phosphate (B84403) buffer) to break the cross-links and release the drug. Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Encapsulation Efficiency (%) = (Actual Drug Loading / Theoretical Drug Loading) x 100
-
Drug Loading (%) = (Weight of Drug in Beads / Weight of Beads) x 100
-
-
In Vitro Drug Release: Perform drug release studies in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) using a USP dissolution apparatus.
Protocol 2: Formulation of Direct Compression Tablets
Objective: To formulate immediate-release tablets using directly compressible calcium lactate pentahydrate as a filler-binder.
Materials:
-
Directly Compressible Calcium Lactate Pentahydrate
-
Model API
-
Microcrystalline Cellulose (B213188) (as a filler)
-
Croscarmellose Sodium (as a superdisintegrant)
-
Magnesium Stearate (B1226849) (as a lubricant)
-
V-blender
-
Tablet Press
Procedure:
-
Blending:
-
Accurately weigh all the components of the formulation.
-
Sieve the calcium lactate, API, and microcrystalline cellulose through a suitable mesh screen to ensure uniformity.
-
Transfer the sieved powders to a V-blender and blend for 15 minutes.
-
Add the croscarmellose sodium and blend for another 5 minutes.
-
Finally, add the magnesium stearate and blend for 2 minutes. Avoid over-blending with the lubricant.
-
-
Compression:
-
Set up the tablet press with the appropriate tooling for the desired tablet size and shape.
-
Compress the powder blend into tablets at a defined compression force.
-
Characterization:
-
Tablet Properties: Evaluate the tablets for weight variation, hardness, friability, and thickness according to standard pharmacopeial methods.
-
Disintegration Test: Determine the disintegration time of the tablets in deionized water at 37 °C using a disintegration tester.
-
Dissolution Test: Perform a dissolution study to determine the drug release profile, typically in a buffer that mimics physiological conditions.
Protocol 3: Synthesis of Calcium Lactate Nanoparticles
Objective: To synthesize calcium lactate nanoparticles for potential use in targeted drug delivery.
Materials:
-
Calcium Chloride (CaCl₂)
-
Lactic Acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Centrifuge
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of calcium chloride in deionized water.
-
Prepare a 0.2 M solution of lactic acid in deionized water.
-
-
Nanoparticle Synthesis:
-
Slowly add the calcium chloride solution to the lactic acid solution under vigorous stirring.
-
Adjust the pH of the mixture to approximately 7.0 by dropwise addition of a 1 M NaOH solution.
-
Continue stirring for 1 hour at room temperature to allow for the formation of calcium lactate nanoparticles.
-
Add an equal volume of ethanol to the nanoparticle suspension to precipitate the particles.
-
-
Purification:
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in a mixture of ethanol and water (1:1 v/v).
-
Repeat the centrifugation and washing steps two more times to remove any unreacted precursors.
-
-
Drying:
-
After the final wash, resuspend the nanoparticles in a small amount of deionized water and freeze-dry to obtain a fine powder.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the hydrodynamic size and surface charge of the nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential analysis.[13]
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Release: To load a drug, it can be added to the reaction mixture during synthesis (entrapment) or incubated with the pre-formed nanoparticles (adsorption). Drug loading and release can be quantified as described in Protocol 1.
Signaling Pathways and Logical Relationships
Calcium-Calpain-FAK Signaling Pathway in Cancer Cell Motility
Calcium lactate can increase intracellular calcium levels, which in turn activates calpain, a calcium-dependent protease.[1] Activated calpain can cleave Focal Adhesion Kinase (FAK), a key protein involved in cell adhesion and migration.[14] The cleavage of FAK disrupts focal adhesions, leading to increased cancer cell motility and potentially promoting metastasis.[1][15]
Calcium Signaling in Osteogenic Differentiation
Extracellular calcium ions, which can be released from calcium lactate-based drug delivery systems, play a crucial role in promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts (bone-forming cells).[16] This process involves a complex signaling cascade that ultimately leads to the expression of osteogenic genes.
Conclusion
Calcium lactate is a highly promising material for the development of various drug delivery systems. Its biocompatibility, controlled reactivity, and favorable physicochemical properties make it a valuable tool for researchers and drug development professionals. The protocols and data presented in this document provide a solid foundation for exploring the potential of calcium lactate in creating effective and safe drug delivery platforms for a wide range of therapeutic applications. Further research is encouraged to explore its full potential, particularly in the area of targeted nanoparticle delivery and in elucidating its role in complex biological signaling pathways.
References
- 1. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Lactate - CD Formulation [formulationbio.com]
- 3. Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DC calcium lactate, a new filler-binder for direct compaction of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Development and evaluation of a calcium alginate based oral ceftriaxone sodium formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium alginate cross-linked polymeric microbeads for oral sustained drug delivery in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Characterization of Calcium-Alginate Beads of Apigenin: In Vitro Antitumor, Antibacterial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Regulation of Adhesion Dynamics by Calpain-mediated Proteolysis of Focal Adhesion Kinase (FAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.unipd.it [research.unipd.it]
- 16. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Calcium Lactate in Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563), the calcium salt of lactic acid, is widely utilized in the pharmaceutical industry as a calcium supplement and excipient in various dosage forms. Accurate quantification of calcium lactate in solutions is crucial for quality control, formulation development, and stability studies. This document provides detailed application notes and protocols for several analytical methods suitable for this purpose, including classical titration, modern chromatographic techniques, and atomic spectroscopy.
Overview of Analytical Methods
The choice of an analytical method for calcium lactate quantification depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific component of interest (calcium ion or lactate anion). This guide covers the following principal methods:
-
Complexometric Titration: A classic and cost-effective method for determining the concentration of calcium ions.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of the lactate anion.
-
Ion Chromatography (IC): A powerful method for the analysis of both cations (calcium) and anions (lactate).
-
Atomic Absorption Spectroscopy (AAS): A sensitive technique for the determination of total calcium content.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive and multi-element technique for calcium analysis.
Complexometric Titration with EDTA
Complexometric titration is a robust and widely used method for the determination of calcium ions. It involves the titration of the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with calcium ions. The endpoint is detected using a metal ion indicator.
Quantitative Data Summary
| Parameter | Typical Performance |
| Analyte | Calcium Ion (Ca²⁺) |
| **Linearity (R²) ** | Not directly applicable; accuracy is key. |
| Accuracy (% Recovery) | 98.4% - 99.62%[1] |
| Precision (RSD) | < 2%[2] |
| Limit of Detection (LOD) | ~0.024 mg of Calcium[2] |
| Limit of Quantification (LOQ) | ~0.08 mg of Calcium[2] |
Experimental Protocol
Materials and Reagents:
-
Calcium Lactate solution (sample)
-
Disodium EDTA (Na₂EDTA), 0.05 M standard solution
-
Hydroxynaphthol blue indicator[3]
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 3 N solution
-
Deionized water
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately pipette a volume of the calcium lactate solution, expected to contain approximately 350 mg of calcium lactate, into a 250 mL Erlenmeyer flask.
-
Add 150 mL of deionized water and 2 mL of 3 N hydrochloric acid to the flask.[4]
-
Stir the solution using a magnetic stirrer until the sample is completely dissolved.
-
Titration: While stirring, add 15 mL of 1 N sodium hydroxide solution.
-
Add approximately 300 mg of hydroxynaphthol blue indicator to the solution. The solution should turn a pink/red color.[3]
-
Titrate the solution with the standardized 0.05 M EDTA solution.
-
Continue the titration until the color of the solution changes from pink/red to a distinct blue endpoint.[3]
-
Record the volume of EDTA solution consumed.
-
Blank Determination: Perform a blank titration using the same procedure but without the calcium lactate sample to account for any interferences.
-
Calculation: The concentration of calcium lactate is calculated using the following formula:
Calcium Lactate (mg/mL) = ((V_sample - V_blank) * M_EDTA * F) / V_initial
Where:
-
V_sample = Volume of EDTA used for the sample (mL)
-
V_blank = Volume of EDTA used for the blank (mL)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
F = Equivalency factor for calcium lactate (218.22 g/mol for anhydrous)
-
V_initial = Initial volume of the calcium lactate sample (mL)
-
Workflow Diagram
Caption: Workflow for Complexometric Titration of Calcium Lactate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the lactate component of calcium lactate. This method is particularly useful when analyzing complex matrices or when the lactate concentration needs to be determined independently of the calcium.
Quantitative Data Summary
| Parameter | Typical Performance (for Lactate/Organic Acids) |
| Analyte | Lactate Anion |
| **Linearity (R²) ** | ≥ 0.998[5] |
| Accuracy (% Recovery) | 97.6% - 99.6%[6] |
| Precision (RSD) | < 7.0%[6] |
| Limit of Detection (LOD) | 0.5 mmol/L[6] |
| Limit of Quantification (LOQ) | 1.0 mmol/L[6] |
Experimental Protocol
Materials and Reagents:
-
Calcium Lactate solution (sample)
-
Lactic acid standard
-
Mobile Phase: 0.01 M Potassium dihydrogen phosphate (B84403) (KH₂PO₄), pH adjusted to 2.60 with phosphoric acid.[7]
-
Deionized water
-
Acetonitrile (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Data acquisition and processing software
Procedure:
-
Standard Preparation: Prepare a stock solution of lactic acid of a known concentration in deionized water. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the calcium lactate solution with deionized water to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and the prepared samples into the HPLC system.
-
Quantification: Identify the lactate peak in the chromatograms based on the retention time of the lactic acid standard. Create a calibration curve by plotting the peak area of the lactate standards against their concentrations. Determine the concentration of lactate in the samples from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC Analysis of Lactate.
Ion Chromatography (IC)
Ion chromatography is a highly selective and sensitive method for the determination of both the calcium and lactate ions in a single run or in separate analyses.
Quantitative Data Summary
| Parameter | Typical Performance (for Ions) |
| Analyte | Calcium (Ca²⁺) and Lactate |
| **Linearity (R²) ** | ≥ 0.999 |
| Accuracy (% Recovery) | 89% - 107%[9] |
| Precision (RSD) | 1.8% - 3.6% (repeatability)[9] |
| Limit of Detection (LOD) | 0.01–0.05 µM for cations[10] |
| Limit of Quantification (LOQ) | 200 mg/kg for lactic acid in feedstuffs[9] |
Experimental Protocol
Materials and Reagents:
-
Calcium Lactate solution (sample)
-
Calcium and Lactate standard solutions
-
Eluent for Cation Analysis (e.g., 20 mM Methanesulfonic acid)
-
Eluent for Anion Analysis (e.g., a carbonate/bicarbonate buffer)
-
Deionized water
-
0.45 µm syringe filters
Instrumentation:
-
Ion chromatograph with a conductivity detector and suppressor
-
Cation-exchange column (for calcium)
-
Anion-exchange column (for lactate)
-
Data acquisition and processing software
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards for both calcium and lactate. Dilute the calcium lactate sample with deionized water to fall within the working range of the instrument and filter through a 0.45 µm syringe filter.
-
Cation Analysis (Calcium):
-
Column: Cation-exchange column.
-
Eluent: e.g., 20 mM Methanesulfonic acid.
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
-
Anion Analysis (Lactate):
-
Column: Anion-exchange column.
-
Eluent: e.g., Carbonate/bicarbonate buffer.
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
-
Analysis and Quantification: Inject standards and samples. Create separate calibration curves for calcium and lactate and determine their respective concentrations in the sample.
Workflow Diagram
Caption: Workflow for Ion Chromatography Analysis.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive method for the determination of the total calcium content in a sample. The sample is atomized in a flame, and the absorption of light by the calcium atoms at a specific wavelength is measured.
Quantitative Data Summary
| Parameter | Typical Performance (for Calcium) |
| Analyte | Calcium (Ca) |
| **Linearity (R²) ** | ≥ 0.999[11] |
| Accuracy (% Recovery) | 93.24% - 101.75%[11] |
| Precision (RSD) | < 5%[11] |
| Limit of Detection (LOD) | Dependent on instrument and matrix |
| Limit of Quantification (LOQ) | Dependent on instrument and matrix |
Experimental Protocol
Materials and Reagents:
-
Calcium Lactate solution (sample)
-
Calcium standard solution (1000 ppm)
-
Lanthanum chloride solution (e.g., 5% w/v) as a releasing agent
-
Nitric acid (HNO₃), concentrated
-
Deionized water
Instrumentation:
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp
-
Air-acetylene flame
Procedure:
-
Standard Preparation: Prepare a series of calcium standards (e.g., 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution. Add lanthanum chloride solution to each standard to match the final concentration in the samples.
-
Sample Preparation: Accurately dilute the calcium lactate solution with deionized water to bring the calcium concentration into the linear working range of the instrument. Add lanthanum chloride solution to prevent chemical interferences. Acidify the solution slightly with nitric acid.
-
Instrumental Analysis:
-
Wavelength: 422.7 nm.
-
Lamp Current: As recommended by the manufacturer.
-
Slit Width: As recommended by the manufacturer.
-
Flame: Air-acetylene, oxidizing (fuel-lean).
-
-
Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the calcium concentration in the samples from the calibration curve, accounting for the dilution factor.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Calcium in Meat Products by Automatic Titration with 1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. wjpsronline.com [wjpsronline.com]
- 5. jsmcentral.org [jsmcentral.org]
- 6. Development and validation of the high performance liquid chromatography-ion exclusion method for detection of lactic acid in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes and Protocols: Calcium Lactate Monohydrate for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of calcium-based nanoparticles using calcium lactate (B86563) monohydrate as a calcium precursor. These nanoparticles have significant potential in various biomedical applications, particularly in drug delivery, owing to their biocompatibility and biodegradability.
Introduction
Calcium-based nanoparticles, such as calcium phosphate (B84403) and calcium carbonate, are excellent candidates for drug delivery systems. They are biocompatible, biodegradable, and can be engineered to encapsulate a variety of therapeutic agents.[1] Calcium lactate monohydrate offers a readily available and biocompatible calcium source for the synthesis of these nanoparticles. This document outlines protocols for the synthesis of hydroxyapatite (B223615) (a form of calcium phosphate) and calcium carbonate nanoparticles using this compound and provides relevant characterization data and cellular interaction pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for nanoparticles synthesized using calcium-based precursors. While data specifically for this compound is limited, this comparative data provides a benchmark for expected outcomes.
Table 1: Physicochemical Properties of Calcium-Based Nanoparticles
| Nanoparticle Type | Calcium Precursor | Synthesis Method | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| Hydroxyapatite | Calcium Lactate Pentahydrate | Hydrothermal | Whiskers: Lengths up to several µm | Not Reported | [No specific citation number from the prompt] |
| Calcium Phosphate | Calcium Chloride | Wet Chemical Precipitation | ~33 (mechanical agitation) | -20 (mechanical agitation) | [2] |
| Calcium Phosphate | Calcium Chloride | Wet Chemical Precipitation | 10 - 45 | -14 (magnetic agitation) | [2] |
| Calcium Carbonate | Calcium Nitrate | Controlled Precipitation | ~54 | Not Reported | [3] |
| Calcium Oxide | Not Specified | Green Synthesis | 35.93 ± 2.54 | Not Reported | [4] |
| Calcium Silicate | Calcium Acetate | Chemical Precipitation | 50 - 400 | Not Reported | [5] |
Table 2: Drug Loading and Encapsulation Efficiency of Nanoparticle Systems
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Calcium Phosphate | Enalaprilat (Coprecipitation) | 34 µg/mg (3.4%) | Not specified, high inclusion | [6] |
| Calcium Phosphate | SOD1 (Coprecipitation) | 6.6 µg/mg (0.66%) | Not specified | [6] |
| Calcium Phosphate | DNA (Sorption) | 88 µg/mg (8.8%) | Not specified, superior to coprecipitation | [6] |
| Mesoporous Calcium Silicate | Ibuprofen | 69.3 | 86 | [7] |
| PLA/HAp Core-Shell | Vitamin K1 | ~250 | Not specified | [8] |
| Silk Fibroin | Naringenin | 0.3 - 1.0 | Not specified | [9] |
Experimental Protocols
Synthesis of Hydroxyapatite (HAp) Nanoparticles via Hydrothermal Method
This protocol is adapted from a method for synthesizing HAp whiskers and can be modified to obtain different morphologies.
Materials:
-
This compound (Ca(C₃H₅O₃)₂·H₂O)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
Equipment:
-
Hydrothermal synthesis autoclave
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of this compound. The concentration can be varied (e.g., 0.025 M to 0.2 M) to influence the morphology of the final product.
-
Prepare an aqueous solution of orthophosphoric acid.
-
Maintain a Ca/P molar ratio of 1.67, which is stoichiometric for hydroxyapatite.
-
-
Reaction Mixture:
-
While stirring, slowly add the orthophosphoric acid solution to the this compound solution.
-
Adjust the pH of the mixture to the desired level (e.g., pH 5 to 11) using ammonium hydroxide. The pH significantly affects the resulting nanoparticle characteristics.
-
-
Hydrothermal Synthesis:
-
Transfer the final mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120°C to 180°C) for a designated duration (e.g., 12 to 24 hours).
-
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the purified hydroxyapatite nanoparticles in an oven at a suitable temperature (e.g., 80°C) overnight.
-
Synthesis of Calcium Carbonate (CaCO₃) Nanoparticles via Chemical Precipitation
This protocol is a general method adapted for the use of this compound.
Materials:
-
This compound (Ca(C₃H₅O₃)₂·H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol (B145695) (for washing)
Equipment:
-
Beakers and magnetic stirrer
-
Burette or dropping funnel
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of this compound (e.g., 0.1 M).
-
Prepare an aqueous solution of sodium carbonate (e.g., 0.1 M).
-
-
Precipitation:
-
Place the sodium carbonate solution in a beaker and stir vigorously with a magnetic stirrer.
-
Slowly add the this compound solution dropwise using a burette or dropping funnel. The stirring speed can influence the particle size.[3]
-
-
Aging:
-
After the addition is complete, continue stirring the suspension for a period (e.g., 30 minutes to 2 hours) to allow for particle growth and stabilization.
-
-
Purification:
-
Collect the calcium carbonate nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with deionized water and ethanol to remove impurities.
-
-
Drying:
-
Dry the resulting white powder in an oven at a low temperature (e.g., 60°C) to obtain the final product.
-
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: General workflow for the synthesis of calcium-based nanoparticles.
Cellular Uptake and Drug Release Pathway
Caption: Cellular uptake and intracellular drug release from calcium-based nanoparticles.
References
- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Drug-Loading Ability of Poly(Lactic Acid)/Hydroxyapatite Core–Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stabilizing Emulsions with Calcium Lactate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) monohydrate is a highly soluble and bioavailable calcium salt of lactic acid that is gaining prominence as a versatile excipient in the pharmaceutical and food industries.[1][2] Its utility extends to the stabilization of emulsions, where it can modulate the interactions between dispersed and continuous phases, thereby enhancing product stability and shelf-life.[3][4] This document provides detailed application notes and experimental protocols for utilizing calcium lactate monohydrate to stabilize various emulsion systems. The information is targeted toward researchers, scientists, and drug development professionals seeking to leverage this compound in their formulations.
The primary mechanism by which calcium lactate stabilizes emulsions involves the interaction of divalent calcium ions (Ca²⁺) with emulsifying agents, such as proteins and polysaccharides.[2] These interactions can lead to the formation of cross-linked networks at the oil-water interface, strengthening the interfacial film and preventing droplet coalescence.[2][4]
Key Applications
This compound can be employed to stabilize a variety of emulsion types, including:
-
Food Emulsions: It is used as a firming agent, flavor enhancer, leavening agent, nutritional supplement, and stabilizer in food products.[1][5] It helps maintain the texture and firmness of fresh-cut fruits and vegetables and can be used in cheese making and baking.[1][6]
-
Pharmaceutical Emulsions: In pharmaceutical formulations, it serves as a bioavailability enhancer and a source of calcium for controlled-release microspheres.[7][8] It is particularly useful in liquid preparations and effervescent tablets.[7]
-
Water-in-Oil (w/o) Emulsions: The addition of calcium salts, including calcium lactate, can significantly increase the stability of w/o emulsions by reducing water droplet size and decreasing the attractive forces between droplets.[3]
Data Presentation: Quantitative Analysis of Emulsion Stabilization
The following tables summarize quantitative data from studies on the effect of calcium lactate and other components on emulsion stability.
Table 1: Stability of Soy Protein-Calcium Lactate Emulsions Stabilized by Sodium Tripolyphosphate [9]
| Sodium Tripolyphosphate Conc. (w/v) | Absolute Potential (mV) | Emulsifying Activity Index (m²/g) | Emulsifying Stability Index (min) | Interfacial Protein Adsorption Rate (%) | Mean Particle Size (nm) |
| 0% | - | - | - | - | 7166 |
| 0.6% | 35.5 | 30.9 | 142.1 | 71.7 ± 0.8 | 756.2 ± 41.3 |
Table 2: Effect of Calcium Lactate on High Methoxy (B1213986) Pectin (B1162225) (HMP) Emulsion Stability [4]
| Calcium Lactate Conc. (mmol/L) | Emulsion Stability Index | Creaming Inhibition |
| 0 | - | Creaming observed |
| 12.50 | Significantly improved | No creaming after 28 days |
Table 3: Influence of Calcium Chloride on Water-in-Oil (w/o) Emulsion Stability [3]
| PGPR Conc. (w/w) | Calcium Chloride in Aqueous Phase | Stability (%D) | Droplet Size (d₄₃) |
| 0.2% | No added salt | High | Bimodal distribution |
| 1.0% | No added salt | Improved | - |
| 1.0% | 1000 mg Ca/100g | Highest stability | Monomodal distribution, smaller size |
Experimental Protocols
This section provides detailed methodologies for preparing and evaluating emulsions stabilized with this compound.
Protocol 1: Preparation of Oil-in-Water (o/w) Emulsion with High Methoxy Pectin and Calcium Lactate
Objective: To prepare a stable o/w emulsion using high methoxy pectin (HMP) as the emulsifier and calcium lactate as a stabilizing agent.
Materials:
-
High Methoxy Pectin (HMP)
-
This compound
-
Vegetable Oil (e.g., soybean oil, sunflower oil)
-
Deionized water
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Beakers and magnetic stirrer
Procedure:
-
Aqueous Phase Preparation:
-
Dissolve a specified concentration of HMP (e.g., 1% w/v) in deionized water with gentle heating and stirring until fully hydrated.
-
In a separate beaker, dissolve the desired concentration of this compound (e.g., 12.50 mmol/L) in deionized water.[4]
-
Add the calcium lactate solution to the HMP solution and mix thoroughly.
-
-
Oil Phase Preparation:
-
Measure the required volume of vegetable oil for the desired oil phase concentration (e.g., 10% v/v).
-
-
Emulsification:
-
Gradually add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5 minutes) to form a coarse emulsion.[9]
-
For finer emulsions, a high-pressure homogenizer or microfluidizer can be used.
-
-
Characterization:
-
Particle Size Analysis: Determine the mean droplet size and size distribution using laser diffraction or dynamic light scattering.
-
Emulsion Stability Index (ESI): Measure the ESI by centrifuging the emulsion at a specified force and time (e.g., 5000 x g for 10 minutes) and measuring the volume of the separated phases.[9]
-
Visual Observation: Visually inspect the emulsion for signs of instability such as creaming, flocculation, or coalescence over a defined storage period (e.g., 28 days at room temperature).[4]
-
Protocol 2: Preparation of Water-in-Oil (w/o) Emulsion Stabilized with Calcium Lactate
Objective: To prepare a stable w/o emulsion using a lipophilic emulsifier and calcium lactate in the dispersed aqueous phase.
Materials:
-
Polyglycerol polyricinoleate (PGPR) as the emulsifier
-
This compound
-
Mineral oil or other suitable oil
-
Deionized water
-
Vertical scan analyzer for stability measurement
Procedure:
-
Oil Phase Preparation:
-
Dissolve the desired concentration of PGPR (e.g., 0.2%, 0.5%, or 1.0% w/w) in the oil phase.[3]
-
-
Aqueous Phase Preparation:
-
Dissolve a specified concentration of calcium lactate in deionized water. The concentration can be varied to study its effect on stability.
-
-
Emulsification:
-
Disperse the aqueous phase (e.g., 10% w/w) into the oil phase while stirring.[3]
-
Homogenize the mixture to achieve the desired droplet size.
-
-
Characterization:
-
Stability Analysis: Monitor the emulsion stability over time (e.g., 15 days) using a vertical scan analyzer to observe coalescence and sedimentation.[3]
-
Droplet Size Analysis: Measure the water droplet size distribution.[3]
-
Interfacial Tension: Measure the interfacial tension between the oil and aqueous phases to understand the effect of calcium lactate on the emulsifier's adsorption density.[3]
-
Visualization of Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of emulsion stabilization by calcium lactate and a general experimental workflow.
Caption: Mechanism of emulsion stabilization by calcium lactate.
References
- 1. Calcium lactate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Calcium Lactate Hydrate? [synapse.patsnap.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Effect on Calcium Lactate on the Emulsifying Properties of High Methoxy Citrus Pectin [spkx.net.cn]
- 5. foodsweeteners.com [foodsweeteners.com]
- 6. Calcium Lactate From Chef Rubber [shop.chefrubber.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Calcium Lactate - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Calcium Lactate Monohydrate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of calcium lactate (B86563) monohydrate precipitation in buffers and experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is calcium lactate monohydrate precipitating out of my buffer solution?
A1: this compound precipitation, often appearing as white crystals, typically occurs when its concentration exceeds its solubility limit in a given solution.[1][2] Several factors can influence its solubility and lead to precipitation, including:
-
Temperature: The solubility of calcium lactate is significantly affected by temperature.[1]
-
pH: The pH of the buffer can alter the ionization state of lactate and affect its interaction with calcium ions.
-
Presence of other ions: High concentrations of calcium or lactate ions from other sources can decrease solubility.
-
Co-solvents: The presence of organic solvents like ethanol (B145695) can reduce the solubility of calcium lactate.[3][4]
Q2: At what temperature should I prepare my calcium lactate solution to avoid precipitation?
A2: Calcium lactate is more soluble in hot water.[5] Therefore, preparing your solution at an elevated temperature can help dissolve it completely. However, be mindful that precipitation can occur upon cooling if the solution is supersaturated at the storage temperature.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of calcium lactate is pH-dependent. Generally, it is more soluble in acidic conditions (pH ≤ 5) and its solubility decreases as the pH becomes less acidic or alkaline.[6]
Q4: Can the type of buffer I use contribute to precipitation?
A4: Yes, the components of your buffer can interact with calcium lactate. For instance, phosphate (B84403) buffers can be problematic as calcium phosphate has low solubility and can precipitate.[7]
Q5: Are there any additives that can help prevent precipitation?
A5: Yes, certain additives can increase the solubility of calcium lactate. Sodium gluconate, for example, has been shown to be effective by forming more soluble complexes with calcium and lactate.[8][9] Chelating agents like EDTA can also be used to sequester calcium ions and prevent precipitation.[10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dissolving this compound
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The concentration of calcium lactate exceeds its solubility limit at the current temperature. | Increase the temperature of the solvent (e.g., water or buffer) during dissolution. Ensure the final concentration at the intended storage temperature is below the solubility limit. |
| Incorrect Order of Reagent Addition | In complex media, adding concentrated calcium lactate directly can lead to localized high concentrations and precipitation. | Dissolve this compound in a portion of the total solvent first before adding other components. |
| Presence of Precipitating Anions | The buffer contains anions that form insoluble salts with calcium, such as phosphate. | If possible, switch to a buffer system that does not contain ions known to precipitate with calcium (e.g., TRIS or HEPES). |
Issue 2: Precipitation Occurs Over Time or During Storage
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuation | A decrease in temperature during storage can lower the solubility of calcium lactate, causing it to precipitate from a previously stable solution. | Store the solution at a constant, controlled temperature. If refrigeration is necessary, ensure the concentration is low enough to remain soluble at that temperature. |
| pH Shift | The pH of the solution may have changed over time due to absorption of atmospheric CO₂ or other reactions, leading to decreased solubility. | Ensure the buffer has sufficient buffering capacity to maintain a stable pH. Store solutions in tightly sealed containers. |
| Evaporation | Evaporation of the solvent increases the concentration of calcium lactate, leading to supersaturation and precipitation. | Use sealed containers for storage to minimize evaporation. |
Quantitative Data on this compound Solubility
Table 1: Solubility of Calcium Lactate in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g of solution) |
| 5 | ~2 |
| 20 | 3.4[5] |
| 25 | 9[5] |
| 60 | ~50 |
| 80 | 45.88 (L(+)-calcium lactate)[3] |
Table 2: Effect of Ethanol on the Solubility of L(+)-Calcium Lactate in Water at 20°C
| Ethanol Concentration (% w/w) | Solubility (g anhydrous salt/100 g solution) |
| 0 | ~7.5 |
| 10 | ~3.5 |
| 20 | ~1.8 |
| 30 | ~1.0 |
| 40 | ~0.6 |
| 50 | ~0.4 |
Data adapted from a study on the solubilities of calcium and zinc lactate in water and water-ethanol mixtures.[3][4]
Table 3: Effect of Sodium Gluconate on Preventing Calcium Lactate Precipitation
| Sodium Gluconate Concentration (% w/w) | Observation after 21 days at 7°C |
| 0 | Significant crystal formation |
| 0.5 | Minute amount of crystal formation |
| 1.0 | No visible crystals |
| 1.5 | No visible crystals |
| 2.0 | No visible crystals |
| 3.0 | No visible crystals |
| 4.0 | No visible crystals |
Based on a study with 5.31% (w/w) calcium lactate solutions.[8]
Experimental Protocols
Protocol 1: General Method for Preparing a Stable this compound Solution
-
Determine the Required Concentration: Based on your experimental needs, determine the final concentration of this compound required.
-
Consult Solubility Data: Refer to the solubility tables above to ensure your target concentration is below the solubility limit at your intended storage temperature and in your chosen solvent system.
-
Heat the Solvent: Gently heat the deionized water or your chosen buffer to approximately 60-80°C. This will significantly increase the solubility of calcium lactate.
-
Dissolve Calcium Lactate: Slowly add the pre-weighed this compound powder to the heated solvent while stirring continuously until it is fully dissolved.
-
Cool to Room Temperature: Allow the solution to cool down to room temperature slowly. Rapid cooling can sometimes induce precipitation.
-
Adjust pH (if necessary): Once cooled, adjust the pH of the solution to the desired level using appropriate acids or bases.
-
Sterile Filtration (if required): For cell culture or other sterile applications, filter the final solution through a 0.22 µm filter.
-
Storage: Store the solution in a tightly sealed container at a constant temperature.
Protocol 2: Using Sodium Gluconate to Prevent Precipitation
-
Calculate Molar Ratios: Determine the molar concentration of calcium lactate in your desired solution. A 1:1 molar ratio of sodium gluconate to calcium lactate is a good starting point for preventing precipitation.
-
Co-dissolution: Add the calculated amounts of both this compound and sodium gluconate to the solvent simultaneously.
-
Follow General Protocol: Proceed with the steps outlined in Protocol 1 (heating, dissolving, cooling, etc.). The presence of sodium gluconate will form more soluble complexes and increase the overall solubility of the calcium lactate.[8][9]
Protocol 3: Using EDTA as a Chelating Agent
-
Determine EDTA Concentration: A 1:1 molar ratio of EDTA to calcium ions is required for chelation. Calculate the molar concentration of calcium in your calcium lactate solution.
-
Prepare EDTA Solution: Prepare a stock solution of disodium (B8443419) EDTA (e.g., 0.5 M) and adjust its pH to 8.0 with NaOH to ensure it is fully dissolved.
-
Add EDTA to Buffer: Before adding the calcium lactate, add the calculated volume of the EDTA stock solution to your buffer to achieve the desired final concentration.
-
Add Calcium Lactate: Slowly add the calcium lactate to the EDTA-containing buffer while stirring. The EDTA will chelate the calcium ions, preventing them from precipitating with lactate.[10]
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting calcium lactate precipitation.
Signaling Pathway: Lactate-Mediated Calcium Influx
Caption: Lactate enhances NMDA receptor activity, leading to calcium influx.
Experimental Workflow: Preparation of Calcium Lactate-Containing Alginate Hydrogel Beads
Caption: Workflow for creating hydrogel beads using calcium lactate.
References
- 1. Factors affecting solubility of calcium lactate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 3. kiche.or.kr [kiche.or.kr]
- 4. [PDF] Solubilities of calcium and zinc lactate in water and water-ethanol mixture | Semantic Scholar [semanticscholar.org]
- 5. Calcium lactate | 814-80-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies of the solubility of different calcium phosphate ceramic particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
Issues with calcium lactate monohydrate solubility at low temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calcium lactate (B86563) monohydrate solubility, particularly at low temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is my calcium lactate monohydrate not dissolving at low temperatures?
A1: The solubility of this compound is significantly dependent on temperature. Its solubility decreases as the temperature of the solvent (typically water) decreases.[1][2][3] At lower temperatures, the solvent has less kinetic energy to break down the crystal lattice of the calcium lactate, leading to slower dissolution rates and a lower saturation point.
Q2: What is the expected solubility of this compound in water at different temperatures?
A2: The solubility of this compound increases with temperature. Below is a summary of approximate solubility data. Note that values can vary slightly depending on the specific form (e.g., L-lactate vs. DL-lactate) and the presence of other solutes.
Q3: Does the isomeric form of calcium lactate affect its solubility?
A3: Yes, the isomeric form has a notable impact on solubility. The L(+) form of calcium lactate is more soluble in water than the racemic DL(±) form.[4][5] If you are experiencing solubility issues, verifying the isomeric form of your calcium lactate is recommended.
Q4: Can the pH of the solution affect this compound solubility?
A4: While temperature is the primary factor, pH can also influence solubility. A decrease in pH through the addition of lactic acid has been shown to decrease the solubility of calcium lactate.[1][2] Aqueous solutions of calcium lactate are slightly basic (pH above 7) due to the hydrolysis of the lactate ion.[6]
Q5: Are there any known incompatibilities for this compound in solutions?
A5: Calcium salts, including calcium lactate, can be physically incompatible with phosphate-containing solutions, leading to the precipitation of calcium phosphate.[7] This is a critical consideration in the preparation of culture media and pharmaceutical formulations.
Troubleshooting Guide
Encountering solubility issues with this compound during your experiments can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving these problems.
Problem: this compound powder is not dissolving or is dissolving very slowly.
| Possible Cause | Suggested Solution |
| Low Solvent Temperature | The solubility of calcium lactate is significantly lower at cold temperatures.[1][2][3] Action: Gently warm the solvent (e.g., deionized water) while stirring. For many applications, warming the solvent to 30-40°C can significantly improve the dissolution rate. For higher concentrations, temperatures of 60-80°C may be necessary.[8] |
| Incorrect Isomeric Form | The DL-racemic mixture of calcium lactate is less soluble than the pure L-isomer.[4][5] Action: Verify the certificate of analysis for your calcium lactate to confirm the isomeric form. If possible, use the L-lactate form for applications requiring higher solubility. |
| Supersaturation | Attempting to dissolve too much calcium lactate for the given solvent volume and temperature. Action: Refer to the solubility data table to ensure you are working within the solubility limits. If a higher concentration is required, consider increasing the solvent temperature or volume. |
| Insufficient Agitation | Inadequate mixing can lead to localized saturation around the powder particles. Action: Use a magnetic stirrer to ensure continuous and uniform agitation of the solution. |
| Particle Size | Larger crystals will dissolve more slowly than a fine powder. Action: If possible, gently grind the calcium lactate to a finer powder using a mortar and pestle before adding it to the solvent. |
Problem: A precipitate forms in the calcium lactate solution upon cooling or standing.
| Possible Cause | Suggested Solution |
| Solution Supersaturation at Lower Temperature | A solution prepared at a higher temperature may become supersaturated as it cools, leading to precipitation. Action: If the experiment allows, maintain the solution at a slightly elevated temperature. Alternatively, prepare a less concentrated solution. If the final application is at a low temperature, prepare the solution at that temperature to its saturation point. |
| pH Shift | A change in the pH of the solution could potentially reduce solubility. Action: Measure and buffer the pH of your solution if it is critical for your experiment and can be controlled without interfering with downstream applications. |
| Interaction with Other Components | Addition of other solutes, particularly phosphates, can cause precipitation of insoluble calcium salts.[7] Action: When preparing complex solutions or media, add the calcium lactate solution last and slowly while stirring. Consider preparing concentrated stock solutions of incompatible components separately and mixing them at their final dilutions. |
Data Presentation
Table 1: Solubility of Calcium Lactate in Water at Various Temperatures
| Temperature (°C) | Anhydrous Calcium Lactate (g / 100 g water) | L(+)-Calcium Lactate (g / 100 g water) |
| 0 | ~2 | 3.1 |
| 4 | - | 4.18 (at pH 5.0) |
| 10 | - | - |
| 15 | 5.4 | - |
| 20 | 3.4 | - |
| 24 | - | - |
| 25 | 9.0 (pentahydrate) | - |
| 30 | 7.9 | - |
| 60 | ~50 | - |
| 80 | ~50 (in 100g of solution) | - |
Note: Data is compiled from various sources and should be considered approximate.[1][2][3][4][9] The solubility of different hydrates (monohydrate, trihydrate, pentahydrate) may vary.
Experimental Protocols
Protocol 1: Preparation of a Saturated Calcium Lactate Solution
Objective: To prepare a saturated aqueous solution of this compound at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Temperature-controlled water bath or hot plate with stirring capability
-
Magnetic stirrer and stir bar
-
Thermometer
-
0.22 µm syringe filter (optional, for sterile applications)
Methodology:
-
Determine the desired temperature for your saturated solution.
-
Place a volume of deionized water into a beaker or flask with a magnetic stir bar.
-
Place the container in the temperature-controlled water bath or on the hot plate and allow the water to equilibrate to the desired temperature. Monitor the temperature with a thermometer.
-
Slowly add a pre-weighed amount of this compound to the temperature-controlled water while stirring continuously. Start with an amount slightly exceeding the expected solubility at that temperature (refer to Table 1).
-
Allow the solution to stir for at least 30-60 minutes to ensure equilibrium is reached. You should observe some undissolved solid at the bottom of the container.
-
Once saturation is achieved, turn off the stirrer and allow the excess solid to settle.
-
Carefully decant or filter the supernatant (the clear saturated solution) to separate it from the undissolved solid. For sterile applications, use a 0.22 µm syringe filter.
-
The resulting solution is a saturated solution of calcium lactate at the specified temperature.
Protocol 2: Determination of Calcium Lactate Concentration by Complexometric Titration
Objective: To determine the concentration of a calcium lactate solution.
Materials:
-
Calcium lactate solution (the sample)
-
0.05 M Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid) solution
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydroxynaphthol blue indicator
-
Dilute hydrochloric acid (HCl)
-
Buret, pipette, and other standard laboratory glassware
-
Magnetic stirrer and stir bar
Methodology:
-
Accurately pipette a known volume of the calcium lactate solution into a flask.
-
Add approximately 150 ml of deionized water and 2 ml of dilute hydrochloric acid.[10]
-
While stirring, add about 30 ml of 0.05 M disodium EDTA from a 50-ml buret.[10]
-
Add 15 ml of sodium hydroxide solution and approximately 300 mg of hydroxynaphthol blue indicator.[10]
-
Continue the titration with the 0.05 M disodium EDTA solution until the solution turns to a distinct blue endpoint.[10]
-
Record the total volume of EDTA solution used.
-
Calculate the concentration of calcium lactate in your sample. Each mL of 0.05 M disodium EDTA is equivalent to 10.91 mg of anhydrous calcium lactate (C₆H₁₀CaO₆).[10]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common solubility issues with calcium lactate.
Caption: Workflow for preparing and verifying the concentration of a calcium lactate solution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kiche.or.kr [kiche.or.kr]
- 6. Calcium lactate - Wikipedia [en.wikipedia.org]
- 7. Calcium Lactate - CD Formulation [formulationbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Calcium lactate | 814-80-2 [chemicalbook.com]
- 10. fao.org [fao.org]
Technical Support Center: Overcoming Aggregation of Calcium Lactate Nanoparticles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to the aggregation of calcium lactate (B86563) nanoparticles during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with calcium lactate nanoparticle aggregation.
Issue 1: Immediate Aggregation Upon Synthesis
| Probable Cause | Solution |
| High Surface Energy: Nanoparticles inherently have a high surface-to-volume ratio, making them thermodynamically unstable and prone to aggregation to reduce surface energy. | Introduce Stabilizers: Incorporate stabilizers during the synthesis process. This can be achieved through electrostatic or steric stabilization mechanisms. |
| Suboptimal pH: The pH of the synthesis medium may be close to the isoelectric point (IEP) of the calcium lactate nanoparticles, leading to minimal electrostatic repulsion. | Adjust pH: Modify the pH of the reaction mixture to be significantly different from the IEP. For many nanoparticles, a more alkaline or acidic pH can increase surface charge and enhance stability.[1] |
| High Ionic Strength: The presence of excess ions in the synthesis medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion. | Control Ionic Strength: Use deionized water and control the concentration of precursor salts. If possible, purify the nanoparticles shortly after synthesis to remove excess ions. |
Issue 2: Aggregation During Storage
| Probable Cause | Solution |
| Insufficient Stabilization: The initial stabilization may not be robust enough for long-term storage. | Optimize Stabilizer Concentration: The concentration of the stabilizer may need to be optimized. Too little will not provide adequate coverage, while too much can sometimes induce depletion flocculation. |
| Changes in pH: The pH of the suspension may change over time due to absorption of atmospheric CO2 or interactions with the storage container. | Buffer the Suspension: Use a biological buffer to maintain a constant pH. Store in well-sealed containers. |
| Temperature Fluctuations: Changes in temperature can affect particle-solvent interactions and the stability of the stabilizer layer. | Consistent Storage Temperature: Store the nanoparticle suspension at a constant, cool temperature. |
| Microbial Contamination: Growth of microorganisms in the suspension can alter the chemical environment and lead to aggregation. | Aseptic Techniques: Prepare and store the suspension under sterile conditions, especially for long-term storage. The addition of a bacteriostatic agent may be considered if it does not interfere with the application.[1] |
Issue 3: Aggregation After Surface Modification
| Probable Cause | Solution |
| Rapid Change in Surface Charge: The addition of a modifying agent can rapidly neutralize or reverse the surface charge, leading to a point of instability. | Slow Addition of Modifying Agent: Add the modifying agent dropwise while vigorously stirring the nanoparticle suspension to allow for a gradual change in surface charge.[1] |
| Incomplete Surface Coverage: The surface modification reaction may not have gone to completion, leaving patches of the original surface exposed and prone to aggregation. | Optimize Reaction Conditions: Adjust reaction parameters such as time, temperature, and concentration of the modifying agent to ensure complete surface coverage. |
| Inappropriate Resuspension Buffer: The buffer used after purification of the modified nanoparticles may not be optimal for their new surface chemistry. | Optimize Resuspension Buffer: Select a buffer with a pH and ionic strength that provides maximum stability for the newly modified nanoparticles. A buffer with low ionic strength is often a good starting point.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary forces driving the aggregation of calcium lactate nanoparticles?
A1: The primary driving forces for aggregation are attractive van der Waals forces, which are significant at the nanoscale. Aggregation occurs when these attractive forces overcome the repulsive forces between nanoparticles. Repulsive forces can be electrostatic (due to surface charge) or steric (due to adsorbed polymers or large molecules).
Q2: How do stabilizers prevent nanoparticle aggregation?
A2: Stabilizers prevent aggregation through two main mechanisms:[1]
-
Electrostatic Stabilization: This involves the adsorption of charged molecules onto the nanoparticle surface, creating a net positive or negative charge. The resulting electrostatic repulsion between like-charged particles prevents them from coming close enough to aggregate. The effectiveness of electrostatic stabilization is highly dependent on the pH and ionic strength of the medium.
-
Steric Stabilization: This is achieved by attaching long-chain molecules, typically polymers, to the nanoparticle surface. These polymer chains create a physical barrier that sterically hinders the close approach of other nanoparticles, thus preventing aggregation.[1]
Q3: What types of stabilizers are suitable for calcium lactate nanoparticles?
A3: While specific data for calcium lactate nanoparticles is limited, stabilizers used for other calcium-based or polymeric nanoparticles can be effective. These include:
-
Non-ionic polymers: Polyvinyl alcohol (PVA) and Poly(ethylene glycol) (PEG) are commonly used to provide steric stabilization.[2][3]
-
Surfactants: Both ionic and non-ionic surfactants can be used. For example, sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant, and cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that has been used to stabilize calcium carbonate nanoparticles.[4][5] Non-ionic surfactants like polysorbates (e.g., Tween 80) are also widely used.[2][6]
Q4: How does pH influence the stability of calcium lactate nanoparticle suspensions?
A4: The pH of the suspension is a critical factor that determines the surface charge of the nanoparticles.[1] At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to a lack of electrostatic repulsion and causing the nanoparticles to aggregate. To maintain a stable suspension, the pH should be adjusted to a value far from the IEP to ensure a sufficiently high surface charge.
Q5: What is the effect of ionic strength on the stability of calcium lactate nanoparticles?
A5: The ionic strength of the medium significantly affects electrostatic stabilization. In solutions with high ionic strength (high salt concentration), the electrical double layer surrounding the charged nanoparticles is compressed. This shielding of the surface charge reduces the electrostatic repulsion between particles, making them more susceptible to aggregation due to van der Waals forces.[7][8][9][10] Therefore, it is generally advisable to keep the ionic strength of the nanoparticle suspension as low as is practically possible.
Data Presentation
Table 1: Common Stabilizers for Nanoparticle Synthesis and Their Mechanism of Action
| Stabilizer Type | Examples | Mechanism of Stabilization | Typical Concentration Range |
| Non-ionic Polymers | Polyvinyl alcohol (PVA), Poly(ethylene glycol) (PEG), Polyvinylpyrrolidone (PVP) | Steric | 0.1 - 5% (w/v) |
| Anionic Surfactants | Sodium dodecyl sulfate (SDS), Sodium oleate | Electrostatic | Above Critical Micelle Concentration (CMC) |
| Cationic Surfactants | Cetyltrimethylammonium bromide (CTAB) | Electrostatic | Above CMC |
| Non-ionic Surfactants | Polysorbates (Tween series), Poloxamers (Pluronic series) | Steric | 0.1 - 2% (w/v) |
| Proteins | Bovine Serum Albumin (BSA), Casein | Electrosteric | 0.1 - 1% (w/v) |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Effect of pH on Nanoparticle Stability
-
Prepare a stock suspension of your calcium lactate nanoparticles in deionized water immediately after synthesis and purification.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Dilute the nanoparticle stock suspension in each buffer to a fixed concentration.
-
Incubate the samples under controlled conditions (e.g., room temperature) for a specific period (e.g., 1 hour, 24 hours).
-
Measure the particle size of each sample using Dynamic Light Scattering (DLS). A significant increase in the hydrodynamic diameter indicates aggregation.
-
Measure the zeta potential of each sample to determine the surface charge at different pH values. The pH at which the zeta potential is close to zero is the isoelectric point (IEP).
-
Plot the average particle size and zeta potential against pH to identify the pH range that provides the best stability (i.e., smallest particle size and a zeta potential furthest from zero).
Protocol 2: General Procedure for Screening Stabilizers
-
Prepare stock solutions of different stabilizers (e.g., 1% w/v PVA, 1% w/v PEG, 10 mM SDS).
-
During the synthesis of calcium lactate nanoparticles, split the reaction into several batches.
-
Add a different stabilizer stock solution to each batch at a specific concentration. Include a control batch with no stabilizer.
-
After synthesis and purification , resuspend the nanoparticles in deionized water.
-
Monitor the particle size of each sample over time (e.g., immediately after synthesis, after 24 hours, and after 1 week) using DLS.
-
Visually inspect the samples for any signs of precipitation or cloudiness.
-
Compare the stability of the nanoparticles prepared with different stabilizers to identify the most effective one for your system.
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Mechanisms of nanoparticle stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Degradation kinetics of calcium lactate in physiological conditions
Technical Support Center: Degradation of Calcium Lactate (B86563)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calcium lactate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research on the degradation kinetics of calcium lactate under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of calcium lactate in physiological conditions?
A1: In physiological conditions (aqueous environment, pH ~7.4, 37°C), calcium lactate, a salt of a strong base (calcium hydroxide) and a weak acid (lactic acid), primarily undergoes dissociation into calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻). The lactate can then be metabolized through normal physiological pathways, such as the Cori cycle, where it is converted to pyruvate (B1213749) and subsequently used in gluconeogenesis or the citric acid cycle. The degradation is not typically a hydrolytic breakdown of the lactate ion itself but rather its dissolution and metabolic conversion.
Q2: What factors have the most significant impact on the degradation and solubility of calcium lactate?
A2: The key factors influencing the solubility and subsequent availability for metabolic degradation of calcium lactate are temperature and the concentration of lactate ions.[1][2] While pH has some effect, temperature is a more dominant factor.[1][2] The presence of other salts, such as sodium chloride, has a limited effect on its solubility.[1] In experimental setups, the choice of buffer can also be critical, as incorrect preparation of buffer salts, like using a dihydrate instead of a monohydrate, can impact the buffer concentration and potentially the degradation environment.[3]
Q3: Is calcium lactate stable in a solid dosage form?
A3: Calcium lactate pentahydrate, a common form, can be somewhat efflorescent, meaning it can lose its water of hydration.[4] When heating, it can become turbid due to the separation of calcium hydroxide (B78521).[5] For solid-state stability, it is crucial to control humidity and temperature. Dehydration of calcium salts can lead to changes in their physical properties and solubility.[6]
Q4: How can I measure the degradation of a calcium lactate-based biomaterial in vitro?
A4: Measuring the degradation of a calcium lactate-based biomaterial typically involves incubating the material in a simulated physiological fluid, such as phosphate-buffered saline (PBS) or Simulated Body Fluid (SBF), at 37°C.[7] Degradation can be quantified by measuring the weight loss of the material over time, and/or by measuring the release of calcium and lactate ions into the surrounding fluid.[8] Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure lactate concentration, while methods like atomic absorption spectroscopy or complexometric titration can be used for calcium quantification.[4][9]
Troubleshooting Guides
Issue 1: Inconsistent or slower-than-expected degradation in an in vitro study.
-
Possible Cause 1: Incorrect Buffer Preparation.
-
Troubleshooting: Verify the pH and composition of your degradation medium. Common errors include using incorrect salt hydrates (e.g., monohydrate vs. dihydrate), which alters the true buffer concentration.[3] Re-prepare the buffer, ensuring precise weighing and pH adjustment.
-
-
Possible Cause 2: Surface Layer Formation.
-
Troubleshooting: During degradation, other less soluble calcium salts, like calcium phosphate (B84403), may precipitate on the surface of your material, especially in phosphate-rich buffers like PBS or SBF.[8][10] This can passivate the surface and slow down further degradation. Analyze the surface of your sample using techniques like SEM-EDX to check for a passivation layer. Consider using a buffer with lower phosphate concentration if it doesn't compromise the physiological relevance of your study.
-
-
Possible Cause 3: Supersaturation of the Medium.
-
Troubleshooting: The degradation medium may become saturated with calcium or lactate ions, inhibiting further dissolution.[2] Increase the volume of the degradation medium relative to the sample size or refresh the medium at regular intervals to maintain sink conditions.
-
Issue 2: High variability in degradation results between samples.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting: Ensure all samples have uniform size, shape, and surface area. For sintered or compressed samples, verify that the density and porosity are consistent across all samples, as these factors significantly influence degradation rates.[8]
-
-
Possible Cause 2: Inadequate Agitation.
-
Troubleshooting: In a static incubation setup, localized saturation can occur around the sample. Use an orbital shaker or a gentle stirring mechanism to ensure a homogenous concentration in the degradation medium. Be consistent with the agitation speed across all experiments.
-
-
Possible Cause 3: Contamination of Dissolution Medium.
-
Troubleshooting: Contamination in the dissolution medium can affect pH and introduce ions that may react with the sample. Always use high-purity water and reagents for buffer preparation.[3]
-
Data Presentation
Table 1: Factors Influencing Calcium Lactate Solubility
| Factor | Observation | Reference |
| Temperature | Solubility is positively related to temperature. An increase in temperature generally increases the solubility of calcium lactate. | [1][2] |
| pH | Has a limited effect on solubility compared to temperature. However, significant deviations from neutral pH can alter solubility. | [1][2] |
| Lactate Ion Concentration | A primary factor influencing solubility. Higher concentrations of lactate ions in the solution can decrease the solubility of calcium lactate due to the common ion effect. | [1][2] |
| Presence of Other Ions | The effect of salt (e.g., NaCl) has been found to be limited. | [1] |
Experimental Protocols
Protocol 1: In Vitro Degradation Study of a Calcium Lactate Sample
-
Sample Preparation:
-
Prepare samples of calcium lactate (e.g., pressed pellets) of known weight and dimensions.
-
Dry the samples to a constant weight at a specified temperature (e.g., 60°C) and record the initial dry weight (W₀).
-
-
Preparation of Degradation Medium:
-
Prepare a sterile physiological solution, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Pre-warm the solution to 37°C.
-
-
Degradation Test:
-
Place each sample in a sterile container with a predetermined volume of the degradation medium (e.g., a volume-to-sample-surface-area ratio of 10 mL/cm²).
-
Incubate the containers at 37°C in an orbital shaker at a low speed (e.g., 50 rpm) to ensure gentle mixing.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the solution.
-
Gently rinse the samples with deionized water to remove any loosely adhered salts and dry them to a constant weight (Wt).
-
Collect an aliquot of the degradation medium at each time point for ion analysis.
-
-
Quantification:
-
Weight Loss: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100.
-
Ion Release: Analyze the collected medium for calcium and lactate concentrations using appropriate analytical methods (see Protocol 2 and 3).
-
Protocol 2: Quantification of Calcium by Complexometric Titration
-
Sample Preparation: Take an accurately measured volume of the degradation medium.
-
Procedure:
-
Dilute the sample with 150 mL of deionized water and add 2 mL of dilute hydrochloric acid TS.[4]
-
While stirring, add approximately 30 mL of 0.05 M disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) from a buret.[4]
-
Add 15 mL of sodium hydroxide TS and 300 mg of hydroxy-naphthol blue indicator.[4]
-
Continue the titration with EDTA until a distinct blue endpoint is reached.[4]
-
-
Calculation: Each mL of 0.05 M EDTA is equivalent to 10.91 mg of C₆H₁₀CaO₆ (calcium lactate).[4]
Protocol 3: Quantification of Lactate by HPLC
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Analysis:
-
Create a standard curve using known concentrations of lactic acid or sodium lactate.
-
Inject the prepared sample and quantify the lactate concentration by comparing the peak area to the standard curve.
-
Visualizations
Caption: Workflow for an in vitro degradation study of calcium lactate.
Caption: Key factors influencing the degradation of calcium lactate.
References
- 1. Factors affecting solubility of calcium lactate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. fao.org [fao.org]
- 5. drugfuture.com [drugfuture.com]
- 6. General trends in the desolvation behavior of calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term in vitro degradation and in vivo evaluation of resorbable bioceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. In vitro and in vivo degradation behavior of Mg-0.45Zn-0.45Ca (ZX00) screws for orthopedic applications - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on calcium lactate monohydrate stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of calcium lactate (B86563) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of calcium lactate monohydrate in aqueous solutions at different pH values?
A1: this compound is generally stable in aqueous solutions. It forms a mildly alkaline solution with a pH typically ranging from 6.0 to 8.5.[1] Its stability is influenced by pH. In acidic conditions, the lactate ion can be protonated to form lactic acid, which may slightly increase solubility. However, very low pH can lead to the degradation of the lactate molecule itself under certain conditions. In neutral to mildly alkaline conditions, it remains stable. Extreme alkaline conditions can lead to the precipitation of calcium hydroxide (B78521) if the pH is sufficiently high.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of calcium lactate is moderately high in water and is pH-dependent. While it can be absorbed at various pHs, its solubility can be influenced by the surrounding environment.[1] Limited data suggests that a decrease in pH through the addition of lactic acid can lead to a decrease in solubility.[2][3] Conversely, in the acidic environment of the stomach, the slight increase in pH from calcium lactate is rapidly buffered.[1]
Q3: Can this compound be used as a pH-modifying agent in formulations?
A3: Calcium lactate is not an effective pH-modifying agent or antacid.[1] The lactate ion is the conjugate base of a weak acid (lactic acid) and only slightly hydrolyzes in water, resulting in a minimal increase in pH.[1] This effect is insufficient to significantly alter the pH of a well-buffered system.[1]
Q4: What is the impact of pH on the bioavailability of calcium from this compound?
A4: A key advantage of calcium lactate is that its absorption is not dependent on an acidic environment, unlike calcium carbonate.[1] It can be absorbed at various pH levels, which means it does not need to be taken with food to ensure absorption.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in a calcium lactate solution. | pH shift: The pH of the solution may have shifted to a range where calcium lactate solubility is reduced. High concentrations of other ions can also affect solubility. | 1. Measure the pH of the solution. 2. Adjust the pH to the desired range using a suitable buffer. 3. Consider the ionic strength of the solution and potential interactions with other components. |
| Inconsistent activity or bioavailability of calcium. | Formulation pH: The final pH of the formulation may be affecting the dissolution and release of calcium ions. | 1. Evaluate the pH of the final product. 2. Conduct dissolution studies at different pH values simulating physiological conditions (e.g., gastric and intestinal pH). |
| Degradation of the lactate moiety. | Extreme pH and temperature: Prolonged exposure to harsh acidic or alkaline conditions, especially at elevated temperatures, can lead to the degradation of the lactate molecule. | 1. Assess the pH and temperature stability of the formulation during manufacturing and storage. 2. Utilize analytical techniques like HPLC to quantify lactate and identify any degradation products. |
| Poor gel formation in applications requiring gelling. | Incorrect pH for gelling agent: In applications where calcium lactate is used as a calcium source for gelling agents (e.g., alginates, pectins), the pH must be optimal for the specific gelling agent. | 1. Verify the recommended pH range for the gelling agent being used. 2. Adjust the pH of the solution before adding the calcium lactate to ensure proper gel formation. |
Data Presentation
Table 1: Solubility of Calcium Lactate in Water at Various Temperatures
| Temperature (°C) | Solubility (g anhydrous CaL₂ / 100 g water) |
| 0 | ~2 |
| 10 | 4.8 |
| 20 | 5.8 |
| 25 | 6.7 |
| 30 | 8.5 |
| 60 | ~50 |
Note: Data compiled from multiple sources.[1][2][3] The solubility of calcium lactate is also influenced by the isomeric form (L-lactate is more soluble than the DL-racemic mixture) and the presence of other solutes.[1]
Experimental Protocols
Protocol 1: Determination of Calcium Lactate Stability Under Different pH Conditions
This protocol outlines a method to assess the stability of this compound in solutions of varying pH over time.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
pH meter
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable column for organic acid analysis (for lactate quantification)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for calcium quantification.
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound of a known concentration in deionized water.
-
pH Adjustment: Aliquot the stock solution into separate volumetric flasks. Adjust the pH of each solution to the desired levels (e.g., pH 3, 5, 7, 9) using dilute HCl or NaOH.
-
Initial Analysis (T=0): Immediately after preparation, take a sample from each pH-adjusted solution.
-
Quantify the lactate concentration using HPLC.
-
Quantify the calcium concentration using AAS or ICP.
-
-
Stability Study: Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 weeks), withdraw samples from each solution.
-
Repeat Analysis: Analyze the lactate and calcium concentrations for each sample as described in step 3.
-
Data Analysis: Compare the concentrations at each time point to the initial (T=0) concentrations to determine the percentage of degradation or loss.
Protocol 2: Assay of Calcium Lactate by Complexometric Titration
This protocol describes a method to determine the purity of a calcium lactate sample.
Materials:
-
This compound sample
-
Deionized water
-
0.05 M Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid) solution
-
Hydroxynaphthol blue indicator
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Hydrochloric acid (HCl) solution (e.g., 3N)
-
Magnetic stirrer and stir bar
-
Burette and stand
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound equivalent to about 350 mg of anhydrous calcium lactate.[4]
-
Dissolution: Dissolve the sample in approximately 150 mL of deionized water containing 2 mL of 3N hydrochloric acid.[4]
-
Initial EDTA Addition: While stirring the solution with a magnetic stirrer, add approximately 30 mL of the 0.05 M disodium EDTA solution from a burette.[4]
-
pH Adjustment: Add 15 mL of 1N sodium hydroxide solution.[4]
-
Indicator Addition: Add about 300 mg of hydroxynaphthol blue indicator.[4]
-
Titration: Continue the titration with the 0.05 M disodium EDTA solution until the endpoint is reached, indicated by a color change to a clear blue.[4]
-
Calculation: Calculate the percentage of calcium lactate in the sample based on the volume of EDTA solution consumed.
Visualizations
Caption: Workflow for assessing the stability of this compound at different pH values.
Caption: Logical relationship between pH and the stability/solubility of calcium lactate.
References
Technical Support Center: Calcium Lactate Monohydrate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized calcium lactate (B86563) monohydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of calcium lactate monohydrate, offering potential causes and recommended solutions.
Issue 1: Yellow or Discolored Crystals
| Potential Cause | Recommended Solution |
| Presence of Pigments from Fermentation Broth: Residual pigments from the fermentation process are a common source of discoloration. | Activated Carbon Treatment: Before crystallization, treat the calcium lactate solution with activated carbon to adsorb colored impurities. A general guideline is to use 1-2% (w/v) activated carbon, stir for 30-60 minutes at a slightly elevated temperature (e.g., 40-60°C), and then filter to remove the carbon particles.[1] |
| Caramelized Sugars: If the synthesis or purification process involves heating in the presence of residual sugars, caramelization can occur, leading to yellow to brown discoloration. | Optimize Heating Conditions: Avoid excessive heating temperatures and durations. If possible, remove residual sugars before any heating steps. Recrystallization using an appropriate solvent system can also help remove these impurities. |
| Contamination from Reagents or Equipment: Impurities in solvents or unclean equipment can introduce color. | Use High-Purity Reagents and Clean Equipment: Ensure all solvents are of an appropriate purity grade and that all glassware and equipment are thoroughly cleaned before use. |
Issue 2: Low Yield of Purified Crystals
| Potential Cause | Recommended Solution |
| High Solubility of Calcium Lactate in the Crystallization Solvent: Calcium lactate has a relatively high solubility in water, which can lead to significant losses in the mother liquor.[2][3] | Use of Anti-Solvents: Employ a solvent-antisolvent recrystallization method. Ethanol (B145695) is a common anti-solvent for calcium lactate. Adding ethanol to an aqueous solution of calcium lactate will decrease its solubility and promote precipitation.[2][3] The optimal ratio of solvent to anti-solvent should be determined empirically. |
| Incomplete Crystallization: Insufficient cooling or too short a crystallization time can result in a low yield. | Optimize Crystallization Time and Temperature: Allow sufficient time for crystallization to occur at a reduced temperature (e.g., 5-20°C).[1] Gradual cooling is often more effective than rapid cooling for forming pure crystals and maximizing yield. |
| Losses During Filtration and Washing: Product can be lost if the crystals are not effectively separated from the mother liquor or if they dissolve in the washing solvent. | Optimize Filtration and Washing: Use a Büchner funnel with appropriate filter paper for efficient separation. Wash the crystals with a cold solvent in which calcium lactate has low solubility, such as a cold ethanol-water mixture or pure cold ethanol, and use a minimal amount of washing solvent. |
Issue 3: Fine or Needle-Like Crystals
| Potential Cause | Recommended Solution |
| Rapid Crystallization: Fast cooling or rapid addition of an anti-solvent can lead to the formation of small, difficult-to-filter crystals. | Control the Rate of Supersaturation: Employ a slower cooling rate or add the anti-solvent more gradually to allow for the growth of larger, more well-defined crystals. |
| High Degree of Supersaturation: A very high concentration of calcium lactate in the solution can lead to rapid nucleation and the formation of many small crystals. | Adjust Solution Concentration: Start with a less concentrated solution to control the rate of crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities, particularly in calcium lactate derived from fermentation, include residual sugars, proteins, pigments from the fermentation broth, and other organic acids.[4] If synthesized from non-fermentative routes, unreacted starting materials and side products can also be present.
Q2: Which purification method is most effective for removing these impurities?
A2: Recrystallization is a highly effective and commonly used method for purifying this compound.[5] The choice of solvent system is crucial. An ethanol-water mixture is often used, as it allows for dissolution at higher temperatures and crystallization upon cooling or the addition of more ethanol (anti-solvent).[6] For colored impurities, pretreatment with activated carbon is recommended.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
Complexometric Titration: This method is used to determine the calcium content and can provide an overall purity percentage.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the lactate content and separate it from other organic acid impurities.
-
Loss on Drying: This test determines the water content, which is important for confirming the monohydrate form.[7]
Q4: What is the expected purity of this compound after a single recrystallization?
A4: The purity after a single recrystallization can be quite high, often exceeding 98-99%.[8] However, the final purity will depend on the nature and concentration of the initial impurities and the specific recrystallization protocol used. For pharmaceutical applications, multiple recrystallizations may be necessary to meet stringent purity requirements.
Quantitative Data on Purification Efficiency
The following table summarizes the reported efficiency of different purification methods for calcium lactate.
| Purification Method | Impurity | Removal Efficiency / Final Purity | Reference |
| Solvent Extraction-Crystallization | Pigment, Protein, Total Sugar | 92-97%, 93-98%, 93-98% respectively | CN104292099A |
| Recrystallization from Ethanol-Water | General Impurities | Final Purity: 99.1% | [9] |
| Complexometric Titration | Not specified | Final Purity: 98.64% w/w | [8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol-Water System
-
Dissolution: Dissolve the impure this compound in a minimal amount of deionized water at an elevated temperature (e.g., 60-70°C). Stir until all the solid has dissolved.
-
Activated Carbon Treatment (Optional): If the solution is colored, add 1-2% (w/v) of activated carbon to the hot solution. Stir for 30-60 minutes while maintaining the temperature.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove the carbon particles. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. For higher yields, place the solution in an ice bath or refrigerator (5-10°C) for several hours or overnight. To further induce crystallization, ethanol can be added dropwise as an anti-solvent until the solution becomes cloudy, followed by cooling.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture or pure cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purity Assessment by Complexometric Titration
-
Sample Preparation: Accurately weigh approximately 350 mg of the dried this compound and dissolve it in 150 mL of deionized water containing 2 mL of dilute hydrochloric acid.[7]
-
Titration Setup: While stirring, add approximately 30 mL of 0.05 M EDTA solution from a burette.
-
Endpoint Determination: Add 15 mL of sodium hydroxide (B78521) solution and 300 mg of hydroxy-naphthol blue indicator. Continue the titration with 0.05 M EDTA until the color changes to a distinct blue endpoint.[7]
-
Calculation: Calculate the purity based on the volume of EDTA solution used.
Visualizations
References
- 1. CN104529751A - Preparing method of crystal L-calcium lactate - Google Patents [patents.google.com]
- 2. Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. US2232554A - Method of recovering calcium lactate and producing lactic acid from fermented mashes - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. wjpsronline.com [wjpsronline.com]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
Technical Support Center: Sterilization of Calcium Lactate Monohydrate Solutions
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the sterilization of calcium lactate (B86563) monohydrate solutions. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for sterilizing calcium lactate monohydrate solutions?
A1: The two most common and effective methods for sterilizing this compound solutions are sterile filtration and autoclaving (steam sterilization). The choice between these methods depends on the solution's concentration, volume, and intended application, as well as the heat sensitivity of any other components in the formulation.[1][2]
Q2: Is calcium lactate heat stable for autoclaving?
A2: Calcium lactate is generally considered to be relatively heat-stable. However, prolonged exposure to high temperatures during autoclaving can potentially lead to some degradation, pH shifts, or interactions with other components in the solution.[2][3] Therefore, validation of the autoclaving cycle for your specific solution is recommended.
Q3: What is the recommended pore size for sterile filtration of calcium lactate solutions?
A3: For sterile filtration, a 0.22 µm pore size filter is the standard and is effective for removing bacteria. It is crucial to ensure the filter material is compatible with the calcium lactate solution.
Q4: Can I autoclave a solution containing both calcium lactate and phosphate (B84403)?
A4: It is generally not recommended to autoclave solutions containing both calcium and phosphate ions together. The high temperature of autoclaving can promote the formation of insoluble calcium phosphate precipitates.[4] If both components are required, they should be sterilized separately and combined aseptically after cooling.
Troubleshooting Guide
Problem 1: A white precipitate forms in my calcium lactate solution after autoclaving.
-
Possible Cause 1: Precipitation of Calcium Salts. High temperatures can decrease the solubility of some calcium salts, or it can be due to the interaction with other ions in the solution, such as carbonates from dissolved CO2 in the water.[4]
-
Solution 1:
-
Lower the concentration: If possible, autoclave a more dilute solution of calcium lactate.
-
Check the pH: Ensure the pH of the solution is within the optimal range for calcium lactate solubility (typically slightly acidic to neutral) before autoclaving.[5]
-
Use high-purity water: Use freshly distilled or deionized water to minimize the presence of dissolved carbonates.
-
Cool down slowly: Allow the autoclaved solution to cool down slowly to room temperature without agitation, as rapid cooling can sometimes promote precipitation.
-
-
Possible Cause 2: Interaction with other components. If your solution contains other components, such as buffers or other salts, they may be reacting with calcium lactate at high temperatures.
-
Solution 2:
-
Sterilize separately: Autoclave the calcium lactate solution separately from other components and combine them aseptically after they have cooled to room temperature. This is particularly important for solutions containing phosphates or carbonates.[4]
-
Problem 2: The pH of my calcium lactate solution changed after autoclaving.
-
Possible Cause 1: Expulsion of Dissolved Gases. Autoclaving expels dissolved CO2 from the solution, which can lead to an increase in pH, making the solution more alkaline.[6]
-
Solution 1:
-
Pre-adjust the pH: Adjust the pH of the solution to be slightly lower than the target pH before autoclaving. The extent of the pH shift will need to be determined empirically for your specific solution and autoclave cycle.[6]
-
Aseptic pH adjustment: After autoclaving and cooling, the pH can be adjusted aseptically by adding a sterile acidic or basic solution.
-
-
Possible Cause 2: Degradation. Although less common at standard autoclave temperatures, some degradation of lactate could potentially occur, forming acidic byproducts and lowering the pH.[2][3]
-
Solution 2:
-
Minimize heat exposure: Use the shortest validated autoclave cycle that achieves sterility.
-
Consider sterile filtration: For pH-sensitive applications, sterile filtration is the preferred method as it avoids heat-related degradation and pH shifts.[1]
-
Problem 3: The solution appears discolored (e.g., yellow or brownish) after autoclaving.
-
Possible Cause: Maillard reaction or caramelization. If the solution contains reducing sugars (e.g., glucose) or other reactive components, the high heat of autoclaving can cause non-enzymatic browning reactions.
-
Solution:
-
Separate sterilization: Autoclave the calcium lactate and the sugar solutions separately and combine them aseptically after cooling.
-
Use sterile filtration: Sterile filtration is the recommended method for solutions containing heat-sensitive components like sugars.
-
Data Presentation
Table 1: Comparison of Sterilization Methods for Calcium Lactate Solutions
| Feature | Autoclaving (Steam Sterilization) | Sterile Filtration |
| Mechanism | Uses saturated steam under pressure to kill microorganisms.[2] | Physically removes microorganisms by passing the solution through a membrane filter. |
| Typical Conditions | 121°C for at least 15 minutes.[7] | Filtration through a 0.22 µm pore size filter. |
| Pros | High sterility assurance level (SAL). Cost-effective for large volumes. Can sterilize final, sealed containers.[1][4] | Suitable for heat-sensitive solutions. No risk of thermal degradation or pH shifts.[1][2] Quick for small volumes. |
| Cons | Can cause precipitation of calcium salts.[4] Potential for pH shifts.[6] May degrade heat-sensitive components. | Does not remove viruses or endotoxins effectively. Filter compatibility must be verified. Can be more expensive for large volumes. Risk of contamination during aseptic processing.[2] |
| Best For | Simple, heat-stable calcium lactate solutions in water. | Solutions containing other heat-sensitive components (e.g., proteins, vitamins, sugars). pH-sensitive applications. |
Table 2: Effect of Temperature on the Solubility of Calcium Lactate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 4 | ~3.8[5] |
| 10 | ~4.2[5] |
| 24 | ~5.4[5] |
| 25 | ~7.9 (pentahydrate)[1] |
| 80 | ~50 (anhydrous)[8] |
Note: The solubility of calcium lactate increases with temperature, which is a key consideration when preparing solutions and assessing the risk of precipitation upon cooling.
Experimental Protocols
Protocol 1: Sterile Filtration of a 1M this compound Solution
-
Preparation:
-
Weigh the required amount of this compound (molar mass: 308.3 g/mol ) to prepare the desired volume of a 1M solution.
-
In a sterile beaker or flask, add the this compound to approximately 80% of the final volume of high-purity water (e.g., WFI or deionized water).
-
Stir with a sterile magnetic stir bar until the powder is completely dissolved. Gentle warming (e.g., to 40-50°C) can aid dissolution.[4]
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the volume to the final desired volume with high-purity water.
-
If necessary, adjust the pH using a sterile solution of HCl or NaOH.
-
-
Filtration:
-
Choose a sterile syringe filter or a vacuum filtration unit with a 0.22 µm pore size membrane that is compatible with aqueous solutions.
-
Aseptically attach the filter to a sterile syringe or filtration apparatus.
-
Pass the calcium lactate solution through the filter into a sterile receiving container.
-
Seal the sterile container.
-
-
Quality Control:
-
Visually inspect the sterilized solution for any particulate matter.
-
Perform a sterility test on a sample of the solution to confirm the absence of microbial contamination.
-
Protocol 2: Autoclaving a 1M this compound Solution
-
Preparation:
-
Prepare the calcium lactate solution as described in Protocol 1, steps 1a-1e, in an autoclavable container (e.g., a glass bottle with a loosened cap).
-
Ensure the container is no more than 75% full to allow for expansion during heating.
-
-
Autoclaving:
-
Place the container in an autoclave.
-
Run a standard liquid cycle at 121°C for at least 15 minutes. The total cycle time may need to be longer for larger volumes to ensure the liquid reaches the target temperature for the required duration.
-
Use a slow exhaust or liquid cycle to prevent the solution from boiling over during depressurization.
-
-
Post-Autoclaving:
-
Allow the solution to cool to room temperature before handling.
-
Once cooled, tighten the cap of the container.
-
Visually inspect the solution for any precipitation or discoloration. If precipitation has occurred, refer to the troubleshooting guide.
-
-
Quality Control:
-
Perform a sterility test on a sample of the solution.
-
Measure the pH of the final solution to ensure it is within the desired range.
-
Mandatory Visualization
Caption: Decision tree for selecting a sterilization method.
Caption: Troubleshooting workflow for autoclaved solutions.
References
- 1. Sterilisation choices for aqueous products – Pharmaceutical Resource & Education Services [pres.net.in]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Autoclaved and filter sterilized liquid media in maize anther culture: significance of activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterigenics.com [sterigenics.com]
- 8. bioprocessintl.com [bioprocessintl.com]
Inconsistent results with calcium lactate in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered when using calcium lactate (B86563) in cell culture experiments.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected effects on cell viability and proliferation.
Q1: Why am I seeing variable effects of calcium lactate on my cells' viability and growth rate between experiments?
A1: Inconsistent results with calcium lactate can stem from several factors:
-
Lot-to-Lot Variability: The purity and composition of calcium lactate can differ between manufacturing batches, potentially introducing contaminants or altering the effective concentration.[1][2][3][4][5] It is crucial to perform a lot-to-lot comparison by testing new batches alongside a previous, validated batch.[1][4]
-
Media Composition and Chelation: Components in your cell culture medium, such as phosphates and certain amino acids, can chelate calcium ions, reducing the bioavailable concentration of Ca2+.[6][7] The presence of chelating agents like EDTA will also significantly impact calcium availability.[7]
-
pH Shifts: The addition of calcium lactate can slightly alter the pH of the culture medium.[8] Cells are sensitive to pH changes, which can affect proliferation and viability. Monitor the pH of your media after adding calcium lactate and adjust if necessary.
-
Cell Type Specificity: The effects of calcium are highly dependent on the cell type and its specific signaling pathways. What is optimal for one cell line may be cytotoxic for another.[9]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and proliferation, confounding the effects of calcium lactate.[10][11] Regularly test your cultures for contamination.
Q2: My cells are dying after treatment with calcium lactate, even at concentrations reported in the literature. What could be the cause?
A2: Cell death upon calcium lactate treatment can be due to:
-
Calcium Overload and Apoptosis: While essential for signaling, excessive intracellular calcium is toxic and can trigger apoptosis.[12] Healthy cells maintain a steep gradient between extracellular (mM) and intracellular (nM) calcium concentrations.[9] Damage to the cell membrane can lead to a rapid influx of calcium, causing cell death.[9]
-
Oxidative Stress: The absence or sudden influx of extracellular calcium can induce oxidative stress, leading to a loss of cell viability.[13]
-
Precipitation in Media: Calcium lactate can precipitate out of solution, especially in media containing high concentrations of phosphate (B84403) or certain proteins.[14][15] These precipitates can be harmful to cells and alter the media composition.[14] Visually inspect your media for any turbidity or precipitates.
Problem 2: Issues with Calcium Lactate Supplementation in Media.
Q1: I'm observing a precipitate in my cell culture medium after adding calcium lactate. How can I prevent this?
A1: Media precipitation is a common issue and can be addressed by:
-
Solubility Limits: Be aware of the solubility of calcium lactate in your specific media formulation.[16][17] While more soluble than some other calcium salts, its solubility can be affected by temperature and the presence of other ions.[8][17]
-
Order of Reagent Addition: When preparing media from scratch, the order in which components are added is critical. Calcium salts are particularly prone to precipitation.[14] It is often recommended to dissolve calcium chloride or lactate separately in water before adding it to the final media mixture.[14]
-
Temperature: Temperature shifts can cause components to precipitate out of solution.[14][15] Warm your medium to 37°C and swirl to help dissolve any precipitates before use. If they remain, the medium should be discarded.[18]
-
pH Instability: Ensure the pH of your medium is stable, as fluctuations can exacerbate the precipitation of calcium salts.[14]
Q2: How can I ensure a consistent and accurate concentration of bioavailable calcium in my experiments?
A2: To maintain a consistent calcium concentration:
-
Use High-Purity Reagents: Start with a high-quality, cell culture-tested grade of calcium lactate to minimize contaminants.[19]
-
Freshly Prepare Solutions: Prepare calcium lactate solutions fresh for each experiment to avoid degradation or contamination.
-
Consider Calcium Chelation: Be mindful of the chelating effects of your basal medium. If precise control over free calcium is critical, you may need to use a defined, serum-free medium with a known composition or measure the ionized calcium concentration.
-
Lot Qualification: Qualify each new lot of calcium lactate by performing a dose-response curve to ensure it elicits a comparable biological effect to previous batches.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for calcium lactate in cell culture?
A1: The optimal concentration of calcium lactate varies significantly depending on the cell type and the experimental goals. Studies have reported using concentrations ranging from the low micromolar (µM) to the millimolar (mM) range. For example, some studies on colon cancer cells have used 2.5 mM of calcium lactate for long-term exposure.[20] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: What are the known effects of calcium lactate on cell signaling pathways?
A2: Calcium lactate, by providing both calcium and lactate ions, can influence several signaling pathways:
-
Calcium Signaling: The increase in intracellular calcium (iCa2+) can activate various calcium-dependent enzymes and proteins.[12] For example, in colon cancer cells, calcium lactate-induced Ca2+ influx leads to the activation of calpain, which in turn cleaves focal adhesion kinase (FAK), affecting cell motility.[21]
-
Lactate as a Signaling Molecule: Lactate is not just a metabolic byproduct; it is also a signaling molecule that can influence cellular processes.[22][23][24] It can modulate immune cell functions and has been shown to have both pro-proliferative and inhibitory effects depending on the context.[23][25][26] For instance, lactate can fuel cancer cell proliferation under low glucose conditions.[25]
-
Metabolic Reprogramming: Both calcium and lactate can influence cellular metabolism. Lactate can be taken up by cells and used as a fuel source, impacting glycolysis and oxidative phosphorylation.[27][28]
Q3: Can the lactate component of calcium lactate affect my experimental results?
A3: Yes, the lactate anion can have significant biological effects. Cells can take up and utilize lactate as an energy source, which can alter their metabolic state.[27][28] This is particularly important in cancer cells, which often exhibit altered glucose and lactate metabolism (the Warburg effect).[23] When designing your experiments, consider including controls with other calcium salts (e.g., calcium chloride) or sodium lactate to distinguish the effects of calcium from those of lactate.
Q4: How should I prepare and store a calcium lactate stock solution?
A4: For a stock solution, dissolve calcium lactate powder in high-purity, sterile water (e.g., cell culture grade water or PBS). The solubility of calcium L-lactate in water is approximately 50-79 g/L at 25°C.[8][19] Filter-sterilize the solution through a 0.22 µm filter. Store the stock solution at 2-8°C.[19] For long-term storage, aliquoting and freezing at -20°C may be possible, but it is important to check for precipitation upon thawing. It is often best to prepare fresh solutions.
Quantitative Data Summary
Table 1: Effects of Calcium Lactate on Colon Cancer Cells
| Cell Line | Calcium Lactate Concentration | Observed Effect | Reference |
| HCT116, HT-29 | Dose-dependent | Increased intracellular Ca2+, cleavage of FAK, increased cell motility. | [21] |
| Colorectal Cancer Cells | 2.5 mM (long-term exposure) | Decreased expression of BGT-1, decreased clonogenic ability. | [20] |
Table 2: Solubility of Calcium Lactate
| Solvent | Temperature | Solubility | Reference |
| Water | 25°C | ~79 g/L (pentahydrate) | [8] |
| Water | Not specified | 50 mg/mL (BioReagent) | [19] |
Experimental Protocols
Protocol 1: Preparation of Calcium Lactate Supplemented Medium
-
Prepare Stock Solution:
-
Weigh out the desired amount of cell culture grade calcium lactate powder.
-
Dissolve in sterile, cell culture grade water to a concentration of 100 mM.
-
Warm the solution slightly and vortex if necessary to fully dissolve.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage.
-
-
Supplementing the Medium:
-
Warm the basal cell culture medium to 37°C.
-
Add the required volume of the calcium lactate stock solution to the pre-warmed medium to achieve the final desired concentration. For example, add 1 mL of a 100 mM stock solution to 99 mL of medium for a final concentration of 1 mM.
-
Gently swirl the medium to ensure even mixing.
-
Visually inspect the supplemented medium for any signs of precipitation before use.
-
Protocol 2: Cell Proliferation Assay (using a colorimetric method like MTT or WST-1)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of calcium lactate in fresh culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of calcium lactate. Include a vehicle control (medium without calcium lactate).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Proliferation Measurement:
-
At the end of the incubation period, add the proliferation reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell proliferation or viability.
-
Visualizations
Signaling Pathway
Caption: Calcium lactate's dual effect on cell signaling and metabolism.
Experimental Workflow
Caption: Troubleshooting workflow for inconsistent cell culture results.
References
- 1. research.chop.edu [research.chop.edu]
- 2. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of in vivo and in vitro production of lactic acid on ionized, protein-bound, and complex-bound calcium in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of calcium and chelating agents on the ability of various agonists to increase cyclic GMP in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium lactate - Wikipedia [en.wikipedia.org]
- 9. Calcium in Cell Culture [sigmaaldrich.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. greenelephantbiotech.com [greenelephantbiotech.com]
- 12. Calcium signaling - Wikipedia [en.wikipedia.org]
- 13. Extracellular calcium effects on cell viability and thiol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adl.usm.my [adl.usm.my]
- 19. 钙 L -乳酸 水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 20. Lactate calcium salt affects the viability of colorectal cancer cells via betaine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The multifaceted role of lactate in cardiovascular health: from metabolism to signaling and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 27. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of calcium lactate at high concentrations
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cytotoxicity when using calcium lactate (B86563) at high concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after treatment with high concentrations of calcium lactate?
High concentrations of extracellular calcium, delivered by calcium lactate or other calcium salts, can lead to a rapid and excessive influx of calcium ions (Ca2+) into the cytoplasm. This phenomenon, known as calcium overload, disrupts intracellular calcium homeostasis and triggers various cell death pathways, including apoptosis and necrosis.[1][2][3] The primary cytotoxic agent is the calcium ion (Ca2+), not the lactate molecule.
Q2: What is the mechanism of calcium-induced cytotoxicity?
Calcium overload initiates a cascade of detrimental events:
-
Mitochondrial Stress: Mitochondria attempt to sequester the excess cytosolic calcium, leading to mitochondrial calcium overload. This disrupts the mitochondrial membrane potential, impairs ATP synthesis, increases the production of reactive oxygen species (ROS), and can trigger the opening of the mitochondrial permeability transition pore (mPTP).[3][4][5]
-
Apoptosis Induction: The opening of the mPTP allows for the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, leading to programmed cell death (apoptosis).[4][6]
-
Enzyme Activation: Elevated cytosolic calcium activates various enzymes that can damage cellular components, such as calpains (proteases that cleave cytoskeletal and other proteins), phospholipases (which damage cell membranes), and endonucleases.[7]
-
Endoplasmic Reticulum (ER) Stress: Disruption of calcium storage in the ER leads to ER stress, which can also trigger a pro-apoptotic signaling cascade.[4]
Q3: At what concentration does calcium lactate become cytotoxic?
The cytotoxic concentration is highly dependent on the cell type, exposure duration, and experimental conditions (e.g., serum presence, media composition). While some robust cell lines can tolerate high millimolar (mM) concentrations, others are more sensitive.
One study on colorectal cancer cells showed that long-term exposure to 2.5 mM calcium lactate decreased cell viability and clonogenic ability.[8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal and cytotoxic concentration ranges.
Q4: Is the lactate component of calcium lactate toxic?
While the primary driver of cytotoxicity at high concentrations is the calcium ion, lactate is a key metabolite that can influence cell metabolism.[9] In most standard cell culture applications, the lactate concentrations resulting from the addition of calcium lactate are not independently toxic. However, at very high concentrations, changes in media osmolality and pH could become confounding factors.
Q5: How can I mitigate the cytotoxicity of calcium lactate in my experiments?
-
Optimize Concentration: Perform a dose-response curve (e.g., from 0.1 mM to 20 mM) to identify the highest non-toxic concentration for your specific cell line and experimental timeframe.
-
Control Exposure Time: Limit the duration of exposure to high calcium concentrations.
-
Use Calcium Chelators: As an experimental control, you can use calcium chelators like EGTA to confirm that the observed cytotoxicity is indeed calcium-dependent.[10]
-
Ensure Proper Controls: Always include an untreated control group and consider a control treated with sodium lactate to isolate the effects of the lactate anion from the calcium cation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cell death across all concentrations. | 1. Incorrect Stock Concentration: Calculation error during preparation of the calcium lactate stock solution. | 1. Recalculate and prepare a fresh stock solution. Verify the molecular weight of the specific hydrate (B1144303) form of calcium lactate you are using (e.g., pentahydrate). |
| 2. General Cell Health Issue: Cells were unhealthy or stressed before the experiment (e.g., high passage number, mycoplasma contamination). | 2. Use low-passage, healthy cells. Regularly test for mycoplasma. Examine cells under a microscope before starting the experiment. | |
| 3. Media/Reagent Contamination: Contamination in the base media, serum, or the calcium lactate powder. | 3. Use fresh, sterile media and reagents. Filter-sterilize the calcium lactate stock solution. | |
| Cell morphology changes (e.g., blebbing, shrinkage, detachment) but viability assay (e.g., MTT) shows minimal change. | 1. Timing of Assay: The viability assay was performed too early. Apoptosis is in progress, but metabolic activity (measured by MTT) has not yet significantly declined. | 1. Increase the incubation time after treatment before performing the assay (e.g., test at 24h, 48h, and 72h). |
| 2. Assay Type: The chosen assay may not be optimal for detecting the specific mode of cell death. | 2. Use an assay that measures membrane integrity (e.g., LDH release[9][11] or Trypan Blue) or a specific apoptosis marker (e.g., Caspase-3/7 activity). | |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | 1. Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting. |
| 2. Incomplete Solubilization (MTT Assay): Formazan (B1609692) crystals are not fully dissolved, leading to inaccurate absorbance readings. | 2. After adding the solubilization agent, shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to ensure complete dissolution.[12] | |
| 3. "Edge Effect" in 96-well plates: Wells on the edge of the plate are prone to evaporation, altering concentrations. | 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
Data Presentation
The cytotoxicity of extracellular calcium is highly variable. The following tables summarize findings from studies using calcium salts to illustrate the range of effective concentrations. Note that most quantitative data is available for calcium chloride (CaCl₂), which serves as a proxy for understanding the effects of the Ca²⁺ ion.
Table 1: Cytotoxic and Modulatory Effects of Calcium Salts on Cell Viability
| Calcium Salt | Cell Line | Concentration | Effect | Reference |
| Calcium Lactate | Colorectal Cancer Cells (CRC) | 2.5 mM (long-term exposure) | Decreased cell viability and clonogenic ability. | [8] |
| Calcium Chloride | Hybridoma Cells | 1.3% (≈117 mM) | More detrimental to cell viability than 1.5%. | [13][14] |
| Calcium Chloride | Hybridoma Cells | 1.5% (≈135 mM) | Reduced cell viability over 1 hour. | [13][14] |
| Calcium Chloride | 16HBE14o- (in Alginate-ECM hydrogel) | 100 mM - 300 mM | No significant effect on cell viability. | [5][15] |
| Calcium Chloride | 16HBE14o- (in Alginate-Methylcellulose-ECM hydrogel) | 300 mM | Decrease in cell viability. | [5][15] |
| Calcium Chloride | Uveal Melanoma (UM92.1) | 0.55 mg/mL (≈5 mM) | Significant reduction in cell viability after Ca-electroporation. | [16] |
| Extracellular Ca²⁺ | AT-3 Prostate Carcinoma | EC₅₀ = 6.1 mM | Increased cell survival (protection from virus-induced apoptosis). | [17] |
Note: EC₅₀ in this context refers to the concentration for 50% of maximal effect, which was protection.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.[12][18][19][20]
Materials:
-
Calcium Lactate (cell culture grade)
-
Sterile PBS or DMEM for stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for attachment.
-
Prepare Treatment Dilutions: Prepare a 2X concentrated series of calcium lactate dilutions in culture media. For example, to test final concentrations of 1, 2.5, 5, 10, and 20 mM, prepare 2, 5, 10, 20, and 40 mM solutions.
-
Cell Treatment: Remove 100 µL of media from the cells and add 100 µL of the 2X calcium lactate dilutions to the appropriate wells. Include "untreated" (media only) and "vehicle" (if applicable) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubate and Read: Cover the plate and allow it to stand overnight in the incubator, or shake on an orbital shaker for 15-30 minutes to ensure all crystals are dissolved.[12] Measure the absorbance at a wavelength of 570 nm.
Visualizations
Signaling Pathway
Caption: Signaling pathway for calcium-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for assessing cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting logic for high cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium-mediated cell injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate calcium salt affects the viability of colorectal cancer cells via betaine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability and proliferation measurement [takarabio.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Calcium Electroporation Reduces Viability and Proliferation Capacity of Four Uveal Melanoma Cell Lines in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated extracellular calcium can prevent apoptosis via the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Calcium Lactate Monohydrate and Calcium Chloride for Alginate Hydrogel Stiffness
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the final mechanical properties of alginate hydrogels. This guide provides an objective comparison of two common calcium salts, calcium lactate (B86563) monohydrate and calcium chloride, on hydrogel stiffness, supported by experimental data and detailed protocols.
The selection of a suitable crosslinking agent is paramount in tailoring the mechanical characteristics of alginate hydrogels for specific applications, ranging from controlled drug release to tissue engineering scaffolds. Both calcium chloride and calcium lactate monohydrate serve as effective ionic crosslinkers for alginate, yet they impart distinct properties to the resulting hydrogel network. While calcium chloride is widely used due to its high solubility and rapid gelation kinetics, research suggests that calcium lactate can produce hydrogels with superior hardness.
Comparative Analysis of Mechanical Properties
The stiffness of alginate hydrogels is primarily influenced by the crosslinking density, which is in turn affected by the type and concentration of the calcium salt used. An increase in the concentration of the crosslinking agent generally leads to a stiffer hydrogel.
Calcium Chloride:
Hydrogels crosslinked with calcium chloride exhibit a direct correlation between the calcium ion concentration and the resulting stiffness. Higher concentrations of CaCl2 result in a more densely crosslinked polymer network, leading to increased elastic and storage moduli.[1][2] For instance, studies have shown that the elastic modulus of alginate hydrogels can be tuned over a wide range, from a few kilopascals (kPa) to over 100 kPa, by varying the CaCl2 concentration.[3] The rapid dissociation of calcium chloride in aqueous solutions leads to a fast gelation process, which can sometimes result in a heterogeneous crosslinking distribution.[3]
This compound:
In contrast, calcium lactate is reported to produce harder alginate gels compared to those made with calcium chloride.[4] This difference in hardness can be attributed to the different gelation kinetics and the way calcium ions are presented to the alginate chains. While direct, side-by-side quantitative comparisons of Young's modulus or storage modulus are not extensively available in the literature, the qualitative evidence points towards calcium lactate's ability to form more robust hydrogel structures. The gelation with calcium lactate can be slower than with calcium chloride, which may contribute to a more uniform and ordered network formation.
| Alginate Concentration (% w/v) | Crosslinker | Crosslinker Concentration | Mechanical Property | Value |
| 2 | Calcium Chloride | 1.0 mM | Equilibrium Shear Modulus (Geq) | 1.26 ± 0.28 kPa[5] |
| 2 | Calcium Chloride | 4.0 mM | Equilibrium Shear Modulus (Geq) | 2.72 ± 0.11 kPa[5] |
| 2-5 | Calcium Chloride | 0.1 M | Storage Modulus (G') | 21.1 - 33.2 kPa[1] |
| 1 | Calcium Chloride | 100 mM | Elastic Modulus | 3.91 kPa[6] |
| 2 | Calcium Chloride | 200 mM | Elastic Modulus | 18.4 kPa[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for preparing alginate hydrogels with both calcium chloride and calcium lactate, as well as a general protocol for measuring hydrogel stiffness.
Protocol 1: Preparation of Alginate Hydrogel using Calcium Chloride (Diffusion Method)
-
Prepare Alginate Solution: Dissolve sodium alginate powder in deionized water or a suitable buffer (e.g., 0.9% NaCl) to the desired concentration (e.g., 0.5% - 5% w/v).[1] Stir the solution until the alginate is completely dissolved. Allow the solution to stand to remove any air bubbles.
-
Prepare Calcium Chloride Solution: Prepare a crosslinking solution by dissolving calcium chloride in deionized water to the desired concentration (e.g., 0.1 M).[1]
-
Hydrogel Formation:
-
Place a filter paper soaked in the calcium chloride solution at the bottom of a mold.[1]
-
Pour the alginate solution into the mold.[1]
-
Place another filter paper soaked in the calcium chloride solution on top of the alginate solution.[1]
-
Immerse the entire mold in the calcium chloride solution and incubate until complete gelation is achieved.[1]
-
Protocol 2: Preparation of Alginate Hydrogel using Calcium Lactate
A similar diffusion method as described for calcium chloride can be employed.
-
Prepare Alginate Solution: Prepare a sodium alginate solution as described in Protocol 1.
-
Prepare Calcium Lactate Solution: Prepare a crosslinking solution by dissolving this compound in water to the desired concentration.
-
Hydrogel Formation: Follow the hydrogel formation steps as outlined in Protocol 1, substituting the calcium chloride solution with the calcium lactate solution.
Protocol 3: Measurement of Hydrogel Stiffness by Rheometry
-
Sample Preparation: Prepare disc-shaped hydrogel samples of a defined diameter and thickness.[7]
-
Rheometer Setup: Use a rotational rheometer equipped with parallel plates.[1] To prevent slippage, serrated plates can be used.[1]
-
Linear Viscoelastic Region (LVR) Determination: Conduct an oscillatory strain sweep test (e.g., 0.01% to 10% strain at a constant frequency of 1 Hz) to identify the LVR where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[1]
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 Hz to 10 Hz) at a constant strain within the LVR to determine the storage modulus (G') and loss modulus (G'').[1] The storage modulus is a measure of the elastic properties and stiffness of the hydrogel.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in hydrogel preparation and testing.
Caption: Experimental workflow for hydrogel preparation and mechanical characterization.
Signaling Pathway of Alginate Crosslinking
The fundamental mechanism of alginate hydrogel formation involves the ionic interaction between divalent calcium ions and the guluronic acid blocks of the alginate polymer chains. This interaction leads to the formation of a characteristic "egg-box" structure, resulting in a three-dimensional hydrogel network.
Caption: The "egg-box" model of alginate crosslinking by calcium ions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. rheolution.com [rheolution.com]
- 3. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [mospace.umsystem.edu]
- 5. Calcium Concentration Effects on the Mechanical and Biochemical Properties of Chondrocyte-Alginate Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Calcium Lactate and Calcium Gluconate in Promoting Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Calcium Salts
The selection of an appropriate calcium salt is a critical consideration in designing therapeutic strategies and engineering biomaterials aimed at guiding cell differentiation, particularly in the fields of bone and cartilage regeneration. While numerous calcium supplements are available, their specific effects on cellular processes like differentiation are not always well-delineated. This guide provides an objective comparison of two commonly used organic calcium salts, calcium lactate (B86563) and calcium gluconate, and their potential to induce cell differentiation. This analysis is based on available experimental data for each compound and its constituent ions, offering a framework for researchers to make informed decisions for in vitro and in vivo studies.
Performance Comparison: Osteogenic and Chondrogenic Potential
Direct comparative studies on the effects of calcium gluconate versus calcium lactate on cell differentiation are limited in the current scientific literature.[1] However, by examining studies on each salt and its components, we can infer their relative potential to stimulate key markers of differentiation, particularly in osteogenic (bone) and chondrogenic (cartilage) lineages.
Key Markers of Cell Differentiation:
-
Osteoblast Differentiation:
-
Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation, crucial for matrix mineralization.[1]
-
Mineralization: The deposition of calcium phosphate (B84403) crystals, often visualized by Alizarin Red S staining, is a hallmark of mature osteoblasts.[1]
-
Osteogenic Gene Expression: Upregulation of key transcription factors (e.g., RUNX2, Osterix) and bone matrix proteins (e.g., Osteocalcin, Collagen Type I) is essential for the differentiation process.[1]
-
-
Chondrocyte Differentiation and Proliferation:
-
Cell Proliferation: Assessed by markers like 5-bromo-2′-deoxyuridine (BrdU) uptake.
-
Matrix Integrity: Evaluated through histological analysis of cartilage thickness and structure.
-
Inflammatory Markers: Inhibition of factors like cyclooxygenase (COX)-2 can be indicative of a protective effect on chondrocytes.
-
Data Presentation
The following tables summarize the available quantitative and qualitative data on the effects of calcium lactate (via its lactate component) and calcium gluconate on key markers of cell differentiation.
Table 1: Effect on Osteoblast Differentiation Markers
| Compound/Ion | Cell Type | Concentration | Incubation Time | Result | Reference |
| Lactate | Osteoblast-lineage cells | Not specified | Not specified | Promoted alkaline phosphatase-positive cell formation and increased ALP activity. | [2] |
| Lactate | Bone Marrow Stromal Cells (BMSCs) | 10 mM | 14 days | Upregulated expression of Runx2, ALP, and Osterix. | [3] |
| Lactate | Osteoblast-lineage cells | Not specified | Not specified | Induced the expression of osteocalcin. | [2] |
| Calcium (general) | SaOs-2 & MC3T3-E1 (osteoblasts) | 2.5–10 mM | 3-4 weeks | Significantly increased mineralization in a dose-dependent manner. | [1] |
Table 2: Effect on Chondrocyte Differentiation and Health
| Compound | Model | Dosage | Treatment Duration | Result | Reference |
| Calcium Gluconate | Osteoarthritis rat model | 50 mg/kg (oral) | 84 days | Increased BrdU uptake in chondrocytes, indicating enhanced proliferation. | [4][5] |
| Calcium Gluconate | Osteoarthritis rat model | 50 mg/kg (oral) | 84 days | Led to a lower degree of articular cartilage damage. | [4][5] |
| Calcium Gluconate | Osteoarthritis rat model | 50 mg/kg (oral) | 84 days | Inhibited overexpressed cyclooxygenase (COX)-2 and related chondrocyte apoptosis. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the context of assessing cell differentiation.
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Plate osteoblast-like cells (e.g., MG-63, SaOs-2, or primary BMSCs) in 24-well plates at a density of 1 x 10⁴ cells/well and culture in osteogenic induction medium.
-
Treatment: After 24 hours, replace the medium with fresh osteogenic induction medium containing various concentrations of calcium lactate or calcium gluconate. A control group with no added calcium salt should be included.
-
Incubation: Incubate the cells for the desired time points (e.g., 7, 14, and 21 days), replacing the medium every 2-3 days.
-
Cell Lysis: At each time point, wash the cells with phosphate-buffered saline (PBS) and lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Assay:
-
Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysates.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Protocol 2: Alizarin Red S Staining for Mineralization
-
Cell Culture and Treatment: Follow steps 1-3 from the ALP activity assay protocol, typically extending the culture period to 21-28 days to allow for significant matrix mineralization.
-
Fixation: At the end of the culture period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining:
-
Wash the fixed cells with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.2) to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the wells multiple times with deionized water to remove excess stain.
-
-
Visualization and Quantification:
-
Visualize the stained calcium deposits under a microscope.
-
For quantification, the stain can be eluted with a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and the absorbance measured at 562 nm.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Cell Culture and Treatment: Follow steps 1-3 from the ALP activity assay protocol, with time points typically ranging from 3 to 14 days for gene expression analysis.
-
RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix.
-
Use specific primers for osteogenic marker genes (e.g., RUNX2, Osterix, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression can be calculated using the 2-ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathways
Calcium ions (Ca²⁺) are crucial second messengers in numerous signaling cascades that regulate cell differentiation.[6] The influx of extracellular Ca²⁺ or its release from intracellular stores like the endoplasmic reticulum triggers a cascade of events.
Caption: Generalized calcium signaling pathway in cell differentiation.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of calcium lactate and calcium gluconate on cell differentiation in vitro.
Caption: In vitro workflow for comparing calcium salts on cell differentiation.
Discussion and Conclusion
While direct, head-to-head studies are lacking, the available evidence suggests that both calcium lactate and calcium gluconate can positively influence cell differentiation, albeit through potentially different primary mechanisms related to their anions.
-
Calcium Lactate: The lactate component has been shown to actively promote osteoblast differentiation by upregulating key osteogenic markers.[2][3] Lactate can serve as a signaling molecule, influencing metabolic pathways that support the high energy demands of differentiation. Recent studies indicate that lactate can trigger intracellular calcium influx in bone marrow mesenchymal stem cells, thereby activating the osteogenic phenotype.[7]
-
Calcium Gluconate: Studies on calcium gluconate have highlighted its protective and proliferative effects on chondrocytes in an osteoarthritis model.[4][5] It appears to mitigate inflammatory processes and support chondrocyte health, which is essential for maintaining cartilage integrity.
Bioavailability and Solubility: Both calcium lactate and calcium gluconate are organic calcium salts with good solubility and bioavailability compared to inorganic sources like calcium carbonate.[8][9][10] Calcium lactate gluconate, a mixture of the two, is noted for its particularly high solubility and bioavailability.[8][11][12] This is a crucial factor in cell culture, as the dissociation of the salt and the availability of free Ca²⁺ ions are prerequisites for cellular uptake and subsequent signaling.[13]
Future Directions: To provide a definitive recommendation for specific cell differentiation applications, direct comparative studies are necessary. Such studies should evaluate a range of concentrations of both calcium salts on various cell types (e.g., mesenchymal stem cells, pre-osteoblasts, and chondrocytes) and assess a comprehensive panel of differentiation markers over time.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactate induces osteoblast differentiation by stabilization of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of calcium gluconate on osteoarthritis induced by anterior cruciate ligament transection and partial medial meniscectomy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stem Cells and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate promotes bone healing by regulating the osteogenesis of bone marrow mesenchymal stem cells through activating Olfr1440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wbcil.com [wbcil.com]
- 9. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 10. pediaa.com [pediaa.com]
- 11. Calcium Lactate Gluconate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 12. wbcil.com [wbcil.com]
- 13. benchchem.com [benchchem.com]
Comparative Bioavailability of Calcium Lactate Monohydrate and Calcium Carbonate: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the bioavailability of calcium lactate (B86563) monohydrate and calcium carbonate, two common forms of calcium supplementation. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of experimental data and methodologies to inform research and formulation decisions.
Executive Summary
Calcium is an essential mineral for numerous physiological processes, most notably bone health. The effectiveness of a calcium supplement is largely determined by its bioavailability, the proportion of the ingested nutrient that is absorbed and utilized by the body. This guide examines the comparative bioavailability of calcium lactate monohydrate and calcium carbonate, drawing on findings from clinical studies. Evidence suggests that while both forms of calcium are effective in increasing serum calcium levels, this compound exhibits a faster absorption rate and, consequently, higher overall bioavailability compared to calcium carbonate.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data from a pivotal study by Shieh et al. (2003), which directly compared the bioavailability of calcium lactate and calcium carbonate in healthy adults.
| Parameter | This compound | Calcium Carbonate |
| Change in Serum Calcium Concentration (mg/dL) at 1 hour | 0.54 ± 0.09 | 0.29 ± 0.08 |
| Area Under the Curve (AUC) for Serum Calcium (mg・h/dL) | 2.25 ± 0.28 | 1.89 ± 0.26 |
| Cumulative Urinary Calcium Excretion (mg/5h) | 18.3 ± 2.1 | 15.7 ± 1.9 |
Data presented as mean ± standard error of the mean (SEM).
Interpretation of Data
The data clearly indicates that this compound leads to a more rapid and greater increase in serum calcium levels compared to calcium carbonate. The significantly higher change in serum calcium at the one-hour mark and the larger overall area under the curve suggest a more efficient absorption of calcium from this compound. Furthermore, the higher cumulative urinary calcium excretion in the calcium lactate group is indicative of greater calcium absorption from the gastrointestinal tract.
Experimental Protocols
The findings presented are based on a randomized, single-blind, two-way crossover study, a robust design for bioavailability assessment. A detailed methodology is provided below to allow for replication and further investigation.
Study Design: A randomized, single-blind, two-way crossover study.
Participants: Healthy adult volunteers with normal calcium levels.
Procedure:
-
Washout Period: Participants undergo a one-week washout period to eliminate any residual effects of previous calcium intake.
-
Fasting: Subjects fast overnight for at least 12 hours prior to the administration of the calcium supplement.
-
Supplement Administration: On the morning of the study, participants are randomly assigned to receive a single oral dose of either this compound or calcium carbonate, providing 900 mg of elemental calcium.
-
Blood Sampling: Venous blood samples are collected at baseline (0 hours) and at 1, 2, 4, and 5 hours post-ingestion.
-
Urine Collection: Urine is collected at baseline and for a period of 5 hours post-ingestion.
-
Crossover: After a one-week washout period, participants crossover to the alternate calcium supplement, and the procedure is repeated.
Biochemical Analysis:
-
Serum samples are analyzed for total calcium concentration.
-
Urine samples are analyzed for calcium and creatinine (B1669602) concentrations.
Visualizing the Pathways
To further elucidate the processes involved in calcium absorption and the experimental design, the following diagrams are provided.
Caption: Intestinal Calcium Absorption Pathways.
Caption: Randomized Crossover Experimental Workflow.
Conclusion
The available evidence strongly suggests that this compound offers superior bioavailability compared to calcium carbonate, primarily due to its faster absorption rate.[1][2] This difference is a critical consideration for the development of calcium supplements, particularly for individuals with impaired gastric acid secretion or those requiring rapid replenishment of calcium levels. The experimental protocol detailed in this guide provides a standardized framework for future research in this area, enabling consistent and comparable evaluation of different calcium formulations. Researchers and drug development professionals are encouraged to consider these findings when selecting a calcium salt for supplementation or fortification purposes.
References
A Comparative Guide to Validating the Purity of Calcium Lactate Monohydrate: HPLC vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for pharmaceutical ingredients such as calcium lactate (B86563) monohydrate. While traditional pharmacopoeial methods have long been the standard, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative with significant advantages in specificity and impurity profiling. This guide provides a detailed comparison of a proposed HPLC method with the conventional complexometric titration method for validating the purity of calcium lactate monohydrate, supported by experimental protocols and performance data.
Executive Summary
High-Performance Liquid Chromatography (HPLC) emerges as a superior technique for the comprehensive purity assessment of this compound when compared to the traditional complexometric titration. While complexometric titration provides a reliable assay of the calcium content, it lacks the specificity to detect and quantify organic impurities. The proposed ion-exclusion HPLC method not only accurately quantifies the lactate content but also separates and quantifies potential organic acid impurities that may be present from the synthesis process. This capability makes HPLC an indispensable tool for a complete purity profile and stability studies.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the proposed HPLC method and the traditional complexometric titration for the analysis of this compound.
| Parameter | Ion-Exclusion HPLC | Complexometric Titration (USP/EP) |
| Principle | Separation of lactate and organic acids based on ion-exclusion and hydrophobic interactions, followed by UV detection. | Chelation of calcium ions with a titrant (EDTA) in the presence of a metal indicator. |
| Specificity | High: Capable of separating and quantifying lactate from potential organic impurities (e.g., acetate, formate, citrate). | Low: Measures total calcium content and is not specific for the lactate salt. It cannot detect or quantify organic impurities. |
| Quantification | Quantifies lactate and individual impurities. | Quantifies total calcium content. |
| Linearity (r²) | > 0.999 for lactate and potential impurities. | Typically > 0.999 for calcium.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% for lactate and impurities.[2] | 98.0% - 102.0% for calcium.[3][4] |
| Precision (%RSD) | < 2.0% for lactate and impurities.[2][5] | < 1.0% for calcium assay.[4] |
| Limit of Detection (LOD) | ~0.05 - 10 µg/mL for organic acid impurities.[6][7] | Not applicable for impurity detection. |
| Limit of Quantification (LOQ) | ~0.1 - 20 µg/mL for organic acid impurities.[6][7] | Not applicable for impurity detection. |
| Robustness | Good; minor changes in mobile phase pH, flow rate, and temperature have a minimal effect on separation.[8][9][10][11][12] | Good; the method is well-established and rugged. |
| Application | Purity testing, impurity profiling, stability studies, and assay. | Primarily for the assay of calcium content. |
Experimental Protocols
Proposed Ion-Exclusion HPLC Method for Purity and Impurity Determination
This method is designed to separate and quantify lactate as well as potential organic acid impurities such as acetate, formate, citrate, and succinate.
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm, 9 µm) or equivalent ion-exclusion column.
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 30 minutes.
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of USP Calcium Lactate Reference Standard in water at a concentration of approximately 1.0 mg/mL. Prepare working standards by diluting the stock solution. For impurity analysis, prepare a mixed standard solution containing known concentrations of potential impurities (e.g., sodium acetate, sodium formate, citric acid, succinic acid) in water.
-
Sample Solution: Accurately weigh and dissolve about 100 mg of this compound in 100 mL of water to obtain a concentration of approximately 1.0 mg/mL.
-
System Suitability: The system is deemed suitable if the resolution between the lactate peak and the closest eluting impurity peak is not less than 1.5, and the relative standard deviation for replicate injections of the standard solution is not more than 2.0%.
Complexometric Titration for Calcium Assay (based on USP)
This method determines the percentage of calcium in the this compound sample.
Reagents and Equipment:
-
0.05 M Disodium (B8443419) Edetate (EDTA) Volumetric Solution.
-
Hydrochloric Acid (3 N).
-
Sodium Hydroxide (B78521) (1 N).
-
Hydroxy Naphthol Blue indicator.
-
Magnetic stirrer and buret.
Procedure:
-
Accurately weigh about 350 mg of this compound.
-
Dissolve the sample in a mixture of 150 mL of water and 2 mL of 3 N hydrochloric acid.
-
While stirring, add about 30 mL of 0.05 M disodium edetate VS from a 50-mL buret.
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M disodium edetate VS to a blue endpoint.
-
Perform a blank determination and make any necessary correction.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical flows, the following diagrams are provided.
Conclusion
For a comprehensive and accurate assessment of this compound purity, the use of a validated HPLC method is strongly recommended. While complexometric titration remains a valid and simple technique for determining the overall calcium content, its inability to provide information on organic impurities limits its utility in modern pharmaceutical quality control. The proposed ion-exclusion HPLC method offers superior specificity, allowing for the simultaneous assay of the active ingredient and the quantification of potential process-related impurities, thereby ensuring a more complete and reliable purity profile of the drug substance.
References
- 1. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. usa-journals.com [usa-journals.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. tandfonline.com [tandfonline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 12. altabrisagroup.com [altabrisagroup.com]
A Comparative In Vitro Analysis of Calcium Lactate and Calcium Citrate Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two common calcium supplements: calcium lactate (B86563) and calcium citrate (B86180). The following sections detail the experimental data and protocols supporting the analysis of their efficacy, focusing on solubility and cellular uptake.
The selection of an appropriate calcium salt for supplementation is a critical factor in ensuring optimal bioavailability. While in vivo studies provide the ultimate assessment of a supplement's efficacy, in vitro models offer a controlled environment to investigate fundamental properties such as solubility and cellular absorption, which are key determinants of bioavailability. This guide focuses on the comparative in vitro performance of calcium lactate and calcium citrate.
Quantitative Data Summary
The in vitro solubility of calcium salts is highly dependent on the pH of the surrounding medium, which simulates the different environments of the gastrointestinal tract. The following table summarizes the ionic and total soluble calcium from calcium lactate and calcium citrate under simulated gastric (pH 2.0) and intestinal (pH 7.0) conditions.
| Calcium Salt | pH | Ionic Calcium (mM) | Total Soluble Calcium (mM) |
| Calcium Lactate | 2.0 | ~80-90% of total soluble | Data not specified |
| 7.0 | Data not specified | Data not specified | |
| Calcium Citrate | 2.0 | ~80-90% of total soluble | Data not specified |
| 7.0 | Forms a significant soluble complex | Significantly higher than other salts |
Data adapted from an in vitro study on the solubility characteristics of six calcium salts. At pH 2.0, a high percentage of soluble calcium from both salts was in the ionic form. A key distinction appeared at pH 7.0, where calcium citrate formed a significantly higher level of a soluble complex compared to other salts like calcium phosphate (B84403) which precipitated extensively.[1][2]
Key Experimental Protocols
In Vitro Solubility Assessment under Simulated Gastrointestinal pH
This protocol is designed to evaluate the solubility of calcium supplements under conditions that mimic the pH of the stomach and small intestine.
Objective: To determine the ionic and total soluble calcium from calcium lactate and calcium citrate at pH 2.0 (gastric) and pH 7.0 (intestinal).
Materials:
-
Calcium lactate
-
Calcium citrate
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Centrifuge
-
Atomic absorption spectrophotometer or inductively coupled plasma atomic emission spectroscopy (ICP-AES) for calcium analysis.
Procedure:
-
Sample Preparation: Prepare solutions of calcium lactate and calcium citrate of known concentrations in deionized water.
-
Gastric pH Simulation: Adjust the pH of the solutions to 2.0 using HCl. Stir the solutions at a constant rate for a specified time (e.g., 1 hour) at 37°C to simulate gastric conditions.
-
Intestinal pH Simulation: Following the gastric simulation, adjust the pH of the same solutions to 7.0 using NaOH. Continue to stir for a further specified time (e.g., 2 hours) at 37°C to simulate intestinal conditions.
-
Sample Analysis:
-
Total Soluble Calcium: At the end of each pH incubation, take an aliquot of the solution and centrifuge to pellet any insoluble material. Analyze the supernatant for total calcium concentration using an appropriate analytical method (e.g., ICP-AES).
-
Ionic Calcium: Use a calcium ion-selective electrode to measure the concentration of free Ca²⁺ ions in the solution at each pH stage.
-
In Vitro Calcium Uptake using Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model for intestinal absorption due to its ability to differentiate into a monolayer of polarized enterocytes.
Objective: To compare the cellular uptake of calcium from calcium lactate and calcium citrate.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (or similar) for cell culture.
-
Calcium lactate and calcium citrate solutions.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Cell lysis buffer.
-
Calcium assay kit or analytical instrument for calcium quantification.
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Test Solutions: Prepare solutions of calcium lactate and calcium citrate in the transport buffer at equimolar concentrations of elemental calcium.
-
Calcium Uptake Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the test solutions to the apical (upper) chamber of the Transwell® inserts.
-
Incubate for a defined period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation, remove the test solutions and wash the cell monolayers multiple times with ice-cold, calcium-free HBSS to remove any surface-bound calcium.
-
-
Quantification of Cellular Calcium:
-
Lyse the cells using a suitable lysis buffer.
-
Determine the calcium concentration in the cell lysates using a colorimetric calcium assay kit or by atomic absorption spectroscopy.
-
Normalize the calcium uptake to the total protein content of the cell lysate.
-
Visualizations
Caption: Comparative experimental workflow for in vitro analysis.
Caption: General calcium signaling pathway in intestinal cells.
References
A Comparative Guide to Analytical Methods for Calcium Lactate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four prominent analytical methods for the detection and quantification of calcium lactate (B86563): Complexometric Titration, High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Ion Chromatography (IC). The performance of each method is objectively compared, supported by experimental data to aid in the selection of the most suitable technique for your specific research and quality control needs.
Overview of Analytical Methods
The accurate determination of calcium lactate is crucial in pharmaceutical formulations, food products, and various research applications. The choice of analytical method depends on factors such as the required sensitivity, specificity, sample matrix, available equipment, and throughput needs. This guide explores the principles, protocols, and performance characteristics of four widely used methods.
Data Presentation: A Comparative Summary
The following table summarizes the key performance indicators for each analytical method, allowing for a direct comparison of their capabilities.
| Performance Parameter | Complexometric Titration | High-Performance Liquid Chromatography (HPLC) | Atomic Absorption Spectroscopy (AAS) | Ion Chromatography (IC) |
| Analyte Detected | Calcium Ion | Lactate and/or Calcium | Calcium Ion | Lactate and/or Calcium |
| Linearity (R²) | Not Applicable (Absolute Method) | > 0.998[1] | > 0.999[2][3] | > 0.996[4] |
| Accuracy (% Recovery) | High (Pharmacopeial Standard) | 92.7 - 108.5%[1] | 93.24 - 101.75%[2][3] | 97.6 - 99.6%[4] |
| Precision (%RSD) | Low (Typically < 1%) | < 2.0%[1] | Interday: 3.48 - 5.01%[2][3] | < 7.0%[4] |
| Limit of Detection (LOD) | mg range | 27.6 µg/mL (as phospholactate)[1] | - | 0.5 mmol/L (for lactic acid)[4] |
| Limit of Quantification (LOQ) | mg range | 78.4 µg/mL (as phospholactate)[1] | - | 1.0 mmol/L (for lactic acid)[4] |
| Specificity | Moderate (Interference from other metal ions) | High | High | High |
| Throughput | Low to Medium | High | High | High |
| Cost per Sample | Low | High | Medium | High |
| Primary Application | Assay of pure substance | Quantification in complex mixtures, stability studies | Quantification of calcium content | Quantification of both lactate and calcium ions |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Complexometric Titration
This is a classic and widely adopted pharmacopeial method for the assay of calcium lactate. It relies on the reaction of calcium ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), in the presence of a metal indicator.
Experimental Workflow:
Figure 1: Workflow for Complexometric Titration of Calcium Lactate.
Protocol:
-
Sample Preparation: Accurately weigh a quantity of calcium lactate and dissolve it in a mixture of deionized water and dilute hydrochloric acid.
-
Indicator Addition: Add a suitable indicator, such as hydroxy naphthol blue, to the sample solution.
-
Titration: Titrate the solution with a standardized solution of 0.05 M disodium (B8443419) EDTA.
-
Endpoint Detection: The endpoint is reached when the solution exhibits a distinct color change, for example, from purple to a clear blue.
-
Calculation: The concentration of calcium lactate is calculated based on the volume of EDTA titrant consumed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and sensitive technique for the separation and quantification of calcium lactate, often by detecting the lactate component. Reversed-phase and ion-exclusion chromatography are common approaches.
Experimental Workflow:
Figure 2: Workflow for HPLC Analysis of Calcium Lactate.
Protocol (Ion-Exclusion HPLC-UV/RI): [5]
-
Mobile Phase Preparation: Prepare an aqueous solution of a suitable acid, such as sulfuric acid, as the mobile phase.
-
Standard and Sample Preparation: Prepare a series of standard solutions of lactic acid or calcium lactate of known concentrations. Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A suitable ion-exclusion column.
-
Mobile Phase: Isocratic elution with the prepared acidic mobile phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at approximately 210 nm or a Refractive Index (RI) detector.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify the lactate peak based on the retention time and peak area compared to the calibration curve generated from the standard solutions.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and specific method for determining the elemental composition of a sample. For calcium lactate, it is used to quantify the calcium content.
Experimental Workflow:
Figure 3: Workflow for AAS Analysis of Calcium in Calcium Lactate.
-
Sample Preparation: Accurately weigh the calcium lactate sample and digest it using a suitable acid, such as nitric acid, to bring the calcium into solution. Dilute the digested sample with deionized water to a concentration within the linear range of the instrument.
-
Instrumental Parameters:
-
Wavelength: 422.7 nm for calcium.
-
Lamp: Calcium hollow cathode lamp.
-
Flame: Air-acetylene.
-
-
Calibration: Prepare a series of calcium standard solutions of known concentrations and generate a calibration curve by measuring their absorbance.
-
Analysis: Aspirate the prepared sample solution into the flame and measure the absorbance.
-
Quantification: Determine the calcium concentration in the sample by comparing its absorbance to the calibration curve.
Ion Chromatography (IC)
IC is a powerful technique for the separation and quantification of ions. It can be used to determine the concentration of both the lactate anion and the calcium cation in a sample.
Experimental Workflow:
Figure 4: Workflow for IC Analysis of Calcium Lactate.
Protocol:
-
Eluent Preparation: Prepare the appropriate eluent for either cation or anion analysis. For example, a methanesulfonic acid solution for cation analysis or a carbonate/bicarbonate buffer for anion analysis.
-
Standard and Sample Preparation: Prepare a series of standard solutions containing known concentrations of calcium or lactate. Dissolve the sample in the eluent and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Columns: A suitable cation-exchange column for calcium analysis and an anion-exchange column for lactate analysis.
-
Eluent: Isocratic or gradient elution depending on the specific application.
-
Detection: Suppressed conductivity detection is commonly used.
-
-
Analysis: Inject the standard and sample solutions into the IC system.
-
Quantification: Identify and quantify the calcium or lactate peaks based on their retention times and peak areas in comparison to the calibration curves.
Cross-Validation of Analytical Methods: A Logical Framework
The process of cross-validating analytical methods ensures the reliability and consistency of results. It is a critical step when transferring a method to a different laboratory or comparing the performance of a new method against an established one.
Figure 5: Logical Framework for Cross-Validation of Analytical Methods.
Conclusion
The selection of an appropriate analytical method for calcium lactate detection is a critical decision that impacts the quality and reliability of research and product development outcomes.
-
Complexometric Titration remains a robust, cost-effective, and accurate method for the assay of pure calcium lactate, as reflected in its continued use in pharmacopeias.
-
HPLC offers high sensitivity, specificity, and the ability to analyze calcium lactate in complex matrices, making it ideal for stability studies and the analysis of finished products.
-
AAS provides a highly specific and sensitive method for the quantification of the calcium content, which is particularly useful when the elemental composition is of primary interest.
-
Ion Chromatography presents a versatile option for the simultaneous or separate determination of both the lactate anion and the calcium cation, offering high sensitivity and specificity.
Ultimately, the choice of method should be guided by the specific analytical requirements, including the nature of the sample, the desired level of sensitivity, throughput needs, and available resources. This guide provides the foundational data to make an informed decision based on a cross-validation of these key analytical techniques.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of the high performance liquid chromatography-ion exclusion method for detection of lactic acid in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. Calcium- Determination by AAS | OIV [oiv.int]
A Comparative Guide to Calcium Lactate Hydrates for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, stability, and biological effects of different calcium lactate (B86563) hydrates, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the different hydrate (B1144303) forms of calcium lactate, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the nuanced differences between these hydrates is crucial for optimizing formulation, ensuring stability, and predicting biological outcomes in various experimental and therapeutic settings.
Physicochemical Properties: A Tabular Comparison
The hydration state of calcium lactate significantly influences its physical and chemical properties. These differences are critical in the context of pharmaceutical formulation and drug delivery. The following tables summarize the key quantitative data comparing anhydrous calcium lactate, calcium lactate trihydrate, and calcium lactate pentahydrate.
Table 1: General Physicochemical Properties
| Property | Anhydrous Calcium Lactate | Calcium Lactate Trihydrate | Calcium Lactate Pentahydrate |
| Molecular Formula | C₆H₁₀CaO₆ | C₆H₁₀CaO₆·3H₂O | C₆H₁₀CaO₆·5H₂O |
| Molecular Weight ( g/mol ) | 218.22 | 272.27 | 308.30 |
| Appearance | Amorphous or crystalline powder | Crystalline or granular powder | White, crystalline or granular powder, slightly efflorescent |
| Water Content (%) | < 3.0%[1] | 15.0% - 20.0%[1] | 22.0% - 27.0%[1] |
Table 2: Solubility and Stability
| Property | Anhydrous Calcium Lactate | Calcium Lactate Trihydrate | Calcium Lactate Pentahydrate |
| Solubility in Water ( g/100 mL at 25°C) | 6.7[2] | 9[3] | 7.9 - 9[2][3] |
| Hygroscopicity | May be hygroscopic and convert to a hydrated form[4] | Hygroscopic | Somewhat efflorescent[5] |
| Thermal Stability | Decomposes at higher temperatures | Dehydration occurs upon heating | Dehydration is rapid at temperatures of 55°C and above[] |
Table 3: Pharmaceutical Properties for Tablet Formulation
| Property | Anhydrous Calcium Lactate | Calcium Lactate Trihydrate | Calcium Lactate Pentahydrate |
| Compactability | Data not available | Inferior compaction properties | Superior compaction properties for direct compression[][7] |
| Effect of Dehydration on Tablets | Not applicable | N/A | Reduced tablet crushing strength[] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. This section outlines key experimental protocols relevant to the comparison of calcium lactate hydrates.
In Vitro Dissolution Testing of Calcium Lactate Tablets
This protocol is adapted from the United States Pharmacopeia (USP) guidelines for dissolution testing of immediate-release solid oral dosage forms.[8][9][10]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of deionized water.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh dissolution medium.
-
Filter the samples promptly.
-
Analyze the concentration of dissolved calcium lactate in the samples using a suitable analytical method, such as titration or atomic absorption spectroscopy.[11]
-
-
Data Analysis: Plot the percentage of the labeled amount of calcium lactate dissolved against time to obtain a dissolution profile.
In Vivo Bioavailability Study
This protocol provides a general framework for a single-dose, randomized, crossover bioavailability study in healthy adult volunteers.[5][12][13][14]
-
Study Design: A randomized, two-period, crossover design with a washout period of at least one week between periods.
-
Subjects: Healthy adult volunteers who have provided informed consent. Subjects should undergo a health screening and adhere to a standardized diet low in calcium for a specified period before each study period.
-
Procedure:
-
After an overnight fast, subjects receive a single oral dose of the calcium lactate hydrate formulation.
-
Collect blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Collect urine in intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose).
-
Analyze serum/plasma and urine samples for calcium concentration.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the concentration-time curve) for serum calcium. For urine, calculate the cumulative amount of calcium excreted.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxicity of a compound on cultured cells.[15][16][17]
-
Cell Lines: Select appropriate cell lines for the study (e.g., human intestinal Caco-2 cells for oral drug absorption studies).
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the different calcium lactate hydrates in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The biological effects of calcium lactate are intrinsically linked to its ability to increase intracellular calcium levels, which can modulate various signaling pathways.
Calcium-Calpain-FAK Signaling Pathway in Cancer Cell Motility
Recent studies have shown that calcium lactate can influence the motility of colon cancer cells by modulating the intracellular calcium concentration, which in turn affects the calpain-FAK (Focal Adhesion Kinase) signaling pathway.[18] An increase in intracellular calcium activates calpain, a calcium-dependent protease, which then cleaves FAK. This cleavage can lead to altered cell adhesion and increased cell motility.
Experimental Workflow for Comparing Tablet Formulations
The following diagram illustrates a typical workflow for the development and comparison of tablet formulations containing different hydrates of calcium lactate.
Conclusion
The choice of a specific calcium lactate hydrate can have profound implications for the physicochemical properties, stability, and biological activity of a formulation. Calcium lactate pentahydrate, for instance, exhibits superior compaction properties, making it a preferred choice for direct compression tablet manufacturing.[][7] However, its stability is sensitive to temperature and humidity, which can lead to dehydration and a subsequent loss of tablet hardness.[] The anhydrous form, while less common, may offer advantages in specific applications where water content is a critical parameter.
The differential effects of these hydrates on cellular processes, as exemplified by the modulation of the calpain-FAK signaling pathway, underscore the importance of selecting the appropriate hydrate for the intended biological application.[18] Researchers and formulation scientists must carefully consider the data presented in this guide to make informed decisions in their experimental designs and drug development processes. Further comparative studies on the dissolution rates and bioavailability of the different hydrates are warranted to provide a more complete picture of their relative performance.
References
- 1. copleyscientific.com [copleyscientific.com]
- 2. Hardness and Friability Test for Tablets [pharmaspecialists.com]
- 3. packqc.com [packqc.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 7. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 8. Calcium Lactate Tablets [drugfuture.com]
- 9. agnopharma.com [agnopharma.com]
- 10. fda.gov [fda.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Tablet hardness testing - Wikipedia [en.wikipedia.org]
A Researcher's Guide to In-Vitro Models for Assessing Calcium Lactate Absorption
For researchers, scientists, and drug development professionals, selecting the appropriate in-vitro model is a critical step in accurately assessing the intestinal absorption of calcium compounds like calcium lactate (B86563). This guide provides a comprehensive comparison of the most widely used in-vitro models, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, remains the gold standard for in-vitro intestinal absorption studies. However, alternative models, such as the HT-29 cell line and co-cultures of Caco-2 and HT-29 cells, offer unique advantages that may be more suitable for specific research questions. This guide will delve into the performance of these models in assessing calcium absorption, with a focus on calcium lactate.
Comparative Analysis of In-Vitro Models for Calcium Absorption
The selection of an in-vitro model should be guided by the specific research objectives, as each model possesses distinct characteristics that influence permeability and transport mechanisms.
| In-Vitro Model | Key Characteristics | Performance in Calcium Absorption Studies | Advantages | Limitations |
| Caco-2 Monolayer | Forms a polarized monolayer with well-defined tight junctions, expressing many transporters found in the small intestine. It mimics both transcellular and paracellular absorption pathways.[1][2] | Considered a reliable model for predicting in-vivo calcium bioavailability.[3] Studies have shown it can differentiate the bioavailability of various calcium salts. | Well-validated and widely accepted by regulatory agencies. Reproducible results.[3] | Can overestimate the tightness of the intestinal barrier. Lacks mucus layer. |
| HT-29 Monolayer | A human colon adenocarcinoma cell line that can differentiate into both absorptive and mucus-producing goblet cells.[4] | Can be used to study the influence of the mucus layer on calcium absorption. Often exhibits higher paracellular permeability than Caco-2 cells.[4] | Presence of a mucus layer provides a more physiologically relevant model.[4] | Less characterized for calcium transport compared to Caco-2. Can have more variable differentiation. |
| Caco-2/HT-29 Co-culture | A combination of Caco-2 and HT-29 cells (often in a 9:1 ratio) that forms a polarized monolayer with both absorptive and mucus-producing cells.[5] | Offers a more physiologically realistic model by incorporating a mucus layer and having a paracellular permeability that is more representative of the human intestine.[6] | More closely mimics the cellular composition and barrier properties of the human intestine.[5] | More complex to establish and maintain than monocultures. The ratio of the two cell types can influence outcomes.[7] |
Performance Data: Bioavailability of Different Calcium Salts
| Calcium Salt | In-Vivo Net Calcium Absorption (%) | In-Vitro Bioavailability (%) (Caco-2 model) | Key Considerations |
| Calcium Lactate | 32 ± 4 | Data not specifically reported, but expected to be good due to its solubility. | Generally recognized as a bioavailable form of calcium. |
| Calcium Citrate | 30 ± 3 | 3.41 ± 0.33 | Good bioavailability, does not require stomach acid for absorption. |
| Calcium Carbonate | 39 ± 3 | 3.93 ± 0.99 | High elemental calcium content, but absorption is dependent on stomach acid. |
| Calcium Gluconate | 27 ± 3 | Not available | Lower elemental calcium content. |
| Calcium Acetate | 32 ± 4 | Not available | Good solubility. |
In-vivo data from a study in healthy fasting subjects.[1][8] In-vitro bioavailability data from a separate study using a Caco-2 cell model.[9]
Experimental Protocols
Caco-2 Cell Monolayer Permeability Assay for Calcium Lactate
This protocol outlines the key steps for assessing the transport of calcium lactate across a Caco-2 cell monolayer.
a. Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
b. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a confluent and intact monolayer.[5]
-
Optionally, assess the permeability of a paracellular marker, such as Lucifer yellow or mannitol, to confirm the integrity of the tight junctions.
c. Calcium Lactate Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the transport medium containing a known concentration of calcium lactate to the apical (upper) chamber. To quantify transport, radiolabeled ⁴⁵Ca-calcium lactate can be used.
-
Add fresh transport medium to the basolateral (lower) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.
-
At the end of the experiment, collect samples from the apical chamber.
d. Quantification and Data Analysis:
-
Quantify the concentration of calcium in the collected samples using a suitable method, such as atomic absorption spectroscopy or a gamma counter if using ⁴⁵Ca.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the transport rate (amount of substance transported per unit time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the substance in the apical chamber.
-
Caco-2/HT-29 Co-culture Model
-
Follow the same general protocol as for the Caco-2 monolayer, but seed a mixture of Caco-2 and HT-29 cells (typically a 9:1 ratio) onto the Transwell® inserts.[5]
-
The presence of HT-29 cells will result in the formation of a mucus layer, which can be visualized using Alcian blue staining.[10]
Visualizing the Mechanisms
To better understand the cellular processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways in intestinal calcium absorption.
References
- 1. Molecular Mechanisms for Regulation of Intestinal Calcium Absorption by Vitamin D and Other Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Caco-2 and HT29 co-culture in vitro cell models for permeability studies | Semantic Scholar [semanticscholar.org]
- 6. Caco-2 versus Caco-2/HT29-MTX co-cultured cell lines: permeabilities via diffusion, inside- and outside-directed carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. 12.21 Calcium Absorption | Nutrition Flexbook [courses.lumenlearning.com]
- 10. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Calcium Lactate and Calcium Sulfate in Bone Cement
For researchers, scientists, and drug development professionals, the selection of biomaterials for bone regeneration is a critical decision. Both calcium lactate (B86563) and calcium sulfate (B86663) are biocompatible calcium salts that have been explored in the context of bone repair. This guide provides an objective comparison of their performance in bone cement formulations, supported by available experimental data. While extensive research exists for calcium sulfate-based bone cements, data on calcium lactate as a primary cement component is limited. This comparison, therefore, synthesizes direct evidence for calcium sulfate and infers the potential properties of calcium lactate based on its use in related applications.
Quantitative Data Comparison
The following tables summarize the key performance indicators for bone cements based on calcium sulfate. Due to the limited availability of data for pure calcium lactate-based bone cement, a direct quantitative comparison is not feasible. The data for calcium sulfate is derived from various studies and can vary based on the specific formulation, liquid-to-powder ratio, and presence of additives.
Table 1: Setting Time of Calcium Sulfate-Based Bone Cements
| Formulation | Liquid-to-Powder Ratio (L/P) | Initial Setting Time (min) | Final Setting Time (min) | Reference |
| Pure α-CSH | Not Specified | ~25 | Not Specified | [1] |
| α-CSH with Chitosan/Citric Acid | 1.5 g/mL | >240 | >240 | [2] |
| HAP-0.7CaS | Not Specified | 8.04 ± 0.15 | 23.25 ± 0.34 | [3] |
| CS/MPP/C3S Composite | Not Specified | ~15 | Not Specified | [4] |
| Pure CSH with distilled water | Not Specified | ~35 | Not Specified | [5] |
Table 2: Compressive Strength of Calcium Sulfate-Based Bone Cements
| Formulation | Compressive Strength (MPa) | Reference |
| Pure CSH | 5.8 ± 0.5 | [6] |
| CSH with 40% Tricalcium Silicate | 11.9 ± 0.6 | [6] |
| CS/MPP/C3S Composite | 26.6 | [4] |
| CSH with 20 wt% Bioglass | 18.1 ± 0.8 | [6] |
| CSH with 40 wt% Hydroxyapatite | 7.3 ± 0.6 | [6] |
| Medical-grade injectable CS (after 1h) | ~10 | [6] |
| Tricalcium Silicate/Sodium Alginate/CSH (45/45/10 wt%) | 92.41 | [6] |
Inferred Properties of Calcium Lactate in Bone Cement
While not typically used as a primary cementitious material, calcium lactate has been investigated as an additive in calcium phosphate (B84403) cements, where it can act as a setting accelerator. Based on its chemical properties and behavior in other systems, we can infer the following for a hypothetical calcium lactate-based bone cement:
-
Setting Time: Calcium lactate is highly soluble in water, which would likely lead to a very rapid dissolution and precipitation process, potentially resulting in a fast-setting cement. However, controlling this reaction to achieve a workable consistency might be challenging.
-
Compressive Strength: The mechanical properties of a pure calcium lactate cement are not well-documented. Its high solubility might lead to a porous and mechanically weak final construct. Studies on bioconcrete have shown that calcium lactate can enhance compressive strength, but this is in a different material system.[7]
-
Biocompatibility and Osteogenesis: Calcium lactate is biocompatible and serves as a source of calcium ions, which are known to be beneficial for bone regeneration.[8][9] Lactate itself has been shown to induce osteoblast differentiation.[10] Therefore, a calcium lactate-based cement is expected to have good biocompatibility and osteoinductive potential.
-
Degradation: Due to its high solubility, a cement based on calcium lactate would likely degrade very rapidly in vivo. This could be advantageous for rapid release of incorporated drugs, but may not provide sufficient scaffolding for bone regeneration over an extended period.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used to evaluate the key properties of bone cements.
Preparation of Calcium Sulfate Bone Cement
Calcium sulfate hemihydrate (α-CSH or β-CSH) powder is mixed with a liquid phase, which can be deionized water, saline solution, or an aqueous solution containing accelerators or retarders.[12] The liquid-to-powder (L/P) ratio is a critical parameter that influences the cement's handling properties, setting time, and mechanical strength. The components are typically mixed by hand with a spatula in a mixing bowl to form a paste, which is then injected or molded into the desired shape.[2]
Setting Time Measurement
The setting time is often determined according to ASTM C266 or ISO 9917-1 standards using a Gillmore or Vicat needle apparatus.[2][3]
-
Sample Preparation: The cement paste is prepared and placed into a mold.
-
Initial Setting Time: A needle of a specific weight and diameter is gently applied to the surface of the cement. The initial setting time is recorded as the time when the needle no longer leaves a significant indentation.
-
Final Setting Time: A heavier needle is used, and the final setting time is the point at which the needle fails to make a perceptible indentation on the cement surface.
Compressive Strength Testing
Compressive strength is a key indicator of a bone cement's ability to withstand physiological loads. The test is typically performed according to ASTM F451 or ISO 5833 standards.
-
Specimen Preparation: Cylindrical specimens of the set cement are prepared with specific dimensions (e.g., 6 mm diameter and 12 mm height).[2]
-
Testing: The specimens are placed in a universal testing machine and subjected to a compressive load at a constant crosshead speed (e.g., 1 mm/min) until failure.[13]
-
Calculation: The compressive strength is calculated by dividing the maximum load at failure by the original cross-sectional area of the specimen.
In Vitro Biocompatibility and Osteogenesis Assessment
-
Cell Culture: Osteoblast-like cells (e.g., MG-63, Saos-2) are cultured on the surface of the set cement samples.
-
Cell Viability/Proliferation: Assays such as the MTT or AlamarBlue assay are used to quantify the number of viable cells at different time points.
-
Cell Differentiation: Alkaline phosphatase (ALP) activity, a marker of early osteoblast differentiation, is measured. Mineralization, a marker of late-stage differentiation, can be assessed by Alizarin Red S staining, which stains calcium deposits.
In Vivo Biocompatibility and Bone Regeneration Assessment
-
Implantation: The bone cement is implanted into a critical-sized bone defect in an animal model (e.g., rabbit tibia or femur).[14]
-
Histological Analysis: After a predetermined period, the animals are euthanized, and the bone tissue containing the implant is harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the tissue response, inflammation, and new bone formation at the implant interface.
-
Micro-CT Analysis: Micro-computed tomography can be used to non-destructively visualize and quantify the volume of new bone formation and the degradation of the cement implant over time.[15]
Signaling Pathways in Bone Regeneration
The interaction of biomaterials with host tissues at a molecular level is fundamental to their success. Both calcium sulfate and calcium lactate can influence signaling pathways involved in osteogenesis.
Calcium Sulfate
Calcium sulfate has been shown to promote bone repair through the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. The dissolution of calcium sulfate releases calcium ions, which can upregulate the expression of TGF-β. This, in turn, activates the Smad2/3 proteins, leading to the transcription of osteogenic genes such as Runx2, Osterix, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).
Calcium Lactate
The lactate anion, released from the dissolution of calcium lactate, can also play a role in osteogenesis. Lactate has been shown to induce osteoblast differentiation by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that can promote the expression of genes involved in bone formation.
Experimental Workflow
A typical workflow for the evaluation of a novel bone cement formulation involves a series of in vitro and in vivo experiments to characterize its physicochemical properties and biological performance.
Conclusion
Calcium sulfate is a well-established, biodegradable, and osteoconductive material for bone cement applications, with its properties being extensively documented. It offers clinically relevant setting times and adequate compressive strength for non-load-bearing applications. Its mechanism of action involves the release of calcium ions that stimulate bone regeneration through the TGF-β/Smad signaling pathway.
Calcium lactate, while biocompatible and a source of osteogenic ions, is not well-characterized as a primary bone cement material. Its high solubility suggests it would form a fast-setting but potentially mechanically weak and rapidly degrading cement. Further research is required to fully understand the potential of calcium lactate in bone cement formulations, either as a primary component or as a bioactive additive. For drug development professionals, the rapid degradation of a calcium lactate-based system could be leveraged for fast-release drug delivery applications, while calcium sulfate provides a more sustained release profile coupled with a longer-lasting scaffold. The choice between these materials will ultimately depend on the specific clinical application and the desired balance between mechanical support, degradation rate, and bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Manufacture of Bone Cements Based on Calcium Sulfate Hemihydrate and Mg, Sr-Doped Bioactive Glass | MDPI [mdpi.com]
- 3. Enhancing bioactivity and mechanical performances of hydroxyapatite–calcium sulfate bone cements for bone repair: in vivo histological evaluation in r ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03686G [pubs.rsc.org]
- 4. A Bioactive Degradable Composite Bone Cement Based on Calcium Sulfate and Magnesium Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Manufacture of Bone Cements Based on Calcium Sulfate Hemihydrate and Mg, Sr-Doped Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations and modifications in the clinical application of calcium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Calcium Lactate to Enhance the Durability and Engineering Properties of Bioconcrete [mdpi.com]
- 8. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of extracellular calcium on the proliferation and differentiation of porcine osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactate induces osteoblast differentiation by stabilization of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Calcium Lactate Facilitating Phytic Acid Degradation in Soybean during Germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Facile Synthesis Process and Evaluations of α-Calcium Sulfate Hemihydrate for Bone Substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vivo bone response to calcium sulfate/poly L-lactic acid composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
A Researcher's Guide to Selecting Calcium Lactate: A Comparative Framework
For researchers, scientists, and drug development professionals, the selection of an excipient or a cell culture supplement like calcium lactate (B86563) goes beyond simple procurement. The performance of this seemingly simple salt can have significant implications for experimental outcomes, from the stability of a drug formulation to the viability of a cell culture. While direct, publicly available head-to-head studies comparing the performance of calcium lactate from various commercial suppliers are scarce, this guide provides a framework for researchers to conduct their own evaluations. By employing standardized experimental protocols, users can generate comparative data to inform their selection of the most suitable calcium lactate for their specific application.
Calcium lactate, a salt of lactic acid, is favored in many applications for its good solubility and bioavailability compared to other calcium salts.[1] It is available in different hydration states, most commonly as the pentahydrate, and its properties can be influenced by factors such as particle size and crystalline structure.[1][2] These physical characteristics, along with chemical purity, can vary between suppliers and even between batches, potentially affecting performance in critical applications like direct compression tablet manufacturing and mammalian cell culture.[1][3]
Key Performance Parameters for Comparison
When evaluating calcium lactate from different commercial suppliers, a systematic approach based on key quality and performance parameters is essential. The following table summarizes these critical attributes, with typical specifications derived from major pharmacopeias (e.g., USP, EP, BP, IP) that pharmaceutical-grade calcium lactate should meet.[4][5] Researchers should aim to generate comparative data for these parameters for each supplier under consideration.
| Parameter | Supplier A | Supplier B | Supplier C | Typical Specification (Pharmaceutical Grade) | Significance in Research & Drug Development |
| Assay (Purity, dried basis) | Data to be generated | Data to be generated | Data to be generated | 98.0% - 101.0% (C₆H₁₀CaO₆)[4] | Ensures accurate dosing and minimizes the impact of non-active ingredients on experimental results. |
| Loss on Drying | Data to be generated | Data to be generated | Data to be generated | Pentahydrate: 22.0% - 27.0%[4] | Indicates the hydration state of the calcium lactate, which can affect powder flow, compaction, and stability.[2] |
| Solubility in Water | Data to be generated | Data to be generated | Data to be generated | Soluble in water[4] | Crucial for applications requiring aqueous solutions, such as cell culture media and liquid oral formulations. |
| Dissolution Rate (in 0.1 N HCl) | Data to be generated | Data to be generated | Data to be generated | Formulation-dependent | A critical performance indicator for solid oral dosage forms, impacting bioavailability. |
| Heavy Metals | Data to be generated | Data to be generated | Data to be generated | ≤ 10 ppm[4] | Essential for safety and to prevent interference with biological systems, especially in cell culture. |
| Acidity/Alkalinity | Data to be generated | Data to be generated | Data to be generated | Passes test (e.g., ~0.45% as lactic acid)[4] | Important for pH-sensitive formulations and to ensure stability of the final product. |
| Particle Size Distribution | Data to be generated | Data to be generated | Data to be generated | Supplier-specific (e.g., for DC grades) | Affects powder flow, blend uniformity, and compaction properties in tablet manufacturing.[2] |
| Endotoxin Levels (for cell culture) | Data to be generated | Data to be generated | Data to be generated | Application-specific | Critical for cell culture applications to avoid inflammatory responses and ensure cell viability. |
Experimental Protocols
To generate the comparative data in the table above, the following experimental protocols can be employed.
Assay of Calcium Lactate (Purity) by Complexometric Titration
This method determines the percentage of calcium lactate in a sample.
-
Principle: Calcium ions are titrated with a standardized solution of disodium (B8443419) edetate (EDTA) at an alkaline pH. The endpoint is detected using a suitable indicator, such as hydroxynaphthol blue, which changes color when all calcium ions have been complexed by the EDTA.[6]
-
Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette, magnetic stirrer.
-
Reagents:
-
Disodium edetate (EDTA) 0.05 M, standardized.
-
Sodium hydroxide (B78521) (NaOH) solution, 2 M.
-
Hydroxynaphthol blue indicator.
-
Dilute hydrochloric acid (HCl) TS.
-
-
Procedure:
-
Accurately weigh approximately 350 mg of the previously dried calcium lactate sample.[6]
-
Transfer the sample to a 250 mL conical flask and dissolve in 150 mL of water containing 2 mL of dilute HCl TS.[6]
-
While stirring, add about 30 mL of 0.05 M disodium edetate from a 50 mL burette.
-
Add 15 mL of 2 M NaOH solution and 300 mg of hydroxynaphthol blue indicator.[6]
-
Continue the titration with 0.05 M disodium edetate until the solution turns from pink to a clear blue endpoint.[7]
-
Record the total volume of EDTA solution used.
-
-
Calculation:
-
Each mL of 0.05 M disodium edetate is equivalent to 10.91 mg of C₆H₁₀CaO₆.[6]
-
Purity (%) = (Volume of EDTA in mL × 0.05 M × 10.91 mg/mL) / (Weight of sample in mg) × 100
-
Determination of Dissolution Rate
This protocol is essential for evaluating the performance of calcium lactate in solid dosage forms.
-
Principle: The rate at which calcium lactate dissolves from a tablet or powder is measured over time in a dissolution medium that simulates physiological conditions (e.g., 0.1 N HCl for stomach acid).
-
Apparatus: USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles), UV-Vis spectrophotometer or HPLC.
-
Reagents:
-
Dissolution medium: 900 mL of 0.1 N HCl.
-
-
Procedure:
-
Prepare a standard solution of calcium lactate of known concentration in the dissolution medium.
-
Place one tablet or a known quantity of powder from each supplier into a separate dissolution vessel containing the pre-warmed (37 ± 0.5 °C) dissolution medium.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples promptly.
-
Analyze the concentration of dissolved calcium lactate in each sample using a suitable analytical method (e.g., HPLC).
-
-
Data Presentation: Plot the percentage of calcium lactate dissolved against time for each supplier to compare their dissolution profiles.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method can be used to identify and quantify impurities.
-
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. This allows for the detection of related substances and potential contaminants.
-
Apparatus: HPLC system with a suitable detector (e.g., UV or Refractive Index).
-
Reagents:
-
High-purity water and solvents (e.g., acetonitrile).
-
Appropriate buffer solutions.
-
Reference standards for known impurities.
-
-
Procedure:
-
Develop and validate an HPLC method suitable for separating calcium lactate from potential impurities. Ion-exclusion HPLC with UV or RI detection is often used.[8]
-
Prepare solutions of calcium lactate from each supplier at a specified concentration.
-
Inject the solutions into the HPLC system.
-
Record the chromatograms and identify peaks corresponding to impurities by comparing their retention times with those of reference standards.
-
Quantify the impurities based on their peak areas relative to the main calcium lactate peak or a reference standard.
-
-
Data Presentation: Tabulate the levels (in % or ppm) of identified and unidentified impurities for each supplier.
Visualizing Workflows and Pathways
Logical Workflow for Supplier Qualification
The process of selecting and qualifying a supplier for a critical raw material like calcium lactate can be visualized as a logical workflow. This ensures a systematic and thorough evaluation.
Caption: Workflow for qualifying a calcium lactate supplier.
Calcium Signaling Pathway
Calcium lactate serves as a source of calcium ions, which are critical second messengers in a multitude of cellular signaling pathways. Understanding these pathways is essential for researchers in cell biology and drug development.
Caption: Simplified calcium second messenger signaling pathway.
By adopting a systematic and data-driven approach to supplier selection, researchers can ensure the consistency and reliability of their results, ultimately contributing to the success of their research and development endeavors.
References
- 1. DC calcium lactate, a new filler-binder for direct compaction of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Lactate - CD Formulation [formulationbio.com]
- 3. Calcium lactate for mammalian cell culture | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Calcium Lactate EP BP USP IP Reagent Manufacturers, SDS MSDS [mubychem.com]
- 5. CALCIUM LACTATE IP/USP/BP/EP/FCC - JIAAN BIOTECH [jiaanbiotech.com]
- 6. fao.org [fao.org]
- 7. scribd.com [scribd.com]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Safety Operating Guide
Proper Disposal of Calcium Lactate Monohydrate in a Laboratory Setting
This document provides a comprehensive guide for the safe and compliant disposal of calcium lactate (B86563) monohydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Regulatory Overview
Calcium lactate monohydrate is generally not classified as a hazardous substance according to major regulatory frameworks.[1][2][3][4][5] However, it is imperative to consult local, regional, and national regulations, as waste disposal requirements can vary significantly.[1][2][5][6][7] The product is known to be biodegradable.[7]
Key Regulatory Considerations:
| Regulation Type | Guideline | Citation |
| Local/Regional/National | Always consult and adhere to the specific waste disposal ordinances of your institution and locality. | [1][2][6][7] |
| Waste Classification | While generally non-hazardous, the final determination may depend on the quantity and any potential contamination of the waste. | [4][8] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.
| PPE Item | Specification | Citation |
| Eye Protection | Chemical safety goggles or glasses. | [1][4][6][7] |
| Hand Protection | Protective gloves. | [1][4][6][7] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, use an approved dust respirator. | [1][4][6] |
| Protective Clothing | A lab coat or other suitable protective clothing should be worn. | [1][2][7] |
Disposal Procedures for Uncontaminated this compound
For pure, uncontaminated this compound, the following step-by-step disposal procedure should be followed:
Step 1: Collection
-
Carefully sweep or shovel the solid material into a designated and clearly labeled waste container.[1][4][6][9]
Step 2: Containerization
-
Use a suitable, sealable container for the waste. The original product container is often a good choice.[8]
-
Ensure the container is in good condition, free from leaks, and properly labeled as "this compound Waste" or as required by your institution.[2][8]
Step 3: Final Disposal
-
The primary recommended method of disposal is through a licensed chemical waste disposal service.[2][10]
-
In some jurisdictions, incineration in a suitable combustion chamber may be an approved method.[7][10]
-
Do not discharge to sewer systems without explicit permission from your local authorities.[10]
Spill Cleanup and Disposal
In the event of a spill, the cleanup and disposal procedure should be as follows:
For Small Spills:
-
Wear appropriate PPE as outlined in Section 2.
-
Use a shovel or other appropriate tools to carefully place the spilled solid into a convenient and labeled waste disposal container.[1][6]
-
Finish cleaning the area by spreading a small amount of water on the contaminated surface and wiping it clean.[6] Dispose of the cleaning materials in the same waste container.
For Large Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, use a shovel to transfer the bulk of the material into a suitable waste container.[6]
-
For the remaining residue, you may spread water on the contaminated surface and allow it to be evacuated through the sanitary system, but only if this is in accordance with local and regional authority requirements.[6] It is always best to confirm this with your institution's safety officer first.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple rinse the container with water.[8]
-
The rinsate (rinse water) may be permissible for drain disposal depending on local regulations.
-
After rinsing, deface or remove the original product label.[8]
-
The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. musashino.com [musashino.com]
- 8. vumc.org [vumc.org]
- 9. redox.com [redox.com]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Calcium lactate monohydrate
Essential Safety and Handling Guide for Calcium Lactate (B86563) Monohydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Calcium lactate monohydrate. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Properties of this compound
Understanding the physical and chemical properties of a substance is the first step in safe handling.
| Property | Value |
| Appearance | White powder |
| Odor | Odorless or slightly characteristic odor[1] |
| pH (1→20 solution) | 6.0 - 8.0[1] |
| Solubility in Water | 9.7g / 100ml at 25°C (as Pentahydrate)[1] |
| Decomposition Temperature | 120°C (248°F)[2] |
| Flammability | Non-flammable[1][3] |
| Stability | Stable under normal conditions of handling and storage[1][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is vital to minimize exposure and ensure safety when working with this compound.
Engineering Controls
Prior to handling, ensure the following engineering controls are in place:
-
Ventilation: Work in a well-ventilated area.[3] A local exhaust or process enclosure ventilation system is recommended to control dust.[1]
-
Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers as a precautionary measure.[5]
Required Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound to create a barrier between you and the chemical.[6]
| PPE Type | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber).[4][7][8] | To prevent skin contact.[1] Prolonged contact may cause skin irritation.[1][4] |
| Eye/Face Protection | Approved safety goggles with side protection or a face shield.[1][4][5][7][9] | To protect eyes from dust particles which may cause irritation.[1][4] |
| Skin and Body Protection | Lab coat, overalls, or other appropriate protective clothing to prevent skin contact.[1][4][5][10] Safety shoes are also recommended.[4][10] | To avoid any possibility of skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, wear a dust mask or a particulate respirator (e.g., P1 or P2 filter).[1][7][11] | To prevent inhalation of dust which may cause respiratory tract irritation.[4] |
Handling Procedures
-
Avoid Dust Generation: Handle the powder carefully to minimize dust generation and accumulation.[4] Use dry clean-up procedures for any settled dust.[3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Always wash hands thoroughly with soap and water after handling.[1][3]
-
Storage: Store in a tightly closed original container in a cool, dry, and well-ventilated area.[1][3] Protect from light, including direct sunlight.[1] Store away from incompatible materials such as strong oxidizing agents.[3][4][11]
Emergency and Disposal Plan
Accidental Release Measures (Spills)
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Clean up spills immediately.[3]
-
Wear appropriate PPE, including impervious gloves and safety glasses.[3]
-
Use dry clean-up methods such as sweeping or vacuuming to avoid generating dust.[3]
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]
-
Wash the area with water and prevent runoff into drains.[3]
-
-
Major Spills:
-
Clear the area of all personnel and move upwind.[3]
-
Alert the appropriate emergency personnel (e.g., Fire Brigade) and inform them of the location and nature of the hazard.[3]
-
Control personal contact by using the recommended protective equipment and a dust respirator.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Recover the product wherever possible, then sweep or shovel up the remaining material.[3] If necessary, wet the material with water to prevent dusting.[3]
-
Place residues in labeled containers for disposal.[3]
-
First Aid Measures
-
Inhalation: Move the exposed person to fresh air at once.[1] If breathing is difficult, give oxygen. Get medical attention if any discomfort continues.[1][2]
-
Skin Contact: Wash the skin immediately with soap and water.[1] Get medical attention if irritation persists after washing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][4] Get medical attention if discomfort continues.[1]
-
Ingestion: Immediately rinse mouth and drink plenty of water.[1] Get medical attention.[1]
Disposal
-
Waste Material: Dispose of waste and residues in accordance with local authority requirements.[1] Incineration in a suitable combustion chamber is a potential disposal method.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[12]
-
Contaminated Packaging: Dispose of as unused product.[12] Handle uncleaned containers like the product itself.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. musashino.com [musashino.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. sdfine.com [sdfine.com]
- 4. redox.com [redox.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. falseguridad.com [falseguridad.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
